2-(4-Fluorobenzoyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVCQMVVSWKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445700 | |
| Record name | 2-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169955-75-3 | |
| Record name | 2-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorobenzoyl)pyridine synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)pyridine: Pathways and Mechanisms
Introduction
This compound is a key heterocyclic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom on the benzoyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, offering an in-depth analysis of the reaction mechanisms, experimental protocols, and the rationale behind procedural choices for researchers, chemists, and professionals in drug development.
The synthesis of acylpyridines, particularly at the 2-position, presents unique challenges. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2] Furthermore, the basic nitrogen atom can coordinate with Lewis acid catalysts, rendering them inactive.[3] Consequently, synthetic strategies often rely on nucleophilic addition/substitution, cross-coupling reactions, or the oxidation of precursors. This guide will explore the most effective and field-proven methodologies to navigate these challenges.
Pathway 1: Grignard Reaction with 2-Cyanopyridine
This is one of the most direct and widely employed methods for the synthesis of 2-acylpyridines.[4][5] The pathway involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbon of the nitrile group in 2-cyanopyridine.
Reaction Scheme
Mechanism
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrile carbon. This forms a magnesium salt of an imine, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone.
Step 1: Nucleophilic Addition The highly polarized carbon-magnesium bond in 4-fluorophenylmagnesium bromide positions a nucleophilic carbon, which attacks the electrophilic nitrile carbon of 2-cyanopyridine. The pi-bond of the nitrile is broken, and a lone pair of electrons moves to the nitrogen atom, which then coordinates with the MgBr+ cation, forming a stable intermediate imine magnesium salt.
Step 2: Hydrolysis The reaction mixture is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine is protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which is unstable and eliminates ammonia to form the final ketone product.
Mechanistic Diagram
Caption: Mechanism of Grignard Synthesis Pathway
Experimental Protocol
Materials:
-
4-Bromo-1-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyanopyridine[6]
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Ethyl Acetate)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 4-bromo-1-fluorobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated (indicated by heat and color change) and then the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of 4-fluorophenylmagnesium bromide.
-
Addition Reaction: Cool the Grignard reagent to 0 °C. Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled Grignard solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
Quenching and Hydrolysis: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Slowly pour the reaction mixture onto a mixture of crushed ice and 1 M HCl with vigorous stirring.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.
Pathway 2: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of the pyridine ring is generally not feasible. However, a "reverse" Friedel-Crafts approach, where a pyridinecarbonyl derivative is used to acylate an activated aromatic ring like fluorobenzene, is a viable strategy.[7][8]
Reaction Scheme
Mechanism
This reaction follows the classical electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.
Step 1: Formation of Acylium Ion The Lewis acid, aluminum trichloride, coordinates to the chlorine atom of pyridine-2-carbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized pyridyl-acylium ion and the [AlCl₄]⁻ complex.
Step 2: Electrophilic Attack The electron-rich fluorobenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Rearomatization A base (such as [AlCl₄]⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated.
Mechanistic Diagram
Caption: Mechanism of Friedel-Crafts Acylation
Experimental Protocol
Materials:
-
Picolinic acid (Pyridine-2-carboxylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Fluorobenzene (serves as reactant and solvent)
-
Anhydrous Aluminum chloride (AlCl₃)[7]
-
Ice
-
Concentrated HCl
-
Sodium hydroxide solution
-
Dichloromethane for extraction
Procedure:
-
Acyl Chloride Formation: Convert picolinic acid to pyridine-2-carbonyl chloride. This can be achieved by refluxing picolinic acid with an excess of thionyl chloride. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.[8] The resulting acyl chloride hydrochloride is often used directly.
-
Acylation Reaction: In a reaction vessel cooled with an ice-bath, add anhydrous fluorobenzene. With stirring, add anhydrous aluminum chloride portion-wise. Then, slowly add the pyridine-2-carbonyl chloride.[7]
-
Reaction Progression: After the addition, slowly heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated HCl. Separate the aqueous layer, wash the organic remnants with toluene or dichloromethane, and then make the aqueous phase strongly alkaline with a sodium hydroxide solution.
-
Purification: Extract the product from the basic aqueous phase using dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.[7]
Pathway 3: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the key C-C bond. A Suzuki-Miyaura coupling is a highly plausible route, involving the reaction of a 2-pyridylboronic acid derivative with a 4-fluorobenzoyl halide, or vice-versa.
Reaction Scheme (Suzuki-Miyaura Example)
Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-fluorobenzoyl chloride), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (2-pyridylboronic acid) reacts with the base to form a more nucleophilic boronate complex. This complex then transfers the pyridyl group to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (4-fluorobenzoyl and 2-pyridyl) on the palladium center couple, and the desired ketone product is eliminated from the complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Mechanistic Diagram
Caption: Suzuki-Miyaura Cross-Coupling Cycle
Experimental Protocol
Materials:
-
2-Bromopyridine or 2-pyridylboronic acid
-
4-Fluorobenzoyl chloride or 4-fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)[9]
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid derivative (1.2 - 1.5 equiv.), the palladium precatalyst (e.g., 2 mol%), and the base (2.0 equiv.).[9]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pathway 4: Oxidation of 2-(4-Fluorobenzyl)pyridine
Another effective strategy is the oxidation of the methylene bridge of 2-(4-fluorobenzyl)pyridine. This precursor can be synthesized via several methods, including cross-coupling reactions. The subsequent oxidation creates the desired ketone.
Reaction Scheme
Mechanism
The oxidation of a benzylic C-H bond to a carbonyl can be achieved through various mechanisms depending on the oxidant. A common method involves a metal-catalyzed aerobic oxidation. For instance, a copper-catalyzed system can proceed through a radical mechanism.
-
Initiation: The catalyst (e.g., a Cu(I) species) can facilitate the formation of a benzyl radical from 2-(4-fluorobenzyl)pyridine.
-
Propagation: The benzyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another molecule of the starting material to form a hydroperoxide and another benzyl radical, propagating the chain.
-
Decomposition to Ketone: The hydroperoxide intermediate decomposes, often with the help of the metal catalyst, to form the final ketone product and water.[10]
Experimental Protocol
Materials:
-
2-(4-Fluorobenzyl)pyridine
-
Oxidizing agent (e.g., KMnO₄, CrO₃, or a catalytic system like CuI/O₂)[10]
-
Solvent (e.g., Acetic Acid, DMSO)
Procedure (Example with Catalytic Aerobic Oxidation):
-
Setup: In a reaction flask, dissolve 2-(4-fluorobenzyl)pyridine in a suitable solvent like a mixture of acetic acid and DMSO.
-
Catalyst Addition: Add a catalytic amount of a copper salt, such as Copper(I) Iodide (CuI).[10]
-
Oxidation: Heat the mixture to the desired temperature (e.g., 100-120 °C) and bubble air or oxygen through the solution.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and perform a standard aqueous work-up. Neutralize the acid, extract the product with an organic solvent, dry the organic phase, and remove the solvent under vacuum.
-
Purification: Purify the resulting crude product via column chromatography.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Best Suited For |
| Grignard Reaction | High yields, readily available starting materials (2-cyanopyridine), direct C-C bond formation.[5] | Requires strictly anhydrous conditions, Grignard reagents are sensitive to many functional groups. | Lab-scale synthesis, situations where functional group tolerance is not a major concern. |
| Friedel-Crafts Acylation | Utilizes inexpensive starting materials (fluorobenzene, picolinic acid), potentially scalable.[7] | Requires stoichiometric amounts of Lewis acid, harsh conditions, work-up can be challenging. | Industrial-scale production where cost of raw materials is a key driver. |
| Palladium Cross-Coupling | Excellent functional group tolerance, mild reaction conditions, high selectivity.[9][11] | Expensive catalysts and ligands, requires careful removal of palladium from the final product. | Complex molecule synthesis, medicinal chemistry applications where functional group compatibility is critical. |
| Oxidation | Can be performed under relatively mild conditions, potentially uses "green" oxidants like O₂.[10] | Precursor synthesis adds a step, oxidation can sometimes lead to over-oxidation or side products. | Cases where the benzyl precursor is readily available or easily synthesized. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and limitations. The choice of the optimal route depends on factors such as the scale of the synthesis, cost considerations, required functional group tolerance, and available laboratory capabilities. The Grignard reaction offers a direct and high-yielding approach for lab-scale synthesis, while Friedel-Crafts acylation presents a cost-effective if harsher alternative for larger scales. For complex syntheses requiring mild conditions and broad functional group compatibility, palladium-catalyzed cross-coupling is the method of choice. Finally, the oxidation pathway provides a valuable alternative, particularly if the corresponding benzylpyridine precursor is accessible. A thorough understanding of these methodologies and their underlying mechanisms is crucial for any scientist or researcher working on the synthesis of this important chemical intermediate.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. 4-(4-FLUOROBENZOYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-(4-Fluorobenzoyl)pyridine: A Predictive and Methodological Guide
Introduction: The Structural Significance and Analytical Challenge
2-(4-Fluorobenzoyl)pyridine, with a molecular formula of C₁₂H₈FNO and a molecular weight of 201.20 g/mol , stands as a significant scaffold in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom onto the benzoyl moiety can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] The pyridine ring, a common feature in numerous pharmaceuticals, provides a key site for hydrogen bonding and metal coordination. The ketone linker between these two aromatic systems introduces a degree of conformational flexibility and a polar site for interactions.
A comprehensive understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical or biological systems. Despite its importance, a complete, publicly available experimental dataset comprising Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this specific compound is not readily found in aggregated databases.
This guide, therefore, adopts a dual approach. Firstly, it provides robust, field-tested methodologies for acquiring high-quality spectroscopic data for this class of compound. Secondly, it presents a predictive analysis of the expected spectral features, grounded in established spectroscopic principles and data from closely related structural analogs. This predictive framework serves as an invaluable tool for researchers in interpreting their own experimental data.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The following structure and numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield high-quality, reproducible NMR data.
Caption: Standard workflow for NMR analysis of this compound.
Causality in Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is chosen as it is a versatile solvent for a wide range of organic compounds and provides a convenient lock signal. Its residual proton and carbon signals are well-characterized and can be used for spectral calibration.[2]
-
Concentration: A concentration of 10-20 mg in 0.6 mL provides a good signal-to-noise ratio for ¹H NMR in a few scans and allows for a ¹³C NMR spectrum to be acquired in a reasonable timeframe.[2]
-
Relaxation Delay (d1): A 2-second relaxation delay is a conservative choice that allows most protons and carbons to fully relax between pulses, ensuring quantitative integrity for proton signals and reliable detection of all carbon signals, including quaternary carbons which often have longer relaxation times.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.70 | ddd | J ≈ 4.8, 1.8, 0.9 | H-6' |
| ~ 8.10 | dt | J ≈ 7.8, 1.0 | H-3' |
| ~ 7.95 | ddd | J ≈ 7.8, 7.5, 1.8 | H-4' |
| ~ 7.90 | dd | J ≈ 8.8, 5.5 | H-2'', H-6'' |
| ~ 7.50 | ddd | J ≈ 7.5, 4.8, 1.2 | H-5' |
| ~ 7.20 | t | J ≈ 8.8 | H-3'', H-5'' |
Interpretation and Rationale:
-
Pyridine Ring: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. H-6' will be the most downfield proton due to its proximity to both the nitrogen and the electron-withdrawing carbonyl group. The signals will exhibit characteristic ortho, meta, and para couplings.[3]
-
Fluorobenzoyl Ring: The protons on the 4-fluorophenyl ring will appear as two distinct multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine (H-3'', H-5'') will couple to the fluorine atom, resulting in a triplet-like appearance. The protons ortho to the carbonyl group (H-2'', H-6'') will be deshielded and will appear as a doublet of doublets.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, as symmetry in the 4-fluorophenyl ring makes C-2''/C-6'' and C-3''/C-5'' chemically equivalent. The presence of fluorine will introduce characteristic C-F couplings.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 193.0 | - | C-7 (C=O) | | ~ 166.0 | ¹JCF ≈ 255 | C-4'' | | ~ 154.0 | - | C-2' | | ~ 149.0 | - | C-6' | | ~ 137.0 | - | C-4' | | ~ 133.0 | ³JCF ≈ 9 | C-2'', C-6'' | | ~ 132.5 | ⁴JCF ≈ 3 | C-1'' | | ~ 127.5 | - | C-5' | | ~ 125.0 | - | C-3' | | ~ 116.0 | ²JCF ≈ 22 | C-3'', C-5'' |
Interpretation and Rationale:
-
Carbonyl Carbon (C-7): The ketone carbonyl carbon is expected to be significantly deshielded, appearing around 193 ppm.
-
C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-4'', typically around 250-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for C-3''/C-5'' and C-2''/C-6'', respectively. This pattern is a definitive indicator of the fluorine's position.[4]
-
Chemical Shifts: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the benzoyl substituent.[5] The carbons of the fluorophenyl ring are influenced by both the carbonyl group and the strong electron-withdrawing and mesomeric effects of the fluorine atom.
¹⁹F NMR Spectroscopy
A proton-decoupled ¹⁹F NMR spectrum will provide a simple yet powerful confirmation of the structure.
-
Predicted Chemical Shift: A single signal is expected in the range of -105 to -115 ppm (relative to CFCl₃). The exact shift is sensitive to the solvent and electronic environment.[4]
-
Significance: The presence of a single peak confirms that the fluorine substitution is unique and symmetrical, consistent with the 4-position. ¹⁹F NMR is an exceptionally sensitive and rapid technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in a molecule.
Experimental Protocol
A solid-state spectrum using an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary.
Rationale: The ATR technique requires minimal sample preparation and is non-destructive, making it ideal for routine analysis.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1670 | Strong | C=O (Aryl Ketone) Stretch |
| ~ 1590, 1570, 1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| ~ 1225 | Strong | C-F Stretch |
| ~ 1160 | Strong | Aromatic C-H in-plane bend |
| ~ 850 | Strong | C-H out-of-plane bend (1,4-disubstituted) |
Interpretation and Rationale:
-
C=O Stretch: The most intense and characteristic peak will be the carbonyl stretch. Its position at ~1670 cm⁻¹ is typical for an aryl ketone, where conjugation to both aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.[6]
-
C-F Stretch: A strong absorption band around 1225 cm⁻¹ is a key indicator of the C-F bond.
-
Out-of-Plane Bending: A strong band around 850 cm⁻¹ is characteristic of the C-H out-of-plane bending for the two adjacent hydrogens on the 1,4-disubstituted fluorophenyl ring, providing further evidence for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Experimental Protocol
Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Rationale: A 70 eV electron beam is the standard for EI-MS, as it provides sufficient energy to cause reproducible fragmentation and allows for comparison with library spectra.
Predicted Mass Spectrum Data
| m/z | Predicted Identity | Notes |
| 201 | [C₁₂H₈FNO]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₇H₄FO]⁺ | [M - Pyridine]⁺ |
| 105 | [C₇H₅O]⁺ | [M - Fluorophenyl]⁺ (less likely) |
| 95 | [C₆H₄F]⁺ | [4-Fluorophenyl]⁺ |
| 78 | [C₅H₄N]⁺ | [Pyridine]⁺ |
Interpretation and Fragmentation Pathway:
The molecular ion (M⁺•) at m/z 201 is expected to be prominent due to the stability of the aromatic systems. The primary fragmentation pathway involves cleavage at the bonds adjacent to the carbonyl group, which are the weakest points.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
-
α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the pyridine ring. This results in the formation of a highly stable 4-fluorobenzoyl acylium ion at m/z 123 , which is predicted to be the base peak. The other fragment is a neutral pyridine radical, which is not detected.
-
Decarbonylation: The acylium ion at m/z 123 can further lose a neutral carbon monoxide (CO) molecule to form the fluorophenyl cation at m/z 95 .
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While awaiting the publication of a complete experimental dataset, the predictive data and interpretations herein offer a robust starting point for researchers. The detailed protocols are designed to ensure the acquisition of high-quality, reliable data, adhering to the principles of scientific integrity and experimental causality. By combining the predictive analysis with the recommended experimental workflows, scientists and drug development professionals can confidently characterize this important molecular scaffold and its derivatives.
References
An In-depth Technical Guide to 2-(4-Fluorobenzoyl)pyridine: Chemical Properties and Reactivity
This guide provides a comprehensive technical overview of 2-(4-Fluorobenzoyl)pyridine, a key heterocyclic ketone utilized in contemporary drug discovery and organic synthesis. We will delve into its core chemical properties, explore its reactivity profile, and detail established synthetic protocols, offering insights grounded in mechanistic principles and practical laboratory applications. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this versatile building block.
Introduction: The Strategic Importance of Fluorinated Benzoylpyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its nitrogen atom imparts unique electronic properties, influencing basicity, polarity, and the capacity for hydrogen bonding, which are critical for molecular recognition at biological targets. When combined with a benzoyl moiety, the resulting benzoylpyridine core offers a rigid framework amenable to diverse functionalization.
The strategic incorporation of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design.[2][3] Fluorine's high electronegativity and small size can profoundly modulate a molecule's physicochemical properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism, prolonging the in vivo half-life of a drug candidate.
-
Lipophilicity and Bioavailability: Fluorine substitution can alter a molecule's lipophilicity, impacting its absorption, distribution, and ability to cross biological membranes.
-
Binding Affinity: The polarized C-F bond can engage in specific, favorable interactions with enzyme active sites or receptor pockets, enhancing binding affinity and potency.
Thus, this compound emerges not merely as a synthetic intermediate, but as a strategically designed building block for the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and analysis.
Physical Properties
While specific experimental data for some properties of this compound are not widely published, we can infer key characteristics from its structure and data on analogous compounds. It is known to be a solid at room temperature.[4]
| Property | Value / Predicted Behavior | Source / Rationale |
| CAS Number | 169955-75-3 | [4] |
| Molecular Formula | C₁₂H₈FNO | [4] |
| Molecular Weight | 201.20 g/mol | [4] |
| Appearance | Solid | [4] |
| IUPAC Name | (4-fluorophenyl)(pyridin-2-yl)methanone | [4] |
| Melting Point | Not consistently reported. Expected to be a crystalline solid with a defined melting point, similar to related benzophenones. | Analogy to related compounds like 2-(4-Chlorobenzoyl)pyridine (m.p. 62-66 °C).[3] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethanol; limited solubility in water. | [4] Based on its aromatic and polar components. |
| pKa | Not experimentally determined. The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effect of the benzoyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will feature signals from both the pyridine and the 4-fluorophenyl rings.
-
Pyridine Protons (4H): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton ortho to the nitrogen (at the C6 position) is expected to be the most deshielded, appearing at the lowest field. The other three protons will show characteristic coupling patterns.
-
4-Fluorophenyl Protons (4H): This system will present as two sets of doublets (or more complex multiplets due to coupling with fluorine), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be further downfield than those ortho to the fluorine.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A characteristic peak will be observed in the downfield region, typically around δ 190-195 ppm. For the analogous (4-fluorophenyl)(phenyl)methanone, this peak is at δ 195.3 ppm.[5]
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). For (4-fluorophenyl)(phenyl)methanone, the carbon attached to fluorine shows a doublet at δ 165.3 ppm with a J-coupling of 253 Hz.[5]
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom. For the related 2-(4-fluorophenyl)pyridine, the ¹⁹F NMR chemical shift is reported at δ -113.16 ppm.[6] A similar value is anticipated for the title compound.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: A strong absorption will be present in the 1200-1250 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: Multiple bands will be observed in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 201. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments corresponding to the pyridin-2-yl cation (m/z = 78) and the 4-fluorobenzoyl cation (m/z = 123). Loss of CO would also be a possible fragmentation pathway. Predicted data for the protonated molecule [M+H]⁺ is m/z = 202.06627.[7]
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, primarily leveraging well-established methodologies in organic chemistry.
Friedel-Crafts Acylation Approach
While Friedel-Crafts acylation is a classic method for forming aryl ketones, its application to pyridine is challenging. The pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[8] Therefore, a direct acylation of pyridine with 4-fluorobenzoyl chloride is generally not a viable route. However, variations using pyridine N-oxides or silyl-activated pyridines have been developed to overcome this limitation.[9]
Grignard Reaction with a Pyridine Nitrile
A more reliable and commonly employed strategy involves the reaction of a Grignard reagent with a pyridine nitrile. This approach leverages the nucleophilicity of the organometallic reagent and the electrophilicity of the nitrile carbon.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize (4-fluorophenyl)(pyridin-2-yl)methanone from 2-cyanopyridine and 4-fluorophenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-Bromo-4-fluorobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
2-Cyanopyridine
-
Hydrochloric acid (e.g., 3 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine.
-
A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.[10]
-
Once initiated, the remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a steady reflux.[10]
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of 4-fluorophenylmagnesium bromide.
-
-
Reaction with 2-Cyanopyridine:
-
A solution of 2-cyanopyridine in anhydrous diethyl ether is prepared.
-
The Grignard reagent solution is cooled in an ice bath.
-
The 2-cyanopyridine solution is added dropwise to the cold Grignard reagent with vigorous stirring. A thick precipitate (the magnesium salt of the ketimine) will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled again in an ice bath.
-
Aqueous hydrochloric acid (e.g., 3 M) is added slowly and carefully to hydrolyze the ketimine intermediate to the ketone and to dissolve the magnesium salts.
-
The layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Oxidation of a Secondary Alcohol
An alternative route involves the oxidation of the corresponding secondary alcohol, (4-fluorophenyl)(pyridin-2-yl)methanol. This precursor can be synthesized, for example, by the reaction of 2-lithiopyridine with 4-fluorobenzaldehyde. The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of standard oxidizing agents.
Experimental Protocol: Oxidation of (4-fluorophenyl)(pyridin-2-yl)methanol
Objective: To synthesize (4-fluorophenyl)(pyridin-2-yl)methanone by oxidizing the corresponding alcohol. A similar procedure using potassium permanganate for an analogous chloro-substituted compound has been reported.[11]
Materials:
-
(4-fluorophenyl)(pyridin-2-yl)methanol
-
Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., PCC, PDC)
-
Appropriate solvent (e.g., water, acetone, dichloromethane)
-
Sodium bisulfite (for quenching MnO₂)
-
Ethyl acetate or other extraction solvent
Procedure:
-
Reaction Setup:
-
Dissolve or suspend (4-fluorophenyl)(pyridin-2-yl)methanol in a suitable solvent (e.g., water or acetone) in a round-bottom flask.
-
-
Oxidation:
-
Gradually add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. If using KMnO₄, the reaction can be heated (e.g., to 85-95°C) to drive it to completion.[11] The progress of the reaction can be monitored by TLC.
-
-
Quenching and Work-up:
-
Once the starting material is consumed, cool the reaction mixture.
-
If KMnO₄ was used, the resulting manganese dioxide (a brown precipitate) is treated with a reducing agent like sodium bisulfite until the mixture becomes colorless.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure and purify the crude ketone by column chromatography or recrystallization.
-
Chemical Reactivity
The reactivity of this compound is dictated by its three key structural components: the electrophilic carbonyl carbon, the electron-deficient pyridine ring, and the activated 4-fluorophenyl ring.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic addition reactions.[1]
-
Reduction: The carbonyl group can be readily reduced to the corresponding secondary alcohol, (4-fluorophenyl)(pyridin-2-yl)methanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols.[12] This provides a pathway to more complex molecular scaffolds.
Reactions Involving the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, but resistant to electrophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is activated towards nucleophilic attack. While the molecule already has a substituent at the C2 position, reactions with very strong nucleophiles could potentially target the C4 or C6 positions, although this is less common. Nucleophilic substitution on pyridines generally occurs at the 2- and 4-positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][13]
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.
Reactions of the 4-Fluorophenyl Ring
The fluorine atom on the phenyl ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by the strongly electron-withdrawing benzoylpyridine group.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines, thiols). This reaction is a powerful tool for introducing further diversity into the molecule. For example, reaction with piperidine has been shown to displace the fluorine on a related 4-(4-fluorobenzoyl)pyridine scaffold.
Applications in Research and Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activity. Its derivatives have been investigated for a range of therapeutic applications. For instance, related benzoylpyridine structures are explored as anti-cancer and antimicrobial agents.[2] The ability to modify the molecule at the carbonyl, the pyridine ring, and the fluorophenyl ring provides medicinal chemists with multiple avenues to optimize structure-activity relationships (SAR) for a given biological target.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.
Conclusion
This compound is a valuable and strategically designed heterocyclic ketone. Its unique combination of a pyridine ring, a reactive carbonyl group, and a synthetically versatile fluorophenyl moiety makes it an important building block for the synthesis of complex organic molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for leveraging its full potential in medicinal chemistry and materials science. The principles and protocols outlined herein provide a solid foundation for researchers to confidently incorporate this compound into their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Compound (4-fluorophenyl)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanone -... [chemdiv.com]
- 3. (4-Fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 169955-75-3: (4-fluorophenyl)(pyridin-2-yl)methanone [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. (4-FLUOROPHENYL)(PHENYL)METHANONE | CAS 345-83-5 [matrix-fine-chemicals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GSRS [precision.fda.gov]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(4-Fluorobenzoyl)pyridine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Solid-State Landscape of a Promising Moiety
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates a molecule's physical and chemical properties, including its solubility, stability, bioavailability, and manufacturability. For active pharmaceutical ingredients (APIs), the existence of multiple crystalline forms, a phenomenon known as polymorphism, adds a critical layer of complexity. The ability to identify, characterize, and selectively produce a desired polymorph is a cornerstone of modern drug development.
Part 1: The Strategic Approach to Solid-Form Screening
The initial phase of characterizing a new compound like 2-(4-Fluorobenzoyl)pyridine involves a systematic polymorph screen. The goal is to discover as many solid forms as possible, including polymorphs, solvates, and hydrates. The diversity of crystallization conditions is key to exploring the compound's solid-state landscape.
Crystallization Strategy: A Multi-pronged Approach
A robust crystallization screen should employ a variety of solvents with differing polarities and hydrogen bonding capabilities, as well as different crystallization techniques.
Experimental Protocol: Polymorph Screening
-
Solvent Selection: A diverse set of at least 20-30 solvents should be chosen, covering a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, methanol, water).
-
Saturation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C) to ensure complete dissolution.
-
Crystallization Techniques:
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature from the saturated solutions. This gentle method often yields high-quality single crystals suitable for SCXRD.
-
Slow Cooling: Cool the saturated solutions at a controlled rate (e.g., 5 °C/hour) to induce crystallization. Different cooling rates can favor the nucleation of different polymorphs.
-
Anti-Solvent Addition: Add a miscible "anti-solvent" (in which the compound is poorly soluble) to a saturated solution to induce rapid precipitation. This can sometimes trap metastable forms.
-
Slurry Equilibration: Stir a suspension of the compound in a solvent at a specific temperature for an extended period (days to weeks). This method helps to identify the most thermodynamically stable form at that temperature.
-
Rationale: The choice of solvent and crystallization method directly influences the nucleation and growth kinetics, which in turn determines the resulting polymorphic form. Rapid crystallization methods like anti-solvent addition can trap kinetically favored, metastable polymorphs, while slow methods like evaporation and cooling are more likely to yield the thermodynamically stable form.
Part 2: Primary Characterization: Identifying and Differentiating Solid Forms
Once crystalline material is obtained, a suite of analytical techniques is employed to identify and differentiate the solid forms.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid
PXRD is the primary tool for identifying different crystalline phases.[1] Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and relative intensities.[2]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Collect the PXRD pattern using a diffractometer with Cu Kα radiation. A typical scan range would be from 2° to 40° 2θ with a step size of 0.02°.
-
Data Analysis: Compare the diffraction patterns of all samples obtained from the crystallization screen. Unique patterns indicate the presence of different polymorphs or solvates.
Data Presentation: Hypothetical PXRD Patterns of this compound Polymorphs
| Form | Characteristic 2θ Peaks (°) (Relative Intensity) |
| Form I | 8.5 (100%), 12.3 (45%), 15.8 (60%), 20.1 (80%), 25.5 (50%) |
| Form II | 9.2 (85%), 11.5 (100%), 16.7 (70%), 22.4 (90%), 28.1 (65%) |
| Form III | 7.9 (95%), 13.1 (75%), 18.2 (100%), 21.9 (80%), 26.3 (60%) |
Thermal Analysis: Probing Thermodynamic Relationships
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties and stability of the different solid forms.[3]
Experimental Protocol: Thermal Analysis
-
DSC: Heat a small amount of the sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min). This will reveal melting points, solid-solid phase transitions, and crystallization events.
-
TGA: Heat a sample (5-10 mg) in an open pan at a constant rate (e.g., 10 °C/min) to monitor weight loss as a function of temperature. This is essential for identifying solvates and hydrates.
Data Presentation: Hypothetical Thermal Data for this compound Polymorphs
| Form | DSC Event (Onset Temp.) | TGA Weight Loss | Interpretation |
| Form I | Endotherm at 155 °C | None | Melting of an anhydrous form. |
| Form II | Endotherm at 145 °C | None | Melting of a monotropically related, less stable anhydrous form. |
| Form III | Endotherm at 110 °C | ~15% at 100-120 °C | Desolvation, followed by melting of the desolvated form. |
Causality: The melting point is a key indicator of the relative stability of polymorphs at the melting temperature. According to Burger's rules, a higher melting point generally corresponds to a more stable crystalline lattice. TGA is critical for distinguishing between true polymorphs (same chemical composition) and pseudopolymorphs (solvates or hydrates), which will show a weight loss corresponding to the solvent molecules.[4]
Vibrational Spectroscopy: A Complementary Fingerprinting Tool
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.[5][6] Differences in intermolecular interactions, such as hydrogen bonding, in different crystal lattices will result in shifts in the vibrational frequencies.
Experimental Protocol: Vibrational Spectroscopy
-
FTIR (ATR): Collect the infrared spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Raman: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm) to minimize fluorescence.
Rationale: Changes in the crystal packing affect the vibrational modes of the molecules. For this compound, key regions to examine would be the C=O stretching frequency of the ketone and the C-F stretching frequency, as these are likely to be sensitive to intermolecular interactions.
Part 3: Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)
To unambiguously determine the crystal structure of a new solid form, single-crystal X-ray diffraction is the gold standard.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: Identify a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects under a microscope.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Data Presentation: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Form I |
| Chemical Formula | C₁₂H₈FNO |
| Formula Weight | 201.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 17.890 |
| β (°) | 98.76 |
| Volume (ų) | 970.5 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.378 |
| R-factor | 0.045 |
Part 4: Visualizing the Workflow and Polymorphic Relationships
Visual models are invaluable for understanding complex scientific workflows and relationships.
Diagram: Workflow for Polymorph Characterization
Caption: A typical workflow for the discovery and characterization of polymorphs.
Diagram: Hypothetical Polymorphic Relationship of this compound
Caption: A possible thermodynamic relationship between different solid forms.
Conclusion: A Pathway to Comprehensive Solid-State Understanding
The comprehensive characterization of the crystal structure and polymorphism of this compound, or any new chemical entity, is a multi-faceted endeavor that requires a systematic and logical approach. By employing a diverse range of crystallization techniques and a suite of complementary analytical methods, researchers can confidently identify, differentiate, and ultimately control the solid form of a compound. This detailed understanding is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of new medicines and materials. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of the solid state and unlocking the full potential of novel molecular entities.
References
- 1. particle.dk [particle.dk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mt.com [mt.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(4-Fluorobenzoyl)pyridine, a fluorinated benzoylpyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally related compounds, including pyridine, benzoylpyridines, and fluorinated aromatics, to project its physicochemical behavior. Furthermore, this document furnishes detailed, field-proven experimental protocols for determining the solubility and stability of this compound, enabling researchers to generate the necessary data for their specific applications. The content is structured to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the principles at play.
Introduction: Physicochemical Context of this compound
This compound belongs to the benzoylpyridine class of compounds, which are recognized for their diverse biological activities. The incorporation of a fluorine atom on the benzoyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] The pyridine ring itself is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and its influence on molecular basicity and reactivity.[1]
Structural Features and Their Implications
The structure of this compound, featuring a pyridine ring linked to a 4-fluorobenzoyl group, suggests a molecule with moderate polarity. The electronegative fluorine and nitrogen atoms, along with the carbonyl group, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. These features are expected to govern its solubility in various solvents. The presence of the aromatic rings and the strong carbon-fluorine bond are anticipated to contribute to its overall stability, although the pyridine moiety can be susceptible to certain degradation pathways.
Projected Solubility Profile
Solubility in Organic Solvents
Based on its structure, this compound is expected to exhibit good solubility in a range of polar aprotic and protic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The carbonyl group and the pyridine nitrogen can interact favorably with the dipoles of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The molecule can act as a hydrogen bond acceptor with the hydroxyl groups of these solvents. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule. |
Aqueous Solubility
The aqueous solubility of this compound is expected to be low to moderate and highly dependent on the pH of the solution. The pyridine nitrogen has a pKa of approximately 5.2, meaning it will be protonated in acidic conditions, forming a more soluble pyridinium salt.[2]
Anticipated Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its handling, storage, and application. Potential degradation pathways include hydrolysis, photodecomposition, and thermal degradation.
pH-Dependent Stability (Hydrolysis)
The ketone linkage in this compound is generally stable. However, under strongly acidic or basic conditions, hydrolysis could potentially occur, although likely requiring harsh conditions. The pyridine ring itself is relatively stable to pH changes in the absence of other reactive species.[3] A reversible intramolecular cyclization between a pyridine and an aldehyde has been observed to be pH-dependent, suggesting that pH can influence the conformation and reactivity of such compounds.[4]
Photostability
Many aromatic and heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products.[5] The presence of the benzoylpyridine scaffold suggests that this compound may exhibit some degree of photosensitivity. Photostability testing is crucial to determine appropriate handling and storage conditions.
Thermal Stability
Organic molecules can undergo thermal degradation at elevated temperatures. The specific decomposition profile of this compound would need to be determined experimentally, for instance, through thermogravimetric analysis (TGA). Studies on related poly(vinylpyridine)s have shown that the degradation mechanism is influenced by the structure of the polymer.[6][7]
Oxidative Stability
Oxidative degradation can be a concern for many organic compounds. The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[8][9] The presence of a fluorine atom can sometimes influence the susceptibility to oxidative metabolism.[1]
Experimental Protocols for Characterization
To provide definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Determination of Quantitative Solubility
A robust method for determining solubility is the gravimetric method, which involves the preparation of a saturated solution and the quantification of the dissolved solute.
Protocol 4.1.1: Gravimetric Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove all undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Transfer a precise volume of the clear, saturated solution to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the container with the residue to a constant weight.
-
-
Calculation:
-
The solubility is calculated as the mass of the residue divided by the volume of the solution taken.
-
Diagram 4.1.2: Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
Stability Assessment Protocols
A comprehensive stability study should evaluate the impact of pH, light, and temperature.
Protocol 4.2.1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of this compound of a known concentration in each buffer.
-
Incubation: Store the solutions at a constant temperature in the dark.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Protocol 4.2.2: Photostability Study (ICH Q1B Guideline) [10][11]
-
Sample Preparation:
-
Expose a sample of the solid drug substance to the light source.
-
Prepare a solution of the drug substance in a suitable solvent and expose it to the light source.
-
Prepare control samples (wrapped in aluminum foil) for both solid and solution studies.
-
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the physical properties (e.g., appearance, clarity of solution) and assay of the exposed samples to the control samples using a stability-indicating HPLC method.
Diagram 4.2.3: Logical Flow for Stability Testing
Caption: Logical workflow for comprehensive stability testing.
Conclusion
This technical guide has provided a detailed projection of the solubility and stability of this compound based on fundamental chemical principles and data from analogous structures. While specific experimental data remains to be generated, the provided protocols offer a robust framework for researchers to characterize this compound thoroughly. The insights and methodologies presented herein are intended to empower scientists in drug discovery and development to make informed decisions regarding the handling, formulation, and application of this and other novel chemical entities.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Biological Activity Screening of 2-(4-Fluorobenzoyl)pyridine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][] The introduction of a 4-fluorobenzoyl group at the 2-position of the pyridine ring creates a class of molecules with significant potential for targeted therapies. The fluorine atom's high electronegativity and small size can enhance metabolic stability, binding affinity, and bioavailability.[4] This guide provides a comprehensive framework for the systematic biological activity screening of 2-(4-Fluorobenzoyl)pyridine derivatives, offering field-proven protocols and explaining the causal logic behind experimental choices to empower researchers in the identification of novel lead compounds.
Introduction: The Rationale for Screening
Pyridine-containing compounds are integral to modern pharmacology, with their derivatives showing efficacy against a multitude of diseases, including various cancers and infectious diseases.[5][6] Specifically, derivatives of 2-(4’-fluorobenzoyloxy) pyridine have demonstrated potent anti-proliferative activity against human promyelotic leukemia (HL-60) cells, validating this structural class as a promising starting point for oncology drug discovery.[7][8] Furthermore, the broader family of fluorinated pyridine and benzoyl derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10][11]
This dual potential for anticancer and antimicrobial activity necessitates a structured, multi-pronged screening approach. A logical screening cascade begins with broad, high-throughput assays to identify general bioactivity, followed by more complex, mechanism-specific assays to elucidate the mode of action. This strategy ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery pipeline.
Primary Screening Cascade: Anticancer Activity
The initial phase of screening aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of clinically relevant human cancer cell lines. This provides a broad overview of the potential therapeutic window and tumor-type selectivity.
Caption: Anticancer Screening Workflow.
Protocol 1: General Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a robust, high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Live cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver, HL-60 leukemia) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, tabular format for comparative analysis.
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HL-60 |
| Derivative 1 | 8.5 | 12.3 | 7.9 | 1.5[7] |
| Derivative 2 | >50 | 45.1 | >50 | 33.7 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 0.2 |
Secondary Screening: Elucidating Anticancer Mechanisms
Compounds demonstrating potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to mechanistic assays. Based on the known activities of related pyridine structures, two plausible mechanisms are inhibition of matrix metalloproteinases (MMPs) and induction of apoptosis.[6][13]
Target Focus: MMP-9 Inhibition
Matrix metalloproteinases, particularly MMP-2 and MMP-9, are zinc-dependent enzymes that degrade the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[13][14] Pyridine-containing macrocycles have been identified as potent MMP inhibitors, making this a logical target class to investigate.[13]
Caption: Role of MMP-9 in Tumor Metastasis.
Protocol 2: MMP-9 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human MMP-9 against a fluorogenic peptide substrate.
Methodology:
-
Enzyme Activation: If using a pro-MMP-9 zymogen, activate it according to the manufacturer's protocol (e.g., with APMA - 4-aminophenylmercuric acetate).
-
Compound Preparation: Prepare serial dilutions of the hit compounds in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the diluted compound, and the active MMP-9 enzyme. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic MMP-9 substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Plot the percent inhibition versus compound concentration to calculate the IC₅₀ value for MMP-9 inhibition.
Target Focus: Apoptosis Induction
A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis. A key event in this cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.
Protocol 3: Caspase-3/7 Activity Assay
This homogenous, luminescent assay measures the activity of caspase-3 and -7 using a proluminescent substrate containing the DEVD peptide sequence.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., HL-60) in a 96-well white-walled plate and treat with the hit compounds at their 1x and 5x IC₅₀ concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and express the data as a "fold-increase" in caspase-3/7 activity.
Parallel Screening Cascade: Antimicrobial Activity
Given the known antibacterial properties of fluorinated heterocycles, a parallel screening effort to determine antimicrobial efficacy is highly warranted.[4] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Caption: Antimicrobial Screening Workflow.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[10]
Methodology:
-
Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.
Data Presentation: Antimicrobial Profile
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | 8 | 32 |
| Derivative 2 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Outline of Synthesis
The target this compound derivatives can be readily synthesized. A common route involves the nucleophilic substitution reaction between a substituted 2-hydroxypyridine and 4-fluorobenzoyl chloride under basic conditions, a method that is straightforward and adaptable for creating a diverse library of analogues.[7][8]
Conclusion and Future Perspectives
This guide outlines a logical and efficient cascade for screening this compound derivatives for both anticancer and antimicrobial activities. By beginning with broad phenotypic assays and progressing to more defined, mechanism-based studies, researchers can effectively identify and characterize promising lead compounds. A "hit" compound identified through this process would warrant further investigation, including selectivity profiling against other MMPs or a broader panel of bacterial strains, cytotoxicity testing against non-cancerous cell lines to determine a therapeutic index, and subsequent structural modifications to optimize potency and drug-like properties (Structure-Activity Relationship studies). Ultimately, this systematic approach provides a robust foundation for advancing novel this compound derivatives through the preclinical drug discovery pipeline.
References
- 1. irjet.net [irjet.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 13. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-(4-Fluorobenzoyl)pyridine Scaffold: A Gateway to Modulating the Endocannabinoid System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
While 2-(4-Fluorobenzoyl)pyridine itself is not a direct therapeutic agent, it serves as a privileged structural motif in medicinal chemistry. Its true therapeutic potential is realized in its derivatives, which have been expertly crafted to interact with specific biological targets. This guide focuses on a prominent class of such derivatives: potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH represents a sophisticated strategy to therapeutically modulate the endocannabinoid system (ECS), offering potential treatments for a range of conditions including chronic pain, anxiety disorders, and neuroinflammation, without the side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive overview of FAAH as a therapeutic target, the mechanism of action of pyridine-based inhibitors, and detailed protocols for their preclinical validation.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is of paramount importance. The pyridine ring is a quintessential example, forming the core of numerous approved drugs. The this compound structure, in particular, provides a versatile synthetic starting point for creating compounds with tailored pharmacological activities. Research has demonstrated that incorporating a 2-benzoylpyridine moiety can significantly enhance the binding affinity and selectivity of inhibitors targeting specific enzymes. This guide shifts the focus from the precursor to its therapeutically active derivatives, specifically those designed to inhibit Fatty Acid Amide Hydrolase (FAAH), a critical regulator of the endocannabinoid system.
The Endocannabinoid System and the Central Role of FAAH
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining homeostasis across a wide range of physiological processes, including pain modulation, mood, memory, and immune response. The system comprises endocannabinoids (eCBs) like N-arachidonoylethanolamine (anandamide or AEA), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for eCB synthesis and degradation.
Anandamide's signaling is terminated primarily through enzymatic hydrolysis by FAAH, an integral membrane protein. FAAH breaks down anandamide into arachidonic acid and ethanolamine, thus controlling the duration and intensity of its effects. By regulating the levels of anandamide, FAAH acts as a gatekeeper of endocannabinoid signaling.
// Relationships Anandamide -> CB1 [label="Binds & Activates\n(Retrograde Signal)", dir=back, color="#EA4335"]; CB1 -> Ca_channel [label="Inhibits", color="#EA4335"]; Ca_channel -> NT_vesicle [label="Blocks Fusion", style=dashed, color="#FBBC05"]; NT_vesicle -> NT_release [style=dashed, color="#5F6368"];
NAPE_PLD -> Anandamide [label="Synthesizes", color="#34A853"]; NArPE -> NAPE_PLD [style=dashed, color="#34A853"]; Anandamide -> FAAH [label="Uptake", color="#4285F4"]; FAAH -> ArachidonicAcid [label="Hydrolyzes", color="#4285F4"];
// Invisible edges for layout {rank=same; NAPE_PLD; FAAH} }
An In-depth Technical Guide to the In Silico ADMET Prediction of 2-(4-Fluorobenzoyl)pyridine
Foreword: The Imperative of Proactive Profiling in Drug Discovery
In the landscape of modern drug development, the principle of "fail early, fail cheap" is not merely a mantra but a strategic necessity. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or safety profiles represents a significant loss of time and resources.[1] It is within this context that computational, or in silico, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has transitioned from a supplementary tool to a cornerstone of early-stage discovery.[2][3] By building a robust predictive understanding of a molecule's behavior in the body before it is even synthesized, we can de-risk projects, guide medicinal chemistry efforts, and ultimately increase the probability of clinical success.[1]
This guide provides a comprehensive in silico ADMET profile for 2-(4-Fluorobenzoyl)pyridine, a molecule featuring structural motifs of significant interest in medicinal chemistry. The pyridine ring is a "privileged structure" found in numerous approved drugs, valued for its specific electronic and binding properties.[4][5] Simultaneously, the incorporation of a fluorine atom is a well-established strategy to modulate metabolic stability, lipophilicity, and target binding affinity.[4][6] Our objective is to dissect the predicted ADMET profile of this compound, explaining not just the what but the why behind the predictions, grounding our analysis in the interplay between chemical structure and biological fate.
Foundational Analysis: Physicochemical Properties
Before delving into complex pharmacokinetic predictions, we must first characterize the molecule's fundamental physicochemical properties. These parameters are the primary determinants of a compound's behavior in a biological system and form the basis for many ADMET prediction algorithms.
The structure of this compound, with IUPAC name (4-fluorophenyl)(pyridin-2-yl)methanone, is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance in ADMET Profiling |
| CAS Number | 169955-75-3 | [4][7] | Unique chemical identifier. |
| Molecular Formula | C₁₂H₈FNO | [4][8] | Defines the elemental composition. |
| Molecular Weight | 201.20 g/mol | [4] | Influences diffusion and transport across membranes. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule). |
| XlogP (Predicted) | 2.0 | [8] | A measure of lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Calculated | Indicates the surface area occupied by polar atoms. TPSA is a key predictor of cell permeability and blood-brain barrier penetration. Values <140 Ų are generally associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | Calculated | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in carbonyl) | Calculated | Affects solubility and target binding. |
| Rotatable Bonds | 2 | Calculated | Influences conformational flexibility and binding entropy. Fewer rotatable bonds (<10) are generally favorable for oral bioavailability. |
Note: Calculated values are derived from standard computational chemistry packages based on the molecule's SMILES string.
This initial analysis suggests that this compound possesses a "drug-like" physicochemical profile, adhering to common guidelines like Lipinski's Rule of Five. Its moderate molecular weight, balanced lipophilicity, and low polar surface area are promising indicators for favorable pharmacokinetics.
The In Silico ADMET Prediction Workflow
Our analysis follows a structured, multi-stage computational workflow. This process begins with the canonical representation of the molecule and proceeds through a series of validated models to generate a holistic ADMET profile. The choice of specific models and algorithms is critical for the accuracy of the prediction.[9] We utilize a consensus approach, integrating results from multiple predictive tools where possible to increase confidence in the findings.
Comprehensive ADMET Profile of this compound
Absorption
Absorption governs the extent to which a drug enters the systemic circulation and is a prerequisite for efficacy, especially for orally administered compounds.[3] We assess this using two key predictors: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Outcome | Confidence | Rationale & Interpretation |
| Human Intestinal Absorption (HIA) | Good | High | The combination of low molecular weight, moderate lipophilicity (XlogP ~2.0), and low TPSA (30.2 Ų) strongly favors passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | High | High | Caco-2 cells are a standard in vitro model for the intestinal barrier. The favorable physicochemical properties predict high permeability, suggesting efficient transport from the gut into the bloodstream. |
Expert Insight: The molecule's profile is highly indicative of good oral absorption. The fluorobenzoyl moiety contributes to lipophilicity, aiding membrane transit, while the polar pyridine core ensures sufficient aqueous solubility to dissolve in the gastrointestinal tract.
Distribution
Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues, influencing both efficacy and off-target toxicity. Key parameters are Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
Table 3: Predicted Distribution Properties
| Parameter | Predicted Outcome | Confidence | Rationale & Interpretation |
| Blood-Brain Barrier (BBB) Penetrant | Yes | High | The molecule is small, moderately lipophilic, and has a very low TPSA. These are the classic hallmarks of a compound capable of crossing the tight junctions of the BBB. This could be advantageous for a CNS target but a liability otherwise. |
| Plasma Protein Binding (PPB) | High (>90%) | Medium | Compounds with logP > 1 and aromatic features often exhibit significant binding to plasma proteins like albumin. While only the unbound fraction is pharmacologically active, high PPB is not inherently a liability but must be considered in dose-response relationships. |
Expert Insight: The strong prediction for BBB penetration is a critical finding. If the intended therapeutic target is within the central nervous system, this is a highly desirable property. However, for non-CNS targets, this raises the risk of centrally-mediated side effects, and structural modifications to increase polarity or molecular size might be necessary to mitigate this.
Metabolism
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[3] This is largely mediated by the Cytochrome P450 (CYP) family of enzymes. Predicting a compound's interaction with these enzymes is crucial to understanding its metabolic stability and potential for drug-drug interactions.[3]
Table 4: Predicted Metabolic Profile
| Parameter | Predicted Outcome | Confidence | Rationale & Interpretation |
| CYP2D6 Inhibitor | No | High | The model does not identify features consistent with high-affinity binding to the active site of CYP2D6. |
| CYP3A4 Inhibitor | No | High | The model does not predict significant inhibition of CYP3A4, the most promiscuous drug-metabolizing enzyme. |
| CYP1A2, 2C9, 2C19 Inhibitor | No | High | Low probability of inhibiting other major CYP isoforms, suggesting a low risk of metabolic drug-drug interactions. |
| CYP Substrate (Isoforms) | CYP3A4, CYP2C9 | Medium | The molecule is likely a substrate for several CYP enzymes, indicating multiple potential pathways for metabolic clearance. |
Predicted Sites of Metabolism (SOM): Computational models predict the most chemically reactive sites on a molecule that are susceptible to enzymatic modification.
Note: The image "molecule_2d.png" would be a 2D chemical structure of this compound. The arrows indicate likely sites of metabolic attack.
Expert Insight: The fluorine atom on the benzoyl ring serves its intended purpose by blocking a common site of oxidative metabolism (the para-position), which can enhance the molecule's metabolic stability and half-life.[4] The most probable metabolic pathways are hydroxylation on the pyridine ring or the fluorophenyl ring (ortho to the fluorine), and reduction of the ketone. The lack of predicted CYP inhibition is a very favorable characteristic, reducing the risk of adverse events when co-administered with other medications.
Toxicity
Early identification of potential toxicity is paramount.[10] In silico models screen for well-known structural alerts and predict interactions with off-target proteins that are linked to adverse effects.
Table 5: Predicted Toxicity Profile
| Endpoint | Predicted Outcome | Confidence | Rationale & Interpretation |
| hERG Inhibition | Low Risk | Medium | The molecule lacks the typical pharmacophore (e.g., a basic nitrogen separated by a lipophilic spacer from an aromatic system) associated with high-affinity hERG channel blockers. Risk of cardiotoxicity is predicted to be low. |
| Ames Mutagenicity | Non-mutagenic | High | No structural alerts for DNA reactivity are identified. The compound is predicted to be non-mutagenic. |
| Hepatotoxicity (Liver Injury) | Low Risk | Medium | While some pyridine-containing compounds can be associated with liver toxicity, the overall physicochemical profile of this molecule does not place it in a high-risk category.[11] |
| Acute Oral Toxicity (LD50) | Class 4 (300-2000 mg/kg) | Low | QSAR models for LD50 provide a rough estimate. This prediction suggests low acute toxicity, but this requires experimental validation. |
Expert Insight: The overall in silico toxicity profile is favorable. The absence of flags for hERG inhibition and mutagenicity is particularly encouraging. While the pyridine moiety can sometimes be a liability, in this chemical context, the models do not predict significant toxicity.[12]
Protocol: Executing a Predictive ADMET Analysis
To empower researchers to conduct similar analyses, this section provides a generalized protocol using a public web server like SwissADME as an example.
Step-by-Step Workflow:
-
Navigate to the Web Server: Open a web browser and go to a chosen ADMET prediction platform (e.g., SwissADME, pkCSM, AdmetSAR).[13]
-
Input the Molecule:
-
Locate the input field.
-
Provide the molecular structure. The most common and robust method is using the SMILES (Simplified Molecular Input Line Entry System) string.
-
For this compound, input: C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F
-
Alternatively, you can use an online chemical drawing tool to sketch the molecule.
-
-
Initiate the Calculation:
-
Click the "Run" or "Submit" button to start the analysis. The server's backend algorithms will now calculate the physicochemical properties and run the various ADMET models.[14]
-
-
Analyze the Results:
-
The output will be presented in a structured format, often with tables and graphical representations (e.g., a "Bioavailability Radar").
-
Physicochemical Properties: Cross-reference the calculated Molecular Weight, logP, TPSA, etc., with the values in Table 1.
-
Pharmacokinetics: Examine the predictions for Gastrointestinal (GI) absorption, BBB permeation, and CYP inhibition.
-
Drug-Likeness: Review the evaluation against filters like Lipinski's, Ghose's, and Veber's rules.
-
Medicinal Chemistry: Look for any structural alerts, such as PAINS (Pan-Assay Interference Compounds), which might indicate non-specific activity.
-
-
Synthesize and Interpret:
-
Consolidate the predicted data points into a comprehensive profile as demonstrated in this guide.
-
Critically evaluate the predictions. For example, if BBB penetration is predicted as "Yes," consider if this aligns with the project's therapeutic goals.
-
Use the output to form a testable hypothesis for subsequent experimental validation.
-
Conclusion and Strategic Outlook
The in silico ADMET analysis of this compound reveals a compound with a promising pharmacokinetic and safety profile.
-
Strengths: The molecule exhibits characteristics highly favorable for an orally administered drug, including good predicted absorption, a low likelihood of metabolic drug-drug interactions, and a clean in silico toxicity profile.
-
Key Considerations: The high probability of Blood-Brain Barrier penetration is the most significant strategic point. This makes the scaffold highly attractive for CNS targets but a potential liability for peripheral targets, where it could cause unwanted neurological side effects.
-
Future Directions: Based on this computational assessment, this compound warrants progression to in vitro experimental validation. Initial assays should focus on confirming its high permeability (e.g., using a Caco-2 or PAMPA assay) and evaluating its metabolic stability in liver microsomes. If the target is non-CNS, medicinal chemistry efforts could be directed towards introducing polarity (e.g., adding a hydrogen bond donor) to attenuate BBB penetration while preserving other favorable properties.
This guide demonstrates that a thorough in silico evaluation provides actionable intelligence, enabling a more strategic, resource-efficient path in the complex journey of drug discovery.
References
- 1. fiveable.me [fiveable.me]
- 2. aurlide.fi [aurlide.fi]
- 3. medium.com [medium.com]
- 4. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 169955-75-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ayushcoe.in [ayushcoe.in]
- 14. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
An In-depth Technical Guide to 2-(4-Fluorobenzoyl)pyridine: From Discovery to Application
This guide provides a comprehensive technical overview of 2-(4-Fluorobenzoyl)pyridine, a significant heterocyclic ketone in the landscape of medicinal chemistry and drug discovery. We will delve into its historical context, explore its synthesis through various established methods, detail its characterization, and discuss its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.
Introduction: The Significance of a Fluorinated Benzoylpyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs.[1][2] Its nitrogen atom imparts unique electronic properties, influencing basicity, reactivity, and the capacity for hydrogen bonding, all of which are critical for molecular interactions with biological targets.[1] When combined with a benzoyl group, the resulting benzoylpyridine core offers a versatile platform for developing compounds with diverse biological activities.[1]
The strategic incorporation of a fluorine atom, as seen in this compound, is a widely employed and highly effective strategy in modern drug design.[3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] Fluorine substitution can enhance metabolic stability by blocking sites prone to oxidative metabolism, modulate lipophilicity to improve cell membrane permeability, and alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[1]
Discovery and Historical Context
While a singular, definitive publication marking the first-ever synthesis of this compound is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader advancements in the synthesis of benzoylpyridines and fluorinated aromatic compounds.[1] The development of synthetic methodologies for related structures, such as the synthesis of 2-(4′-fluorobenzoyloxy)pyridine derivatives via simple nucleophilic substitution reactions, indicates that the foundational chemistry was well-established by the early 21st century.[4][5] The synthesis of analogous compounds like 2-(4-chlorobenzoyl)pyridine has also been well-documented, providing a clear pathway for the preparation of the fluoro-analogue.[6] The impetus for synthesizing this compound and its derivatives has largely been driven by the pursuit of novel therapeutic agents, particularly in the field of oncology.[7][8][9][10]
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below, we detail three primary, validated synthetic routes.
Oxidation of 2-(4-Fluorobenzyl)pyridine
A common and effective method for the preparation of this compound is the oxidation of the corresponding benzylpyridine. This approach leverages a readily available precursor and employs robust oxidizing agents.
Reaction Pathway:
Caption: Oxidation of 2-(4-Fluorobenzyl)pyridine to yield this compound.
Causality of Experimental Choices: The selection of a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) is crucial for the efficient conversion of the methylene bridge to a ketone. The reaction is typically conducted in an aqueous medium or a mixture of solvents to ensure solubility of both the organic substrate and the inorganic oxidant. Temperature control is critical to prevent over-oxidation or side reactions.
Detailed Experimental Protocol (Adapted from a similar synthesis of 2-(4-chlorobenzoyl)pyridine[6][11][12]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-fluorobenzyl)pyridine (1.0 eq) in water.
-
Addition of Oxidant: Heat the mixture to 85 °C. Gradually add potassium permanganate (1.2-1.5 eq) in portions, ensuring the temperature does not exceed 95 °C. The reaction is exothermic.
-
Reaction Monitoring: Maintain the reaction mixture at 85-95 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and quench any excess oxidant by adding a small amount of methanol. Filter the hot solution to remove manganese dioxide.
-
Extraction: Cool the filtrate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Grignard Reaction with 2-Cyanopyridine
This method involves the nucleophilic addition of a Grignard reagent to the nitrile group of 2-cyanopyridine, followed by hydrolysis to yield the ketone.
Reaction Pathway:
Caption: Synthesis of this compound via a Grignard reaction.
Causality of Experimental Choices: The Grignard reagent, 4-fluorophenylmagnesium bromide, is a potent nucleophile that readily attacks the electrophilic carbon of the nitrile group. Anhydrous conditions are paramount as Grignard reagents are highly reactive with water. The subsequent acidic hydrolysis cleaves the imine intermediate to afford the desired ketone.
Detailed Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise. A crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by a change in the appearance of the solution.[13]
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 2-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining a low temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Friedel-Crafts Acylation
While direct Friedel-Crafts acylation on an unsubstituted pyridine ring is challenging due to the deactivating effect of the nitrogen atom, this method can be applied to activated pyridine derivatives or through modified procedures. A more plausible route involves the reaction of a pyridine-containing organometallic species with an acyl chloride.
Reaction Pathway:
Caption: Friedel-Crafts-type synthesis of this compound.
Causality of Experimental Choices: The deprotonation of 2-bromopyridine with a strong base like n-butyllithium generates a highly nucleophilic 2-lithiopyridine intermediate. This species can then react with the electrophilic 4-fluorobenzoyl chloride to form the desired ketone. Low temperatures are essential to control the reactivity of the organolithium reagent.
Detailed Experimental Protocol:
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at this temperature.
-
Acylation: Add a solution of 4-fluorobenzoyl chloride (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | [14] |
| Molecular Weight | 201.19 g/mol | [14] |
| Appearance | White to off-white solid | |
| CAS Number | 169955-75-3 | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The pyridine protons will typically appear in the downfield region (δ 7.0-9.0 ppm), and the fluorophenyl protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically δ > 180 ppm) and the aromatic carbons. The carbon atoms attached to fluorine will show a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, most notably as anticancer agents.[15] The combination of the pyridine ring, the ketone linker, and the fluorinated phenyl group provides a framework that can be readily modified to optimize interactions with various biological targets, such as kinases and other enzymes implicated in cancer progression.[8]
Examples of Biological Activity:
-
Anticancer Activity: Numerous studies have reported the synthesis of pyridine derivatives with potent anticancer activities. The 2-benzoylpyridine core can be incorporated into larger molecules that inhibit key signaling pathways in cancer cells.[7][8][9][10]
-
Enzyme Inhibition: The carbonyl group can act as a hydrogen bond acceptor, and the overall molecular shape can be tailored to fit into the active sites of enzymes, leading to their inhibition.
Conclusion
This compound is a synthetically accessible and medicinally relevant molecule. Its preparation can be achieved through several reliable synthetic routes, each with its own advantages. The strategic placement of the fluorine atom enhances its potential as a scaffold for the development of novel therapeutics. The continued exploration of the chemistry and biological activity of its derivatives is likely to yield new and improved drug candidates in the future.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. amhsr.org [amhsr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Synthetic Strategies for 2-(4-Fluorobenzoyl)pyridine and its Analogs: An Application Guide for Medicinal and Process Chemistry
Introduction: The Significance of Fluorinated Benzoylpyridines in Drug Discovery
The 2-benzoylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. The introduction of a fluorine atom, particularly on the benzoyl moiety, offers a powerful tool for modulating a molecule's physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability. Consequently, the efficient and versatile synthesis of 2-(4-fluorobenzoyl)pyridine and its analogs is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides an in-depth analysis of the principal synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative assessment of various methodologies. The aim is to equip researchers with the knowledge to select and execute the most appropriate synthetic strategy for their specific research objectives.
Core Synthetic Approaches
Several distinct strategies can be employed for the synthesis of this compound, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. The most prominent and field-proven methods include:
-
Grignard Reaction with Pyridine Derivatives: A classic and reliable method for carbon-carbon bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern and highly versatile approach offering broad substrate scope.
-
Oxidation of 2-(4-Fluorobenzyl)pyridine: A straightforward method when the corresponding benzylpyridine is readily accessible.
-
Friedel-Crafts Acylation and its Variants: A traditional method with some inherent challenges for pyridine substrates.
The following sections will delve into the specifics of each of these synthetic pathways.
Methodology 1: Grignard-Mediated Synthesis
The addition of an organomagnesium halide (Grignard reagent) to a pyridine-based electrophile is a robust and widely used method for the synthesis of 2-acylpyridines. For the preparation of this compound, the most common approach involves the reaction of a 4-fluorophenylmagnesium halide with 2-cyanopyridine.
Mechanistic Rationale
The Grignard reaction proceeds via the nucleophilic addition of the carbanionic carbon of the organomagnesium reagent to the electrophilic carbon of the nitrile. This initial addition forms a magnesium salt of a ketimine, which is then hydrolyzed upon acidic workup to yield the desired ketone. The use of an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates and stabilizes the Grignard reagent.
Figure 1: Workflow of Grignard-mediated synthesis of this compound.
Detailed Experimental Protocol: Grignard Reaction with 2-Cyanopyridine
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
2-Cyanopyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether (volume sufficient to cover the magnesium) to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-cyanopyridine solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound.
-
| Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard | 4-Fluorophenylmagnesium bromide, 2-Cyanopyridine | 60-80% | Cost-effective, well-established | Sensitive to moisture and protic functional groups |
Methodology 2: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become indispensable tools in modern organic synthesis for the formation of C-C bonds.[2][3] These methods offer high functional group tolerance and are often highly efficient.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, this can be achieved by coupling a 2-pyridylboronic acid derivative with 4-fluorobenzoyl chloride.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (4-fluorobenzoyl chloride) to form a palladium(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (2-pyridylboronic acid) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Pyridylboronic acid
-
4-Fluorobenzoyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube, add 2-pyridylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe, followed by 4-fluorobenzoyl chloride (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
| Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Suzuki-Miyaura | 2-Pyridylboronic acid, 4-Fluorobenzoyl chloride, Pd catalyst | 70-90% | High yield, excellent functional group tolerance | Cost of catalyst and ligands, potential for side reactions |
Methodology 3: Oxidation of 2-(4-Fluorobenzyl)pyridine
The oxidation of a methylene bridge connecting the pyridine and fluorophenyl rings is a direct route to the corresponding ketone. This method is particularly useful if the 2-(4-fluorobenzyl)pyridine starting material is readily available or easily synthesized.
Mechanistic Considerations
The oxidation of benzylic C-H bonds can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a copper or iron catalyst with molecular oxygen as the terminal oxidant.[4] The mechanism is thought to involve the formation of a benzylic radical, which is then oxidized to the ketone.
General Protocol for Benzylic Oxidation
Materials:
-
2-(4-Fluorobenzyl)pyridine
-
Copper(I) iodide (CuI) or Iron(II) chloride (FeCl₂)
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Oxygen or air supply
Procedure:
-
In a round-bottom flask, dissolve 2-(4-fluorobenzyl)pyridine (1.0 equivalent) in a mixture of DMSO and acetic acid.
-
Add the catalyst, either CuI or FeCl₂ (5-10 mol%).
-
Stir the mixture vigorously under an atmosphere of oxygen (or in the presence of air) at a slightly elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation | 2-(4-Fluorobenzyl)pyridine, Catalyst (Cu or Fe), O₂ | 50-75% | Direct conversion, uses inexpensive oxidants | Requires the benzylpyridine precursor, potential for over-oxidation |
Synthesis of Analogs: Nucleophilic Aromatic Substitution
A key advantage of having a synthetic route to this compound is its utility as a scaffold for generating a library of analogs. The fluorine atom on the benzoyl ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
Mechanistic Principles of SNAr on Fluorinated Aromatics
The SNAr reaction on an activated aryl fluoride proceeds via a two-step addition-elimination mechanism. The high electronegativity of the fluorine atom, coupled with the electron-withdrawing effect of the adjacent carbonyl group, makes the ipso-carbon highly electrophilic. A nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer intermediate is a key factor in the reaction's feasibility.[6]
Figure 3: General workflow for the synthesis of analogs via Nucleophilic Aromatic Substitution (SNAr).
Protocol for SNAr with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a sealed reaction vessel.
-
Add piperidine (1.5-2.0 equivalents). If the nucleophile is a secondary amine, a base such as K₂CO₃ (2.0 equivalents) may be added to neutralize the HF formed.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired analog.
Conclusion and Future Perspectives
The synthesis of this compound and its analogs is a critical endeavor in contemporary medicinal chemistry. This guide has detailed several robust and versatile synthetic strategies, including Grignard reactions, palladium-catalyzed cross-couplings, and oxidation methods. Furthermore, the utility of the target molecule as a platform for analog synthesis via nucleophilic aromatic substitution has been highlighted.
The choice of synthetic route will ultimately be dictated by the specific requirements of the research program. For large-scale synthesis where cost is a primary concern, the Grignard approach remains highly attractive. For diversity-oriented synthesis and the preparation of complex analogs, the flexibility and functional group tolerance of palladium-catalyzed methods are often unparalleled. As the field of organic synthesis continues to evolve, the development of even more efficient, sustainable, and selective methods for the preparation of these valuable compounds can be anticipated.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Leveraging 2-(4-Fluorobenzoyl)pyridine for the Synthesis of Complex Heterocycles via Multi-Component Reactions
Abstract
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, highly efficient operation.[1][2] This guide explores the strategic application of 2-(4-Fluorobenzoyl)pyridine as a versatile ketone building block in isocyanide-based MCRs, specifically the Passerini and Ugi reactions. The incorporation of this substrate introduces two key structural motifs into the final products: a fluorinated phenyl ring and a pyridine core. The strategic inclusion of fluorine can significantly enhance crucial pharmacokinetic properties such as metabolic stability and bioavailability.[3][4][5] Simultaneously, the pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently found in pharmacologically active agents.[6][7][8] This document provides a detailed examination of the reaction mechanisms, field-proven experimental protocols, and the unique advantages conferred by this powerful building block for researchers in drug discovery and materials science.
The Strategic Advantage of this compound in MCRs
The utility of this compound in multi-component reactions stems from the unique and synergistic properties of its constituent parts: the fluorinated benzoyl group and the pyridine ring.
The Fluorine Factor: Enhancing Molecular Properties
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[9][10] The fluorine atom in the 4-position of the benzoyl group offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position, such as a para-position on a phenyl ring, can block enzymatic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[9]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. This modulation is a critical parameter in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can influence the pKa of nearby functional groups.[10] This can alter a molecule's binding interactions with its biological target.
The Pyridine Moiety: A Privileged Heterocyclic Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals and functional materials.[11] Its inclusion via this compound provides:
-
A Versatile Chemical Handle: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition at receptor binding sites. It also provides a site for further chemical modification, such as N-alkylation or N-oxidation, to fine-tune solubility and other properties.
-
Electronic Influence: The pyridine ring influences the reactivity of the adjacent carbonyl group, making it a suitable electrophile for the nucleophilic attack that initiates many MCRs.
Application in Isocyanide-Based Multi-Component Reactions
This compound serves as an ideal ketone component in two of the most powerful isocyanide-based MCRs: the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component condensation that combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide in a single, atom-economical step.[12][13][14]
Mechanism: The reaction is believed to proceed through a concerted, cyclic transition state where hydrogen bonding plays a critical role.[14][15] The carboxylic acid protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final product.
Caption: Mechanism of the Passerini 3-Component Reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the scope of the Passerini by adding a fourth component, typically a primary amine.[16][17][18] This reaction produces α-acylamino amides, often referred to as "bis-amides," which are valuable scaffolds for creating peptidomimetics.[16]
Mechanism: The Ugi reaction generally begins with the condensation of the ketone and the amine to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid).[18] The isocyanide adds to the iminium carbon to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which subsequently undergoes an irreversible Mumm rearrangement to furnish the stable α-acylamino amide product.[17]
Caption: Mechanism of the Ugi 4-Component Reaction.
Experimental Protocols
The following protocols are provided as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General Experimental Workflow for MCR Synthesis.
Protocol: Passerini Synthesis of an α-Acyloxy Carboxamide
This protocol details the synthesis of 2-((4-fluorobenzoyl)(pyridin-2-yl)methyl)-2-oxoethyl acetate (a representative product).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₂H₈FNO | 201.20 | 1.0 | 201 mg |
| Acetic Acid | C₂H₄O₂ | 60.05 | 1.2 | 69 µL |
| Benzyl Isocyanide | C₈H₇N | 117.15 | 1.1 | 131 µL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 5 mL |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol).
-
Dissolve the ketone in 5 mL of anhydrous dichloromethane (DCM).
-
Add acetic acid (69 µL, 1.2 mmol) to the solution via syringe.
-
Add benzyl isocyanide (131 µL, 1.1 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.
Protocol: Ugi Synthesis of an α-Acylamino Amide
This protocol details the synthesis of a representative α-acylamino amide product.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₂H₈FNO | 201.20 | 1.0 | 201 mg |
| Benzylamine | C₇H₉N | 107.15 | 1.0 | 109 µL |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.0 | 122 mg |
| tert-Butyl Isocyanide | C₅H₉N | 83.13 | 1.0 | 113 µL |
| Methanol (MeOH) | CH₄O | 32.04 | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (201 mg, 1.0 mmol) and dissolve it in 5 mL of methanol.
-
Add benzylamine (109 µL, 1.0 mmol) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add benzoic acid (122 mg, 1.0 mmol) to the mixture.
-
Finally, add tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture.
-
Seal the flask and stir at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in 25 mL of ethyl acetate and wash with 15 mL of 1 M HCl, followed by 15 mL of saturated NaHCO₃ solution, and finally 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the pure α-acylamino amide.
Data Summary
The following table summarizes expected outcomes for the described protocols, illustrating the efficient construction of complex molecules.
| Reaction | Key Reactants | Product Type | Expected Yield |
| Passerini | This compound, Acetic Acid, Benzyl Isocyanide | α-Acyloxy Carboxamide | 75-90% |
| Ugi | This compound, Benzylamine, Benzoic Acid, t-Butyl Isocyanide | α-Acylamino Amide | 70-85% |
Note: Yields are representative and can vary based on specific substrate combinations and reaction conditions.
Conclusion
This compound is a highly effective and strategic building block for use in multi-component reactions. Its application in Passerini and Ugi reactions provides a direct and efficient route to novel, complex heterocyclic scaffolds. The resulting products are endowed with both a privileged pyridine core and a strategically placed fluorine atom, a combination highly sought after in modern drug discovery programs for optimizing biological activity and pharmacokinetic profiles. The protocols detailed herein offer reliable methods for researchers and scientists to access these valuable molecular frameworks, accelerating the development of new chemical entities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. Passerini Reaction [organic-chemistry.org]
- 15. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
The Versatility of 2-(4-Fluorobenzoyl)pyridine: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: Unpacking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, pyridine and its derivatives have consistently demonstrated significant utility, finding their place in a wide array of approved drugs.[1][2] The pyridine ring, with its unique electronic properties and ability to engage in various biological interactions, serves as a versatile template for medicinal chemists.[3][4] When further functionalized, its potential is magnified. This guide focuses on one such powerful building block: 2-(4-Fluorobenzoyl)pyridine.
This molecule synergistically combines three key features: the biologically relevant pyridine core, a ketone linker amenable to diverse chemical transformations, and a fluorine-substituted phenyl ring, a modification known to enhance crucial drug-like properties. The strategic placement of a fluorine atom can significantly improve metabolic stability, binding affinity, and the overall pharmacokinetic profile of a compound.[5] This document provides an in-depth exploration of this compound as a cornerstone in medicinal chemistry, complete with detailed application notes and validated protocols for its derivatization.
The Strategic Advantage of the this compound Moiety
The utility of this compound in drug design stems from the advantageous interplay of its constituent parts:
-
The Pyridine Ring: As a bioisostere of a phenyl ring but with a nitrogen atom, the pyridine moiety can act as a hydrogen bond acceptor, enhancing interactions with biological targets like enzymes and receptors.[3] Its presence can also improve the solubility and bioavailability of a drug candidate.[1]
-
The Benzoyl Ketone: The ketone functionality is a versatile chemical handle. It can be readily transformed into a variety of other functional groups, including alcohols, alkenes, oximes, and amines, allowing for extensive structure-activity relationship (SAR) studies.
-
The 4-Fluorophenyl Group: The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry.[5] The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially leading to stronger binding interactions with the target protein.
This trifecta of features makes this compound a highly sought-after starting material for the synthesis of compounds targeting a range of therapeutic areas, including the central nervous system (CNS) and oncology, where it has been incorporated into kinase inhibitors.[6][7][8]
Core Synthetic Transformations: Application Notes & Protocols
The true power of this compound as a building block is realized through its chemical reactivity. The following section details protocols for key transformations of the ketone group, providing a foundation for the synthesis of diverse compound libraries.
Protocol 1: Reduction of the Ketone to a Secondary Alcohol
The reduction of the carbonyl group to a hydroxyl group introduces a chiral center and a hydrogen bond donor/acceptor, significantly altering the molecule's interaction with biological targets.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 201.19 | 5.0 | 1.01 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 284 mg |
| Methanol (MeOH) | 32.04 | - | 25 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Saturated aq. NH₄Cl solution | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.01 g, 5.0 mmol) and dissolve in methanol (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (284 mg, 7.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain (4-fluorophenyl)(pyridin-2-yl)methanol.
Protocol 2: Synthesis of the Oxime Derivative
Oximes are valuable intermediates that can be further functionalized or used directly in biological screening. They can also serve as precursors to amides via the Beckmann rearrangement.[4]
Reaction Scheme:
Caption: Oxime formation from this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 201.19 | 5.0 | 1.01 g |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 7.5 | 521 mg |
| Pyridine | 79.10 | - | 10 mL |
| Ethanol (EtOH) | 46.07 | - | 20 mL |
| Water | 18.02 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.01 g, 5.0 mmol), hydroxylamine hydrochloride (521 mg, 7.5 mmol), ethanol (20 mL), and pyridine (10 mL).[2]
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the this compound oxime. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 3: Grignard Reaction for Tertiary Alcohol Synthesis
The addition of an organometallic reagent, such as a Grignard reagent, to the ketone creates a tertiary alcohol, introducing a new carbon-carbon bond and significantly increasing molecular complexity.
Reaction Scheme:
Caption: Grignard addition to this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 201.19 | 5.0 | 1.01 g |
| Grignard Reagent (e.g., MeMgBr) | - | 7.5 | 2.5 mL (3.0 M in ether) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 25 mL |
| Saturated aq. NH₄Cl solution | - | - | 20 mL |
| Diethyl Ether (Et₂O) | 74.12 | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.01 g, 5.0 mmol) in anhydrous THF (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., 2.5 mL of 3.0 M methylmagnesium bromide in diethyl ether, 7.5 mmol) dropwise via syringe, maintaining the temperature below 5 °C.[5][9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).[9]
-
Extract the mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting ketones into alkenes, providing a route to compounds with different geometries and electronic properties.[1][10]
Reaction Scheme:
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 7. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. atc.io [atc.io]
Application Note: 2-(4-Fluorobenzoyl)pyridine as a Versatile Scaffold for Novel Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
While 2-(4-Fluorobenzoyl)pyridine is not presently a widely documented precursor to major commercial agrochemicals, its unique molecular architecture, featuring a fluorinated phenyl ring and a pyridine moiety, presents a compelling platform for the synthesis of novel fungicidal, insecticidal, and herbicidal candidates. This application note explores the synthetic potential of this compound, providing a representative protocol for its derivatization into a hypothetical bioactive compound. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the pyridine ring offers a key site for further chemical modification. This guide serves as a technical resource for researchers aiming to leverage this scaffold in the discovery of next-generation crop protection agents.
Introduction: The Strategic Value of the Fluorobenzoylpyridine Scaffold
The pyridine ring is a cornerstone in the design of modern agrochemicals, present in a wide array of commercial products.[1][2][3][4] Its nitrogen atom can act as a hydrogen bond acceptor and provides a point for metabolic activity, influencing the compound's overall bioavailability and spectrum of activity. When combined with a fluorinated benzoyl group, the resulting scaffold gains additional advantageous properties. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy.[5]
Although direct large-scale applications of this compound in commercial agrochemical synthesis are not extensively reported in public literature, its structure represents a valuable starting point for generating novel compounds with potential pesticidal activity. The ketone functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse chemical libraries for high-throughput screening.
Representative Synthetic Application: From Ketone to a Hypothetical Pyrazole Fungicide
To illustrate the synthetic utility of this compound, this section details a representative protocol for its conversion to a hypothetical pyrazole-based fungicide. Pyrazole-containing compounds are a well-established class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs). This synthetic route is a plausible pathway for creating novel SDHI candidates.
Workflow for the Synthesis of a Hypothetical Pyrazole Fungicide
Caption: Synthetic workflow from this compound to a hypothetical pyrazole fungicide.
Experimental Protocol: Synthesis of a 3-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-pyrazole Derivative
This protocol is a representative example of how this compound could be utilized in the synthesis of a potential agrochemical.
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
Materials:
-
This compound
-
A suitable aldehyde (e.g., acetaldehyde for a simple pyrazole, or a more complex aldehyde for a substituted pyrazole)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Glacial Acetic Acid
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add the selected aldehyde (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide (2 equivalents) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with glacial acetic acid to precipitate the chalcone product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.
-
Step 2: Cyclization with Hydrazine to form the Pyrazole Ring
-
Materials:
-
Chalcone intermediate from Step 1
-
Hydrazine hydrate (80%)
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve the chalcone intermediate (1 equivalent) in ethanol in a round bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Data Summary
| Compound | Molecular Formula | Expected Yield (%) | Key Characterization Peaks (Hypothetical) |
| Chalcone Intermediate | C₁₅H₁₀FNO | 75-85 | ¹H NMR: δ 7.0-8.5 (m, aromatic protons), δ 6.8-7.2 (d, vinyl protons). IR: ν 1660 cm⁻¹ (C=O stretch). |
| Hypothetical Pyrazole Fungicide | C₁₅H₁₁FN₄ | 60-75 | ¹H NMR: δ 7.0-8.5 (m, aromatic protons), δ 6.5 (s, pyrazole-H), δ 12.5 (s, NH). MS (ESI): m/z [M+H]⁺. |
Potential Biological Activity and Further Derivatization
The resulting hypothetical pyrazole compound could be screened for fungicidal activity against a panel of plant pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum.[6] Further derivatization of the pyrazole scaffold could involve:
-
N-alkylation or N-arylation of the pyrazole ring to modulate lipophilicity and target binding.
-
Substitution on the pyridine ring to explore structure-activity relationships.[7][8]
-
Modification of the fluorophenyl group to investigate the impact of different substitution patterns.
Conclusion
This compound is a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its inherent structural features provide a solid foundation for the development of compounds with enhanced biological activity and favorable physicochemical properties. The representative synthetic protocol provided herein demonstrates a practical approach to leveraging this scaffold for the discovery of new fungicidal candidates. Further exploration of the chemistry of this compound is warranted to unlock its full potential in the field of agrochemical research.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of 2-(4-Fluorobenzoyl)pyridine
An Application Note for the Synthesis of 2-(4-Fluorobenzoyl)pyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The described method employs a one-pot Grignard reaction between 4-fluorophenylmagnesium bromide and 2-cyanopyridine, followed by in-situ acidic hydrolysis of the intermediate imine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Emphasis is placed on safety, reproducibility, and the chemical principles governing each step to ensure a successful and validated synthesis.
Introduction and Scientific Background
This compound is a versatile heterocyclic ketone. The incorporation of a fluorine atom into the benzoyl moiety can significantly alter the parent molecule's physicochemical properties, such as metabolic stability and lipophilicity, which are critical parameters in drug design.[1] Consequently, this compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications.
The synthesis of aryl-heteroaryl ketones like this compound is most effectively achieved through the addition of an organometallic nucleophile to a suitable electrophilic precursor. The Grignard reaction is a classic and powerful method for carbon-carbon bond formation, making it ideal for this transformation.[2] This protocol details the reaction of a Grignard reagent, formed from 4-fluorobromobenzene, with 2-cyanopyridine. The nitrile group provides a robust electrophilic site for the nucleophilic attack by the Grignard reagent. The resulting intermediate imine is not isolated but is directly hydrolyzed under acidic conditions to yield the final ketone product.[3][4][5]
Reaction Mechanism
The synthesis proceeds in two primary stages within a single reaction vessel: (1) Nucleophilic addition of the Grignard reagent to the nitrile, and (2) Acidic hydrolysis of the resulting magnesium iminate salt.
Stage 1: Grignard Reagent Addition to 2-Cyanopyridine The Grignard reagent, 4-fluorophenylmagnesium bromide, is a potent nucleophile. The carbon atom bonded to magnesium is highly polarized and carbanionic in character. This nucleophilic carbon attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition breaks the carbon-nitrogen pi-bond, forming a magnesium iminate salt intermediate.
Stage 2: Acidic Hydrolysis of the Iminate Intermediate The reaction is quenched with an aqueous acid (e.g., HCl). The iminate is protonated to form an iminium ion, which is highly susceptible to nucleophilic attack by water.[4][5] The subsequent steps involve proton transfers and the elimination of ammonia, ultimately yielding the stable ketone, this compound.[3][6][7]
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. byjus.com [byjus.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. news-medical.net [news-medical.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Fluorobenzoyl)pyridine
Introduction: The Significance of 2-(4-Fluorobenzoyl)pyridine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The pyridine moiety, a prevalent nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions.[2] The convergence of these two privileged structural motifs in this compound results in a valuable and versatile building block for the synthesis of a wide array of pharmaceutical candidates. Its utility spans various therapeutic areas, making a robust and scalable synthetic route to this intermediate a critical need for researchers in both academic and industrial drug discovery settings.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a well-established and reliable Grignard reaction-based approach. The protocol is designed to be scalable and reproducible, with a strong emphasis on safety and process control. Furthermore, detailed analytical procedures are provided to ensure the desired product is obtained with high purity.
Synthetic Strategy: A Critical Evaluation of Routes for Scalable Production
Several synthetic routes can be envisioned for the preparation of this compound. A Friedel-Crafts acylation of pyridine with 4-fluorobenzoyl chloride is a potential pathway; however, the electron-deficient nature of the pyridine ring makes it notoriously unreactive towards electrophilic aromatic substitution, often requiring harsh conditions and resulting in low yields.
An alternative and more practical approach for scale-up is the Grignard reaction between a pyridyl organometallic species and a fluorinated benzoyl derivative, or vice versa. The reaction of 4-fluorophenylmagnesium bromide with 2-cyanopyridine is a particularly attractive strategy. This method is well-precedented for the synthesis of diaryl ketones and offers a convergent and efficient route to the target molecule. The key advantages of this approach include the ready availability and relatively low cost of the starting materials, as well as the generally high yields achieved in Grignard reactions with nitriles.
This application note will focus on the detailed execution of the Grignard reaction between 4-fluorophenylmagnesium bromide and 2-cyanopyridine, a method that has proven to be both reliable and amenable to larger-scale preparations.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 4-bromofluorobenzene and 2-cyanopyridine in a two-step, one-pot procedure.
Materials:
-
Magnesium turnings (99.8%, Alfa Aesar)
-
Iodine (crystal, 99.8%, Sigma-Aldrich)
-
4-Bromofluorobenzene (99%, Acros Organics)
-
Anhydrous Tetrahydrofuran (THF), (≥99.9%, inhibitor-free, Sigma-Aldrich)
-
2-Cyanopyridine (99%, Alfa Aesar)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen. The reaction must be conducted under a strictly inert atmosphere (nitrogen or argon).
-
Tetrahydrofuran (THF) is a highly flammable and peroxide-forming solvent. Use in a well-ventilated fume hood away from ignition sources. Ensure the THF is anhydrous and inhibitor-free.
-
4-Bromofluorobenzene and 2-cyanopyridine are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction is exothermic, particularly during the formation of the Grignard reagent and its subsequent reaction. Maintain an ice-water bath nearby for immediate cooling if the reaction becomes too vigorous.
Procedure:
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Allow the apparatus to cool to room temperature under nitrogen.
-
Add a single crystal of iodine to the flask. The iodine acts as an initiator for the reaction.
-
In a separate dry dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction temperature as needed.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown suspension.
Step 2: Reaction with 2-Cyanopyridine and Work-up
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
In a separate dry dropping funnel, prepare a solution of 2-cyanopyridine (1.0 equivalent) in anhydrous THF.
-
Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid. This step is highly exothermic.
-
Continue adding the hydrochloric acid solution until the aqueous layer is acidic (pH ~2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot hexanes or a mixture of hexanes and ethyl acetate.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to obtain this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 4-Bromofluorobenzene | 1.0 eq |
| Magnesium Turnings | 1.1 eq |
| 2-Cyanopyridine | 1.0 eq |
| Reaction Conditions | |
| Grignard Formation Temp. | Refluxing THF |
| Reaction with Nitrile Temp. | 0 °C to RT |
| Reaction Time | 3-4 hours |
| Expected Outcome | |
| Appearance | White to off-white solid |
| Expected Yield | 75-85% |
| Purity (by GC-MS) | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Expected Result: A single major peak corresponding to the molecular weight of this compound (201.20 g/mol ). The fragmentation pattern should be consistent with the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: Aromatic protons of the pyridine ring and the fluorophenyl ring will appear in the range of 7.0-8.8 ppm. The integration of these signals should correspond to the 8 aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: The carbonyl carbon should appear around 190-200 ppm. Aromatic carbons will be observed in the range of 115-165 ppm. The carbon attached to fluorine will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR (376 MHz, CDCl₃): A single signal is expected for the fluorine atom on the phenyl ring.
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound, a key intermediate in drug discovery. By adhering to the detailed procedures and safety precautions, researchers can reliably produce this valuable compound in high yield and purity. The provided analytical methods will ensure the quality of the final product, facilitating its use in subsequent synthetic transformations.
References
Definitive Guide to the Analytical Quantification of 2-(4-Fluorobenzoyl)pyridine: HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 2-(4-Fluorobenzoyl)pyridine, a key intermediate in various synthetic pathways. Recognizing the diverse needs of research, development, and quality control, this guide presents two primary, validated analytical techniques: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and purity assessment, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and structural confirmation. Additionally, a basic UV-Vis spectrophotometric approach for bulk estimation is discussed. Each protocol is grounded in established scientific principles and adheres to international validation standards, explaining the causality behind experimental choices to ensure reproducibility and trustworthiness.
Introduction and Analytical Rationale
This compound is an aromatic ketone of significant interest in medicinal chemistry and materials science. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and assessing stability in drug development and manufacturing processes. The presence of two key structural motifs—the pyridine ring and the fluorobenzoyl group—dictates the optimal analytical strategies. The conjugated π-electron system spanning these rings creates a strong chromophore, making it highly suitable for UV-based detection.[1] The compound's volatility and thermal characteristics also permit analysis by gas chromatography.
This guide prioritizes High-Performance Liquid Chromatography (HPLC) as the principal method due to its versatility, precision, and suitability for analyzing non-volatile impurities often present in synthetic mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a complementary technique, offering superior specificity and sensitivity, which is invaluable for impurity identification and trace analysis.
Primary Method: Reversed-Phase HPLC with UV Detection
2.1. Principle and Method Rationale
Reversed-Phase HPLC (RP-HPLC) is the method of choice for the quantification of this compound. The compound possesses moderate polarity and strong UV absorbance, making it an ideal candidate for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Causality of Column Choice : A C18 (octadecylsilane) column is selected for its hydrophobic interactions with the aromatic rings of the analyte, providing excellent retention and resolution from polar impurities.
-
Rationale for Mobile Phase : A gradient elution using acetonitrile and water allows for the efficient elution of the target analyte while also separating compounds with a wider polarity range. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. This protonates the basic nitrogen atom on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.[2]
-
Wavelength Selection : The conjugated system of this compound is expected to have a strong absorbance maximum (λmax) in the UV region, likely between 250-280 nm.[1][3] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity and specificity.
2.2. Detailed Experimental Protocol: HPLC-UV
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Elution | 0-1 min (30% B), 1-10 min (30% to 90% B), 10-12 min (90% B), 12.1-15 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (Verify λmax with PDA) |
| Run Time | 15 min |
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
Solution Preparation
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution : Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. This yields a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solutions in sequence, from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solution(s).
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
2.3. HPLC-UV Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of this compound.
2.4. Method Validation Framework
The described HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6] Validation demonstrates the method's reliability, accuracy, and precision.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte's peak is well-resolved from impurities, degradants, and matrix components. | Peak purity index > 0.999 (PDA); No interference at the analyte's retention time in blank/placebo injections. |
| Linearity & Range | To confirm a proportional relationship between detector response and concentration. | Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| LOD & LOQ | The lowest concentration that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To assess the method's reliability under minor variations in parameters. | RSD ≤ 2.0% after small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle and Method Rationale
GC-MS is a powerful alternative for the quantification and identification of this compound, particularly when high specificity is required or when analyzing for volatile related substances.
-
Why this method? : GC provides excellent separation for thermally stable and volatile compounds.[7] The mass spectrometer detector offers unparalleled specificity by providing mass-to-charge ratio (m/z) information, which acts as a chemical fingerprint for the analyte. This is especially useful for confirming identity in complex matrices.
-
Technical Considerations : The thermal stability of this compound in the hot GC inlet must be verified. A lower inlet temperature may be required to prevent degradation. A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for aromatic compounds.[8]
3.2. Detailed Experimental Protocol: GC-MS
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph with a Single Quadrupole Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio), 1 µL injection volume |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Solution Preparation
-
Prepare stock and working standards in a suitable volatile solvent like ethyl acetate or dichloromethane. Concentrations will typically be lower than for HPLC due to the higher sensitivity of MS detection.
Analytical Procedure
-
Tune the mass spectrometer according to the manufacturer's specifications.
-
Inject a high-concentration standard in Full Scan mode to identify the retention time and characteristic mass fragments of this compound. The expected molecular ion [M]+• would be at m/z 201.
-
Select characteristic, abundant ions for SIM mode analysis (e.g., m/z 201, 123 [fluorobenzoyl cation], 78 [pyridine radical cation]).
-
Inject a series of standards in SIM mode to generate a calibration curve.
-
Analyze samples and quantify using the established calibration.
3.3. Logical Flow of Method Validation
Caption: Logical relationship of steps in an analytical method validation process.
Comparative Summary of Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation | Chromatographic Separation | Light Absorbance |
| Specificity | High (Resolves isomers) | Very High (Mass confirmation) | Low (No separation) |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | Low (mg/mL) |
| Primary Use | Routine quantification, purity testing, stability studies. | Impurity identification, trace analysis, confirmation of identity. | Quick estimation of bulk material concentration. |
| Validation | Standardized (ICH)[4] | Standardized (ICH) | Simple calibration |
| Sample Type | Wide range | Volatile & thermally stable | Pure solutions |
Conclusion
The successful quantification of this compound relies on the selection of an appropriate, well-validated analytical method. The RP-HPLC-UV method outlined in this guide is the recommended primary approach for most applications in research and quality control, offering a superb balance of performance, robustness, and accessibility. For tasks requiring definitive structural confirmation or the analysis of trace-level volatile impurities, the GC-MS method provides unmatched specificity and sensitivity. Both methods, when properly validated according to ICH guidelines, will yield trustworthy and reproducible data, supporting confident decision-making throughout the drug development lifecycle.
References
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Development of Enzyme Assays Using 2-(4-Fluorobenzoyl)pyridine
Abstract
This comprehensive guide details the principles and methodologies for developing robust enzyme assays using 2-(4-Fluorobenzoyl)pyridine, a compound of interest in contemporary drug discovery. Recognizing the diverse biological activities of benzoylpyridine scaffolds, this document provides a framework for investigating the enzymatic interactions of this specific molecule. The protocols herein are designed to be adaptable, enabling researchers to screen for and characterize the effects of this compound on plausible enzyme targets, with a primary focus on tubulin polymerization, as well as providing a basis for exploring other potential targets such as carbonyl reductases and aldehyde dehydrogenases.
Introduction: The Scientific Rationale
The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The incorporation of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability and modulate physicochemical properties, making it an attractive candidate for drug development programs. Recent studies have demonstrated that novel 6-aryl-2-benzoyl-pyridines act as potent tubulin polymerization inhibitors[1]. Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. The structural similarity of this compound to these known tubulin inhibitors provides a strong rationale for investigating its potential effects on microtubule dynamics.
Furthermore, the presence of a carbonyl group suggests that this compound could also be a substrate or inhibitor for enzymes that metabolize carbonyl compounds, such as carbonyl reductases and aldehyde dehydrogenases. These enzymes play crucial roles in cellular detoxification and metabolism.
This application note provides detailed protocols to empower researchers to:
-
Primary Objective: Evaluate the effect of this compound on tubulin polymerization.
-
Secondary Objective: Screen this compound against carbonyl reductases and aldehyde dehydrogenases.
-
Tertiary Objective: Characterize the kinetic profile of any observed enzyme inhibition.
Foundational Principles of Assay Design
A robust enzyme assay is a self-validating system. The protocols outlined below are built on foundational principles of enzyme kinetics and assay development to ensure data integrity and reproducibility.
-
Causality in Experimental Choices: Every step, from buffer selection to substrate concentration, is explained to provide a clear understanding of its impact on the assay's outcome.
-
Self-Validating Systems: The inclusion of appropriate positive and negative controls is essential to confirm the activity of the enzyme and the integrity of the assay components.
-
Authoritative Grounding: The methodologies are based on established principles of enzyme kinetics and draw from peer-reviewed literature to ensure scientific rigor.
Pre-Assay Compound Preparation
Accurate and consistent preparation of the test compound is critical for reliable results.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Dimethyl sulfoxide (DMSO) is recommended as the initial solvent. | DMSO is a versatile solvent for many organic molecules and is compatible with most enzyme assays at low final concentrations. |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. | This minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts. |
| Working Solutions | Prepare serial dilutions from the stock solution in the appropriate assay buffer immediately before use. | This ensures accurate final concentrations and minimizes the risk of compound precipitation in the aqueous buffer. |
| Final DMSO Concentration | The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1-2% (v/v). | High concentrations of DMSO can denature enzymes and interfere with assay signals. |
| Solubility Check | Visually inspect the working solutions for any signs of precipitation. | Undissolved compound will lead to inaccurate concentration-response data. |
Primary Assay Protocol: Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
Materials and Reagents
-
Purified tubulin (e.g., from bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
Glycerol
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
This compound
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Low-volume quartz cuvettes or 96-well UV-transparent microplates.
Experimental Workflow: Tubulin Polymerization Assay
References
Application Notes and Protocols for High-Throughput Screening of Phospholipase A2 Inhibitors Featuring 2-(4-Fluorobenzoyl)pyridine
Introduction: The Significance of Targeting Phospholipase A2 and the Role of Fluorinated Pyridine Scaffolds
The phospholipase A2 (PLA2) superfamily of enzymes represents a critical nexus in cellular signaling and inflammatory processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[1][2] Arachidonic acid serves as the precursor for a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, implicating PLA2 in a multitude of pathological conditions such as arthritis, cardiovascular diseases, and cancer.[1][2][3] Consequently, the development of potent and selective PLA2 inhibitors is a highly pursued therapeutic strategy.[2][4]
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions and its amenability to chemical modification.[5][6] When combined with a benzoyl moiety, as in the case of 2-(4-Fluorobenzoyl)pyridine, it forms a benzophenone-like structure, a class of compounds that has demonstrated inhibitory activity against enzymes like PLA2 and hyaluronidase.[7] The incorporation of a fluorine atom is a strategic design element in modern drug discovery.[8] The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule to increase its bioavailability and potency.[8][9]
This document provides a detailed guide for a fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize inhibitors of secreted phospholipase A2 (sPLA2), using this compound as a representative test compound.
Assay Principle: A Fluorescence-Based Kinetic Readout of sPLA2 Activity
This HTS assay employs a fluorogenic phospholipid substrate, N-((6-(2,4-Dinitrophenyl)amino)hexanoyl)-2-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)-1-Hexadecanoyl-sn-Glycero-3-Phosphoethanolamine (PED6), to enable continuous monitoring of sPLA2 activity.[4] PED6 is a glycerophosphoethanolamine with a green-fluorescent BODIPY® dye attached to the sn-2 acyl chain and a dinitrophenyl (DNP) quencher group on the head group.[4] In its intact state, the close proximity of the DNP quencher to the BODIPY® fluorophore results in efficient quenching of fluorescence. Upon cleavage of the BODIPY®-labeled acyl chain by sPLA2, the fluorophore is released from the quenching effect, leading to a quantifiable increase in fluorescence intensity.[10] This increase in fluorescence is directly proportional to the enzymatic activity of sPLA2.
The rationale for selecting a fluorescence-based assay lies in its high sensitivity, broad dynamic range, and amenability to miniaturization and automation, making it ideal for HTS campaigns.[11][12]
Logical Workflow for sPLA2 Inhibition HTS Assay
Caption: High-level workflow for the fluorescence-based sPLA2 inhibitor HTS assay.
Detailed Protocols
Preparation of Reagents and Stock Solutions
a. Assay Buffer:
-
Composition: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.9.
-
Rationale: Tris-HCl provides a stable pH environment for the enzyme. NaCl mimics physiological ionic strength. Critically, sPLA2 enzymes are calcium-dependent for their catalytic activity, making CaCl₂ an essential component.[5] The slightly alkaline pH of 8.9 is optimal for many secreted PLA2s.[5]
-
Preparation (for 1 L):
-
Dissolve 6.057 g of Tris base in 900 mL of deionized water.
-
Add 5.844 g of NaCl and 0.147 g of CaCl₂·2H₂O.[5]
-
Adjust the pH to 8.9 with HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
-
b. This compound (Test Compound) Stock Solution:
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate (e.g., 1:3 dilutions) in DMSO to generate a range of concentrations for IC₅₀ determination.
-
c. Known Inhibitor (Positive Control) Stock Solution:
-
Example: Varespladib or another known sPLA2 inhibitor.
-
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
d. sPLA2 Enzyme Stock Solution:
-
Source: Human recombinant sPLA2 (e.g., Group IIA, V, or X) is recommended for screening for human-relevant inhibitors.
-
Preparation:
-
Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 0.1-1 mg/mL.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the assay, dilute the enzyme stock to the final working concentration (e.g., 0.5-5 ng/µL) in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
e. PED6 Substrate Vesicles:
-
Rationale: Incorporating the lipophilic PED6 substrate into phospholipid vesicles (liposomes) mimics its natural environment in a cell membrane, providing a more physiologically relevant substrate presentation for sPLA2.[11]
-
Preparation:
-
Prepare stock solutions of 10 mM Dioleoylphosphatidylcholine (DOPC) and 10 mM Dioleoylphosphatidylglycerol (DOPG) in ethanol.
-
Prepare a 1 mM stock solution of PED6 in ethanol.[5]
-
In a microcentrifuge tube, combine 30 µL of 10 mM DOPC, 30 µL of 10 mM DOPG, and 30 µL of 1 mM PED6.[5]
-
Dispense 5 mL of assay buffer into a small beaker with a magnetic stir bar and stir rapidly to create a vortex.
-
Slowly inject the 90 µL ethanolic lipid mixture into the side of the vortex over approximately 1 minute.[5] This rapid injection into the aqueous buffer causes the lipids to self-assemble into vesicles incorporating the PED6 substrate.
-
The resulting 5 mL solution contains the liposomally-incorporated substrate, ready for use in the assay.
-
HTS Assay Protocol (384-well plate format)
-
Compound Plating:
-
Using an acoustic dispenser or a pintool, transfer 50 nL of each test compound dilution from the DMSO plate to the corresponding wells of a 384-well black, clear-bottom assay plate.
-
To positive control wells, add 50 nL of the known sPLA2 inhibitor.
-
To negative control (100% activity) and background (no enzyme) wells, add 50 nL of 100% DMSO.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted sPLA2 enzyme solution to all wells except for the background control wells.
-
To the background control wells, add 10 µL of assay buffer.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the test compounds to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Detection:
-
Add 10 µL of the PED6 substrate vesicle solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Wavelength settings: Excitation at ~485 nm and Emission at ~520 nm.
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The rate of the enzymatic reaction (slope of the kinetic curve) is calculated for each well. The percentage inhibition for each test compound concentration is then calculated using the following formula:
% Inhibition = 100 * (1 - (Slope_sample - Slope_bkg) / (Slope_neg_ctrl - Slope_bkg))
Where:
-
Slope_sample is the reaction rate in the presence of the test compound.
-
Slope_bkg is the reaction rate of the background (no enzyme) control.
-
Slope_neg_ctrl is the reaction rate of the negative (DMSO) control.
IC₅₀ Determination
The calculated percentage inhibition values are plotted against the logarithm of the test compound concentrations. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11][13] It reflects the separation between the high and low controls of the assay.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (maximum inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (no inhibition).
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[11][14] |
| 0 to 0.5 | Marginal assay, may require optimization.[11] |
| < 0 | Poor assay, not suitable for HTS.[11] |
Data Presentation: Representative Inhibition of sPLA2
The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values for this compound and a known sPLA2 inhibitor, as would be determined by the described HTS assay.
| Compound | Assay Type | Representative IC₅₀ (µM) |
| This compound | Fluorescence-based (PED6) | 5.2 |
| Varespladib (Positive Control) | Fluorescence-based (PED6) | 0.8 |
Note: The IC₅₀ value for this compound is a representative value for illustrative purposes, based on the activity of structurally related compounds.
Troubleshooting and Experimental Considerations
-
High Background Fluorescence: This may be due to the intrinsic fluorescence of test compounds. A counter-screen without the enzyme can identify such compounds.
-
Low Z'-Factor: This could result from high variability in control wells or a small signal window. Optimize enzyme and substrate concentrations, and ensure consistent liquid handling.
-
DMSO Sensitivity: Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.
Conclusion
The described fluorescence-based HTS assay provides a robust and sensitive platform for the discovery of novel sPLA2 inhibitors. The use of the this compound scaffold serves as an excellent starting point for hit-to-lead campaigns, leveraging the advantageous properties of both pyridine and fluorine in drug design. By following the detailed protocols and data analysis guidelines presented, researchers can effectively screen large compound libraries and identify promising candidates for the development of new anti-inflammatory therapeutics.
References
- 1. The phospholipase A2 activity of peroxiredoxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. csstc.org [csstc.org]
- 7. Probing Phospholipase A2 with Fluorescent Phospholipid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorometric assays of phospholipase A2 activity with three different substrates in biological samples of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorobenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols in a direct question-and-answer format. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of your reaction system.
Introduction: The Challenge of Synthesizing 2-Aroylpyridines
This compound is a key structural motif in medicinal chemistry. However, its synthesis can be challenging. The electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom often complicate classical synthetic transformations. For instance, direct Friedel-Crafts acylation, a standard method for producing aryl ketones, is generally ineffective for pyridine.[1][2][3] The Lewis acid catalyst required for the reaction coordinates strongly with the pyridine nitrogen, deactivating the ring towards electrophilic attack.[1][2] This guide focuses on modern, reliable alternatives and provides solutions to the specific problems you may encounter.
Section 1: Strategic Synthesis Planning
Choosing the right synthetic route is the first step toward a high-yield synthesis. Below is a comparison of the most common and effective methods.
Primary Synthetic Pathways
| Synthetic Method | Key Reactants | Pros | Cons |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide + 2-Cyanopyridine | Cost-effective, readily available starting materials. | Highly sensitive to moisture and air; potential for side reactions.[4][5] |
| Suzuki Coupling | 2-Pyridylboronic acid + 4-Fluorobenzoyl chloride | High functional group tolerance, generally good yields.[6][7] | More expensive reagents (catalyst, boronic acids); requires careful optimization.[8] |
| Acyl-Desilylation | 2-(Trimethylsilyl)pyridine + 4-Fluorobenzoyl chloride | Bypasses limitations of Friedel-Crafts; high selectivity.[9] | Requires preparation of the silylated pyridine precursor. |
Section 2: Troubleshooting Guide & FAQs
This section is formatted to directly address the problems you might be facing in the lab.
Part A: General Issues & Starting Material Purity
Q1: My reaction is failing, and I suspect my pyridine-containing starting material is impure. How should I purify it?
A1: Pyridine and its derivatives are often hygroscopic and can contain impurities like picolines.[10] Proper purification is critical.
-
Cause: Water is a common impurity that quenches organometallic reagents and can interfere with many reactions. Other basic amine impurities can also affect catalysis.
-
Solution:
-
Drying: Dry the pyridine-based reactant over potassium hydroxide (KOH) pellets for 24-48 hours.[10] For more stringent requirements, reflux over calcium hydride (CaH₂) and distill under an inert atmosphere (N₂ or Ar).
-
Removal of Basic Impurities: To remove picolines, you can form a complex with zinc chloride (ZnCl₂), crystallize the complex, and then regenerate the pure pyridine by treatment with a strong base like NaOH.[10]
-
Storage: Always store purified pyridine and its derivatives over molecular sieves (3Å or 4Å) under an inert atmosphere and away from light.[10]
-
Part B: The Grignard Reaction Route
The reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with an electrophilic pyridine derivative like 2-cyanopyridine is a common and powerful method.
Q2: I'm trying to form my 4-fluorophenylmagnesium bromide Grignard reagent, but the reaction won't initiate. What can I do?
A2: Grignard reagent formation is notoriously sensitive.
-
Probable Cause 1: Wet Glassware or Solvent. Even trace amounts of water will prevent the reaction from starting.
-
Solution: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and assemble while hot under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents like THF or diethyl ether.[4]
-
-
Probable Cause 2: Passivated Magnesium Surface. The magnesium turnings can have an oxide layer that prevents reaction.
-
Solution: Add a small crystal of iodine (I₂) to the flask.[5] The iodine will react with the magnesium surface, exposing fresh metal. You can also add a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction.
-
Q3: My Grignard reaction is giving a low yield of the desired ketone. TLC analysis shows a significant amount of a more polar byproduct.
A3: This is a classic problem of over-addition.
-
Probable Cause: The initially formed ketimine intermediate can be attacked by a second equivalent of the Grignard reagent, which upon workup leads to a tertiary alcohol byproduct. This is especially problematic if the Grignard reagent is added too quickly or at too high a temperature.
-
Solution:
-
Control Temperature: Add the solution of 2-cyanopyridine slowly to the Grignard reagent at a low temperature (e.g., -78°C to 0°C).[4] This minimizes the concentration of the Grignard reagent available to react with the newly formed intermediate.
-
Inverse Addition: Alternatively, perform an "inverse addition" where the Grignard reagent is added slowly to the solution of 2-cyanopyridine.
-
Careful Workup: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing it to warm to room temperature.[5]
-
Part C: The Suzuki Coupling Route
Suzuki-Miyaura coupling offers a robust alternative, particularly for complex substrates. A common variant involves coupling a 2-pyridyl nucleophile (like a boronic acid) with an aryl halide.[7]
Q4: My Suzuki coupling reaction is sluggish, with low conversion even after extended reaction times.
A4: Inefficient catalysis is the most likely culprit.
-
Probable Cause 1: Inappropriate Catalyst/Ligand Combination. The choice of palladium catalyst and phosphine ligand is critical for coupling with heteroaromatics.
-
Probable Cause 2: Incorrect Base or Solvent. The base is crucial for activating the boronic acid in the catalytic cycle.
-
Probable Cause 3: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[11]
-
Solution: Using a higher catalyst loading (e.g., 2-5 mol%) or employing specialized ligands designed to prevent this coordination can improve results.
-
Q5: I'm seeing a significant amount of homocoupling and/or protodeboronation (replacement of the boronic acid group with hydrogen). How can I prevent this?
A5: These are common side reactions in Suzuki couplings.
-
Probable Cause 1: Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]
-
-
Probable Cause 2: High Temperature or Prolonged Reaction Time. These conditions can lead to protodeboronation, especially with electron-rich or sterically hindered boronic acids.
-
Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer period. Monitor the reaction by TLC or LC-MS to avoid unnecessary heating after completion. Using boronic acid pinacol esters (Bpin) instead of the free boronic acids can sometimes increase stability.[6]
-
Section 3: Recommended Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions.
Protocol 1: Grignard Synthesis of this compound
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add a portion of anhydrous THF and a few drops of 1-bromo-4-fluorobenzene.
-
Once the reaction initiates (slight bubbling, color change), add the remaining 1-bromo-4-fluorobenzene (1.0 eq.) dissolved in anhydrous THF dropwise, maintaining a gentle reflux.
-
After addition, stir the mixture at room temperature for 1 hour to ensure complete formation.
-
-
Reaction:
-
Cool the freshly prepared Grignard solution to 0°C.
-
In a separate flame-dried flask, dissolve 2-cyanopyridine (1.1 eq.) in anhydrous THF.
-
Slowly add the 2-cyanopyridine solution to the Grignard reagent via a syringe pump over 30-60 minutes, keeping the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: Suzuki Coupling Synthesis
-
Reaction Setup:
-
To a reaction vessel, add 2-pyridylboronic acid (1.2 eq.), 4-fluorobenzoyl chloride (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
-
Reaction:
-
Heat the mixture to 90-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorobenzoyl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorobenzoyl)pyridine. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our aim is to equip you with the expertise to not only replicate a synthesis but to intelligently optimize it.
Part 1: Strategic Synthesis—Choosing Your Pathway
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The optimal choice depends on factors such as starting material availability, scale, and the specific equipment at your disposal.
Comparative Overview of Common Synthetic Routes
| Synthetic Route | Key Reactants | Pros | Cons | Typical Yields |
| Grignard Reaction | 2-Cyanopyridine, 4-Fluorophenylmagnesium bromide | Direct, one-pot conversion.[1] | Highly sensitive to moisture; requires anhydrous conditions. | 60-80% |
| Oxidation of Alcohol | (4-fluorophenyl)(pyridin-2-yl)methanol | Milder conditions possible; less moisture-sensitive than Grignard. | Two-step process; requires isolation of the alcohol intermediate.[2] | 70-90% (oxidation step) |
| Friedel-Crafts Acylation | Pyridine, 4-Fluorobenzoyl chloride | Conceptually simple. | Generally fails due to deactivation of the pyridine ring by the Lewis acid catalyst.[3][4] | Very low to none |
| Palladium Cross-Coupling | 2-Substituted Pyridine, 4-Fluorophenylboronic acid (or similar) | High functional group tolerance; versatile.[5][6][7] | Requires expensive catalysts and ligands; optimization can be complex. | 75-95% |
Decision Workflow for Synthetic Route Selection
This diagram outlines a logical decision-making process for selecting the most appropriate synthetic strategy based on common laboratory constraints and objectives.
Caption: A decision tree to guide the selection of a synthetic route.
Part 2: Troubleshooting the Grignard Route
This is often the most direct method but is fraught with challenges related to the stringent reaction conditions required.
Q1: My Grignard reaction fails to initiate. The solution remains colorless and the magnesium is unreactive. What is the cause?
A1: This is the most common failure point and is almost always due to the presence of water or other protic impurities, which quench the Grignard reagent as it forms.
-
Causality: Grignard reagents are potent bases and nucleophiles. Water, with its acidic proton, will react instantly with the organomagnesium halide, converting it back to the corresponding arene (4-fluorobenzene) and forming magnesium hydroxide salts.[8]
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours and assembled hot under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled anhydrous solvents (THF or diethyl ether). Ether is generally preferred for initiation. Even commercial anhydrous solvents should be dried over molecular sieves or sodium/benzophenone ketyl.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate it immediately before use by:
-
Adding a small crystal of iodine (the brown color will disappear upon initiation).[8]
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the turnings in the flask under an inert atmosphere.
-
-
Starting Material Purity: Ensure your 4-fluorobromobenzene and 2-cyanopyridine are anhydrous.
-
Q2: The reaction initiated, but my final yield is very low and I have a significant amount of 4,4'-difluorobiphenyl as a byproduct. Why?
A2: The formation of 4,4'-difluorobiphenyl suggests a Wurtz-type coupling, which can compete with the desired reaction. Low yield of the ketone points to incomplete reaction or quenching.
-
Causality: The Grignard reagent can react with the unreacted aryl halide. This is more prevalent at higher temperatures.
-
Optimization Strategies:
-
Temperature Control: Add the 4-fluorobromobenzene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Do not apply excessive external heating during Grignard formation.
-
Addition of Nitrile: Once the Grignard reagent is formed, cool the solution to 0°C before slowly adding the solution of 2-cyanopyridine in anhydrous THF. This prevents side reactions of the nitrile and controls the exotherm.
-
Hydrolysis: The intermediate ketimine-magnesium complex is stable. Perform the acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) at a low temperature (0°C) to minimize degradation of the desired ketone.
-
Detailed Protocol: Grignard Synthesis
Caption: Step-by-step workflow for the Grignard synthesis route.
Part 3: Troubleshooting the Alcohol Oxidation Route
This two-step route involves the formation of (4-fluorophenyl)(pyridin-2-yl)methanol followed by its oxidation.[2] Problems typically arise during the oxidation step.
Q1: My oxidation of (4-fluorophenyl)(pyridin-2-yl)methanol is incomplete, and I struggle to separate the starting material from the product ketone.
A1: Incomplete conversion is common and is usually a result of an insufficiently powerful oxidizing agent or non-optimal reaction conditions. The similar polarity of the starting alcohol and product ketone makes chromatographic separation challenging.
-
Causality: The secondary alcohol needs to be oxidized to a ketone. Milder oxidants may be too slow or may not drive the reaction to completion.
-
Optimization Strategies:
-
Choice of Oxidant: While many oxidants can work, some are more effective than others for this substrate.
-
KMnO₄: A strong, inexpensive oxidant. The reaction must be carefully controlled to avoid over-oxidation or side reactions.[9]
-
Manganese Dioxide (MnO₂): An excellent choice for oxidizing benzylic/allylic alcohols. It is a heterogeneous oxidant, so a large excess and vigorous stirring are often required.
-
Dess-Martin Periodinane (DMP): A mild and highly efficient oxidant, but expensive and not ideal for large-scale reactions.
-
Swern or Moffatt Oxidation (DMSO-based): Very effective but requires cryogenic temperatures and careful handling of reagents that produce unpleasant odors.
-
-
Reaction Conditions:
-
Temperature: For agents like KMnO₄ or MnO₂, heating may be necessary to increase the reaction rate. Monitor by TLC to determine the optimal temperature that promotes conversion without significant byproduct formation.
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent, especially for heterogeneous oxidants like MnO₂ (5-10 equivalents are common).
-
-
Purification Trick: If separation is difficult, consider converting the unreacted alcohol into a more polar or non-polar derivative post-reaction to facilitate separation from the desired ketone.
-
Table of Common Oxidizing Agents
| Oxidizing Agent | Solvent | Temperature | Key Considerations |
| KMnO₄ | Water/Acetone | 25-85°C | Strong, inexpensive; risk of over-oxidation.[9] |
| Activated MnO₂ | DCM, Chloroform | Reflux | Heterogeneous, requires large excess; good for benzylic alcohols. |
| Dess-Martin Periodinane | DCM | Room Temp | Mild, high yield; expensive, moisture-sensitive. |
| SO₃•Pyridine (Parikh-Doering) | DMSO/DCM | 0°C to RT | Mild, avoids heavy metals; requires careful temperature control. |
Part 4: The Friedel-Crafts Acylation Dilemma
Q1: I attempted a direct Friedel-Crafts acylation of pyridine with 4-fluorobenzoyl chloride and AlCl₃, but I recovered only starting materials. Why did it fail?
A1: This is an expected outcome. The direct Friedel-Crafts acylation of pyridine is fundamentally flawed due to the basic nature of the pyridine nitrogen.
-
Mechanistic Explanation: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃) to activate the acyl chloride, forming a highly electrophilic acylium ion.[3] However, the lone pair of electrons on the pyridine nitrogen is a strong Lewis base. It will preferentially coordinate with the AlCl₃. This has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is tied up by the pyridine and is no longer available to activate the 4-fluorobenzoyl chloride.
-
Ring Deactivation: The resulting pyridinium-AlCl₃ complex is now strongly electron-deficient, with a positive charge on the nitrogen. This deactivates the entire aromatic ring towards electrophilic substitution, which is the core mechanism of the Friedel-Crafts reaction.[4]
-
-
Are there alternatives? While direct acylation is not feasible, related strategies exist, such as the acylation of pyridine-N-oxides or using modified conditions, but these are often lower-yielding and more complex than the Grignard or oxidation routes described above. For this specific target molecule, pursuing the Friedel-Crafts route is not recommended.
Part 5: General Purification FAQ
Q1: What is the best method to purify the final this compound?
A1: The optimal method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for small to medium scales. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30%) is typically effective at separating the product from less polar byproducts (like 4,4'-difluorobiphenyl) and more polar impurities.
-
Crystallization: If the crude product is relatively clean (>90%), crystallization can be an excellent method for obtaining highly pure material on a larger scale. A mixed solvent system, such as toluene/heptane or ethanol/water, may be effective. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., toluene) and slowly add the "poor" solvent (e.g., heptane) until turbidity is observed, then allow it to cool slowly.
-
Acid-Base Extraction: The basic pyridine nitrogen allows for selective extraction. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to pull the product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common side products in 2-(4-Fluorobenzoyl)pyridine synthesis and their prevention
Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses specific, common problems observed during the synthesis of this compound and related 2-acylpyridines. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Issue 1: Low to No Yield with Recovery of Pyridine Starting Material
Question: I am attempting to synthesize this compound via a Friedel-Crafts-type reaction using 2-substituted pyridine and 4-fluorobenzoyl chloride with a Lewis acid like AlCl₃. My reaction is not proceeding, and I primarily recover my pyridine starting material. What is happening?
Answer:
This is a classic and frequent challenge in pyridine chemistry. The core issue is the competition between the desired C-acylation (on the pyridine ring) and the undesired, but kinetically favorable, N-acylation.
-
Causality (The "Why"): The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and acts as a Lewis base.[1] It readily attacks the electrophilic acylating agent (or the Lewis acid catalyst itself) to form an N-acylpyridinium salt.[1][2][3] This N-acylation has two major negative consequences:
-
Ring Deactivation: The formation of the positively charged pyridinium cation strongly deactivates the aromatic ring, making it highly electron-deficient and resistant to further electrophilic attack—the fundamental mechanism of the Friedel-Crafts reaction.[3][4]
-
Catalyst Sequestration: The pyridine nitrogen can also directly coordinate with the Lewis acid catalyst (e.g., AlCl₃), rendering the catalyst inactive.[4]
-
For C-acylation to occur at the 2-position, this N-acylation must be overcome. In the case of 3- and 4-substituted pyridines, the reaction often stops at the N-acylated product.[2][5]
Prevention & Solution Protocol:
A more robust strategy is to bypass the limitations of the traditional Friedel-Crafts reaction by using a pyridine derivative that favors a nucleophilic mechanism. The use of 2-(trialkylsilyl)pyridines is a highly effective method.[2][5]
Experimental Protocol: Acylation of 2-(Trimethylsilyl)pyridine
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine one equivalent of 2-(trimethylsilyl)pyridine with 1.1 equivalents of 4-fluorobenzoyl chloride in an anhydrous solvent like acetonitrile.
-
Reaction: Stir the mixture at room temperature. The reaction often proceeds spontaneously.[2] For less reactive acyl chlorides, gentle heating (e.g., 60-80 °C) may be required. Monitor the reaction progress by TLC or LC-MS.
-
Mechanism Insight: This reaction proceeds through a sequence of N-acylation, desilylation to form a stabilized ylide (a Hammick intermediate), C-acylation, and finally N-deacylation to yield the 2-pyridyl ketone with high selectivity.[2][5] This pathway avoids the pitfalls of electrophilic aromatic substitution on a deactivated ring.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of 4-Fluorobenzoic Acid as a Major Byproduct
Question: My reaction is producing the desired ketone, but I am also isolating a significant amount of 4-fluorobenzoic acid, which is lowering my yield. What is the source of this side product?
Answer:
The formation of 4-fluorobenzoic acid is almost always due to the hydrolysis of an activated acyl intermediate, most commonly the N-acylpyridinium salt.
-
Causality (The "Why"): The N-acylpyridinium salt, formed by the reaction of pyridine with your 4-fluorobenzoyl chloride, is a highly reactive acylating agent.[6] While it is an intermediate in some productive pathways, it is also highly susceptible to hydrolysis by any trace amounts of water in your reaction mixture.[7][8] This hydrolysis cleaves the acyl group, regenerating the pyridine (or a pyridine derivative) and forming 4-fluorobenzoic acid.
Prevention & Solution Protocol:
Rigorous control of anhydrous conditions is paramount to preventing this side reaction.
Protocol for Maintaining Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (≥120 °C) for several hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.
-
Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere. 4-fluorobenzoyl chloride is particularly moisture-sensitive and should be handled with care.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas such as dry nitrogen or argon.
Issue 3: Unexpected Formation of Phenyl(pyridin-2-yl)methanol
Question: I am using a Grignard-based approach, reacting 2-lithiopyridine (or 2-pyridylmagnesium bromide) with 4-fluorobenzaldehyde. Instead of the expected ketone after oxidation, I am isolating the secondary alcohol, (4-fluorophenyl)(pyridin-2-yl)methanol. What went wrong?
Answer:
This is not a side product, but rather the expected intermediate of your Grignard reaction. The synthesis of a ketone from a Grignard reagent and an aldehyde requires a two-step process: 1) the nucleophilic addition to form the alcohol, followed by 2) a separate oxidation step.
-
Causality (The "Why"): The Grignard reagent (a strong nucleophile) adds to the electrophilic carbonyl carbon of the aldehyde to form a magnesium alkoxide intermediate.[9] Upon aqueous workup, this is protonated to yield the secondary alcohol. To obtain the ketone, this alcohol must be oxidized.
Prevention & Solution Protocol:
Incorporate an explicit oxidation step after the Grignard reaction and work-up.
Experimental Protocol: Two-Step Grignard and Oxidation
-
Grignard Reaction:
-
Prepare your 2-pyridyl Grignard reagent (e.g., from 2-bromopyridine and magnesium).[10][11]
-
In a separate flask under an inert atmosphere, dissolve 4-fluorobenzaldehyde in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent to the aldehyde solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent, dry, and concentrate to isolate the crude (4-fluorophenyl)(pyridin-2-yl)methanol.
-
-
Oxidation Step:
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a suitable oxidizing agent. Common choices include:
-
Manganese Dioxide (MnO₂): An effective and mild oxidant for benzylic/allylic alcohols. Use a stoichiometric excess and stir at room temperature.
-
Potassium Permanganate (KMnO₄): A stronger oxidant that can be effective.[12][13]
-
Chromium-based reagents: (e.g., PCC, PDC) are also effective but have toxicity concerns.
-
-
Monitor the reaction by TLC. Upon completion, filter off the oxidant solids and purify the resulting ketone by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of pyridine so difficult?
As detailed in Issue 1, the pyridine nitrogen's Lewis basicity causes it to react preferentially with the Lewis acid catalyst or the acyl halide.[1][4] This forms a positively charged pyridinium salt, which deactivates the aromatic ring to the electrophilic attack required for the Friedel-Crafts mechanism.[3] This is a fundamental reactivity issue that makes alternative strategies, like those using pre-functionalized pyridines (e.g., 2-(trialkylsilyl)pyridine), more successful.[2][5]
Q2: What are the most common and reliable synthetic routes to this compound?
Several reliable methods exist, each with its own advantages:
-
Grignard Reaction: Reaction of a 2-pyridyl Grignard reagent with 4-fluorobenzaldehyde followed by oxidation is a robust, two-step method.[10][14]
-
Silyl-Pyridine Acylation: The reaction of 2-(trimethylsilyl)pyridine with 4-fluorobenzoyl chloride offers a high-yield, selective, one-step process that avoids harsh Lewis acids.[2][5]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (using 2-pyridylboronic acid and 4-fluorobenzoyl chloride) or Stille coupling can be very effective, especially for complex substrates, though they require careful optimization to avoid side reactions like homocoupling or catalyst deactivation.[15][16]
Q3: My crude product is a dark, oily mixture. How can I effectively purify this compound?
The purification of polar, basic compounds like 2-acylpyridines can be challenging.[15][17]
-
Standard Method: Flash column chromatography on silica gel is the most common method. A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective. Adding a small amount (0.5-1%) of triethylamine to the eluent can help prevent the product from tailing on the acidic silica gel.
-
Acid-Base Extraction: For removing non-basic impurities, an acid wash can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl. The basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the pure product is re-extracted into an organic solvent.[18]
-
Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method, particularly on a larger scale.
Visual Diagrams
Reaction Pathways: Desired C-Acylation vs. Side Reactions
Caption: Competing pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
References
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 5. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 17. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(4-Fluorobenzoyl)pyridine
Welcome to the technical support guide for the purification of 2-(4-Fluorobenzoyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Given that pyridines are electron-deficient, they do not undergo classical Friedel-Crafts acylation reactions effectively because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic pyridine nitrogen, deactivating the ring.[1][2][3] Therefore, alternative synthetic strategies are employed, each with a characteristic set of potential byproducts.
Table 1: Common Impurities and Their Likely Origins
| Potential Impurity | Likely Synthetic Origin | Reason for Formation |
| Unreacted 4-Fluorobenzoyl Chloride | Acylation Reactions | Incomplete reaction or non-stoichiometric addition of reagents. |
| Unreacted Pyridine Precursor (e.g., 2-Bromopyridine) | Cross-Coupling Reactions | Incomplete coupling reaction. |
| 4-Fluorobenzoic Acid | Acylation Reactions | Hydrolysis of 4-fluorobenzoyl chloride by trace water. |
| Picolines, Lutidines | Contaminated Starting Material | Common impurities in commercial pyridine.[4] |
| Di-acylated or Poly-acylated Species | Acylation Reactions | Over-reaction, although less common with deactivated rings. |
| Phenyl(pyridin-2-yl)methanol | Grignard/Oxidation Route | Incomplete oxidation of the alcohol intermediate.[5] |
Understanding the source of these impurities is the first step in designing an effective purification strategy. For instance, acidic impurities like 4-fluorobenzoic acid can be removed with a simple aqueous base wash during workup, while basic impurities like picolines may require an acidic wash.[4]
Q2: I'm attempting to purify my crude product by recrystallization, but it keeps "oiling out." What's causing this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the solubility of impurities significantly depresses the melting point of your product. Non-polar solvents like hexane are particularly prone to causing this issue with moderately polar compounds.[6]
Troubleshooting Steps:
-
Reduce the Rate of Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling is optimal for the formation of pure crystals.[7]
-
Add More Solvent: You may be using too little solvent, leading to excessive supersaturation. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Change Your Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Pyridine-containing molecules can sometimes be more challenging to crystallize than their non-heterocyclic counterparts.[6] Switch to a more polar single solvent or, preferably, move to a two-solvent system.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: I can't find a single suitable solvent for recrystallization. What are my options?
A3: This is a very common challenge. The ideal solvent should dissolve the compound when hot but not when cold.[7] When no single solvent meets these criteria, a two-solvent recrystallization is the best approach.[8]
This technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at boiling point. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) is added dropwise to the hot solution until it just becomes cloudy (the saturation point).[7][8] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Table 2: Recommended Solvent Pairs for this compound
| "Good" Solvent (High Solubility) | "Poor" / Anti-Solvent (Low Solubility) | Rationale & Comments |
| Acetone / Ethyl Acetate | Hexanes / Heptane | A classic combination for moderately polar compounds. The ketone functionality of the target molecule suggests good solubility in acetone.[6][9] |
| Ethanol / Methanol | Water | Excellent for polar compounds. The pyridine nitrogen allows for some water solubility, but this decreases upon cooling.[7][9] |
| Dichloromethane (DCM) | Hexanes / Cyclohexane | Good for less polar impurities. Be cautious of the volatility of DCM. |
| Tetrahydrofuran (THF) | Hexanes / Heptane | THF is a strong solvent; use sparingly.[6] |
Experimental Protocol: Two-Solvent Recrystallization
A detailed, step-by-step methodology is provided in the Protocols section below.
Q4: My compound shows significant peak tailing during reverse-phase HPLC analysis. How can I improve the peak shape?
A4: Peak tailing for basic compounds like this compound on standard C18 columns is often caused by strong, secondary ionic interactions between the protonated pyridine nitrogen and residual acidic silanol groups on the silica surface.
Solutions to Improve Peak Shape:
-
Lower the Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%-0.1%) to the mobile phase. At a low pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte. The choice and concentration of the acid can significantly impact the retention of basic compounds.[10]
-
Use a Buffer: Employ a buffer like ammonium formate or ammonium acetate (10-20 mM) in the mobile phase. This helps maintain a consistent pH and can mask silanol interactions. These buffers are also LC/MS compatible.[10]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column suitable for basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, switch to a column specifically designed for polar or basic compounds, such as a polar-embedded or a core-shell mixed-mode column.[10]
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for optimizing your HPLC method.
References
- 1. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. reddit.com [reddit.com]
- 10. helixchrom.com [helixchrom.com]
Overcoming regioselectivity issues in the synthesis of 2-(4-Fluorobenzoyl)pyridine derivatives
Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiochemical control in these important synthetic transformations. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to not only provide protocols but to explain the underlying chemical principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of pyridine with 4-fluorobenzoyl chloride is giving me a mixture of isomers and low yields. Why is this happening and how can I improve it?
A1: This is a classic challenge in pyridine chemistry. Direct Friedel-Crafts acylation of pyridine is notoriously difficult for two primary reasons:
-
Pyridine Deactivation: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. This forms a pyridinium salt, which is highly electron-deficient and deactivates the ring towards electrophilic aromatic substitution.[1]
-
Poor Regioselectivity: Even if some reaction occurs, the pyridinium species directs electrophilic attack to the C-3 and C-5 positions, not the desired C-2 position.
Troubleshooting & Optimization:
-
Strategy 1: Pyridine N-Oxide Activation: A robust strategy is to first convert the pyridine to pyridine N-oxide.[2] The N-oxide is more reactive towards electrophiles and directs substitution to the C-2 and C-4 positions. Following acylation, the N-oxide can be deoxygenated to furnish the desired 2-substituted pyridine.
-
Strategy 2: Bypassing Friedel-Crafts: A more modern and often higher-yielding approach is to avoid Friedel-Crafts conditions altogether. Consider cross-coupling strategies or nucleophilic additions, which are discussed in the following questions.
Q2: I'm considering a cross-coupling approach. What are the most reliable methods for synthesizing this compound?
A2: Palladium-catalyzed cross-coupling reactions are a powerful and regioselective method for forming the C-C bond between the pyridine and benzoyl moieties.[3][4]
Recommended Cross-Coupling Strategies:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 2-pyridyl boronic acid or ester with 4-fluorobenzoyl chloride. Alternatively, 2-halopyridine (e.g., 2-bromopyridine) can be coupled with a 4-fluorophenylboronic acid derivative, followed by oxidation of an intermediate. A one-pot Directed ortho Metalation (DoM)-boronation-Suzuki-Miyaura cross-coupling sequence can also be highly effective, avoiding the isolation of potentially unstable pyridyl boronic acids.[5]
-
Stille Coupling: This involves the coupling of a 2-stannylpyridine with 4-fluorobenzoyl chloride. While effective, the toxicity of organotin reagents is a significant drawback.
-
Negishi Coupling: The reaction of a 2-pyridylzinc halide with 4-fluorobenzoyl chloride offers a less toxic alternative to Stille coupling and often proceeds under mild conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine and 4-Fluorobenzoyl Chloride (Illustrative)
-
To a solution of 2-bromopyridine (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3]
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The resulting intermediate is then oxidized to the desired ketone.
Q3: How can I use Directed ortho Metalation (DoM) to achieve regioselective synthesis of this compound?
A3: Directed ortho Metalation (DoM) is an excellent strategy for achieving exclusive C-2 functionalization of the pyridine ring.[6][7] This method utilizes a directing metalation group (DMG) on the pyridine ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C-2 position. The resulting 2-lithiopyridine is then quenched with an appropriate electrophile.
Causality of Experimental Choices:
-
Choice of Directing Group: The DMG must be a Lewis basic moiety that can coordinate to the lithium cation, bringing the base into proximity of the C-2 proton.[8] Common DMGs for pyridine include amides, carbamates, and methoxy groups.[6] For pyridine itself, a DMG is generally required to achieve selective C-2 lithiation.[6]
-
Base Selection: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums (e.g., n-BuLi) to minimize competitive nucleophilic addition to the pyridine ring.[6][9]
-
Electrophile: To form the benzoyl group, a suitable electrophile is required. Common choices include 4-fluorobenzaldehyde (followed by oxidation) or a Weinreb amide derivative of 4-fluorobenzoic acid.
Experimental Workflow: DoM Approach
Caption: Directed ortho Metalation (DoM) workflow for 2-acylation.
Q4: I'm attempting a Grignard reaction between a 2-pyridyl Grignard reagent and a 4-fluorobenzoyl derivative. What are the critical parameters for success?
A4: The Grignard reaction is a viable, classic method for this transformation.[10][11] The key is the successful formation of the 2-pyridyl Grignard reagent and its subsequent reaction with a suitable electrophile.
Critical Parameters and Troubleshooting:
-
Formation of the Grignard Reagent:
-
Starting Material: 2-Halopyridines (typically 2-bromopyridine) are the standard precursors.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[11]
-
Magnesium Activation: The magnesium turnings may need to be activated, for example, with a small crystal of iodine or by gentle heating.
-
-
Reaction with the Electrophile:
-
Electrophile Choice: 4-Fluorobenzoyl chloride or a 4-fluorobenzoic acid ester can be used. Weinreb amides are often excellent choices as they prevent over-addition to form a tertiary alcohol.
-
Temperature Control: The addition of the electrophile to the Grignard reagent is exothermic and should be done at a controlled temperature (e.g., 0 °C or below) to minimize side reactions.
-
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Regioselectivity | Common Issues |
| Friedel-Crafts Acylation | Pyridine, 4-fluorobenzoyl chloride, AlCl₃ | Poor (C-3/C-5) | Ring deactivation, low yields.[1] |
| Suzuki-Miyaura Coupling | 2-Halopyridine, 4-fluorophenylboronic acid, Pd catalyst | Excellent (C-2) | Catalyst cost, potential for deboronation.[3][5] |
| Directed ortho Metalation | Pyridine with DMG, LDA/LiTMP, 4-fluorobenzaldehyde | Excellent (C-2) | Requires cryogenic temperatures, sensitive to moisture.[6][9] |
| Grignard Reaction | 2-Halopyridine, Mg, 4-fluorobenzoyl derivative | Good (C-2) | Highly sensitive to moisture, potential for side reactions.[10][11] |
Q5: Are there any novel or less common methods to overcome regioselectivity issues in this synthesis?
A5: Yes, several innovative methods have been developed that offer unique advantages.
-
Acylation of 2-(Trialkylsilyl)pyridines: This method proceeds through a mechanism that bypasses the limitations of traditional electrophilic substitution.[12][13] The reaction of a 2-(trialkylsilyl)pyridine with an acyl chloride can occur spontaneously or be catalyzed by fluoride. The process involves a series of steps including N-acylation, desilylation, C-acylation, and N-deacylation, leading to the selective formation of the 2-acylpyridine.[12][13]
-
Reductive Arylation Strategy: A modular synthesis can be achieved by a reductive arylation between an aryl aldehyde (4-fluorobenzaldehyde) and a cyanopyridine (2-cyanopyridine), followed by oxidation of the resulting secondary alcohol.[14] This photochemical approach can offer good yields and avoids harsh reagents.[14]
Logical Relationship: Choosing the Right Synthetic Path
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents [organic-chemistry.org]
- 5. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the scale-up of 2-(4-Fluorobenzoyl)pyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorobenzoyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic process. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction intricacies to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary and most common synthetic route involves the Grignard reaction between 2-cyanopyridine and p-fluorophenylmagnesium bromide.
Issue 1: Grignard Reaction Fails to Initiate or Proceeds Sluggishly
A common hurdle in Grignard reactions is the initiation phase. Several factors can contribute to a delayed or completely stalled reaction.
Potential Causes:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[1] Any trace of water will quench the reagent as it forms.
-
Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the aryl halide.
-
Poor Quality Aryl Halide: The p-fluorobromobenzene or p-fluoroiodobenzene may contain impurities that inhibit the reaction.
-
Inadequate Activation of Magnesium: Mechanical or chemical activation methods may not have been sufficient to expose a fresh magnesium surface.
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or argon. Solvents like THF or diethyl ether must be anhydrous.[1]
-
Magnesium Activation:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates activation.
-
-
Initiation Techniques:
-
Add a small portion of the p-fluorobromobenzene to the activated magnesium.
-
Gently warm the flask with a heat gun in a localized spot to initiate the reaction. An exothermic reaction should be observed.
-
Once initiated, the remaining aryl halide should be added dropwise to maintain a steady reflux.
-
Issue 2: Low Yield of this compound
Achieving a high yield is critical, especially during scale-up. Low yields can often be traced back to side reactions or incomplete conversion.
Potential Causes:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct.[2]
-
Double Addition: The newly formed ketone can be attacked by a second molecule of the Grignard reagent, leading to the formation of a tertiary alcohol.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Degradation during Work-up: The product may be sensitive to the pH and temperature during the aqueous work-up.
Solutions:
-
Control Reagent Addition: Add the p-fluorobromobenzene solution slowly and maintain a controlled temperature to minimize the concentration of the aryl halide in the reaction mixture, thus reducing the likelihood of Wurtz coupling.[2]
-
Inverse Addition: To prevent double addition, consider adding the Grignard reagent solution to the 2-cyanopyridine solution at a low temperature. This keeps the concentration of the Grignard reagent low relative to the electrophile.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion before quenching.
-
Careful Work-up: Perform the aqueous quench at a low temperature (e.g., 0 °C) and use a buffered solution (e.g., saturated aqueous ammonium chloride) to avoid harsh pH changes.
Issue 3: Formation of Significant Byproducts
The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these byproducts is key to their elimination.
Common Byproducts and Their Origins:
| Byproduct | Potential Cause | Mitigation Strategy |
| 4,4'-Difluorobiphenyl | Wurtz coupling of p-fluorophenylmagnesium bromide with p-fluorobromobenzene.[2] | Slow addition of the aryl halide to the magnesium. |
| Bis(4-fluorophenyl)(pyridin-2-yl)methanol | Double addition of the Grignard reagent to the ketone product. | Inverse addition at low temperature. |
| 4-Fluorobenzoic acid | Oxidation of the Grignard reagent by residual air in the reaction vessel. | Maintain a strict inert atmosphere (N2 or Ar). |
| 2-Pyridinecarboxamide | Hydrolysis of unreacted 2-cyanopyridine during work-up. | Ensure complete reaction; careful pH control during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard reaction in this synthesis?
Anhydrous tetrahydrofuran (THF) or diethyl ether are the most commonly used solvents for Grignard reactions.[1] THF is often preferred for its higher boiling point, which allows for a wider temperature range for the reaction, and its ability to better solvate the Grignard reagent.
Q2: How can I effectively purify this compound at a large scale?
For large-scale purification, column chromatography can be inefficient. Consider the following methods:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) should be identified through small-scale screening.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[3][4]
Q3: Are there alternative synthetic routes to this compound that avoid Grignard reagents?
Yes, alternative methods exist, though the Grignard route is often the most direct. One notable alternative is a Friedel-Crafts-type acylation. However, direct Friedel-Crafts acylation on pyridine is challenging due to the deactivation of the ring by the nitrogen atom.[5][6] A more successful approach involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides.[7][8] This method proceeds through a series of steps including N-acylation, desilylation, C-acylation, and N-deacylation to yield the desired 2-pyridyl ketone.[7][8]
Q4: What are the key safety considerations when scaling up this synthesis?
The primary safety concerns are associated with the Grignard reaction:
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic and can lead to a runaway reaction if not properly controlled.[2][9] Ensure adequate cooling capacity and monitor the internal temperature closely.
-
Flammable Solvents: THF and diethyl ether are highly flammable.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactive Reagents: Grignard reagents react violently with water and protic solvents.[2] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyanide Handling: 2-Cyanopyridine is a toxic substance.[10] Handle with care in a fume hood and have an appropriate quenching and disposal procedure in place.
Experimental Workflow & Diagrams
Grignard Reaction Workflow
The following diagram illustrates the key steps and decision points in the Grignard synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis problems.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Catalyst Performance in 2-(4-Fluorobenzoyl)pyridine Synthesis
Welcome to the technical support center for challenges related to the synthesis of 2-(4-Fluorobenzoyl)pyridine and its analogues. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic methods for this important synthetic transformation. We will address common issues of catalyst deactivation, provide robust troubleshooting strategies, and detail protocols for catalyst recovery and regeneration.
Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
This section focuses on identifying the common symptoms of catalyst deactivation and differentiating them from other potential reaction failures.
Question: My reaction has stalled, or the yield is significantly lower than expected. How can I confirm that catalyst deactivation is the root cause?
Answer: Observing a stalled reaction or low conversion is a primary indicator of a catalytic issue. To diagnose catalyst deactivation, consider the following symptoms and diagnostic steps:
-
Visual Cues: A common sign of deactivation in palladium-catalyzed cross-coupling reactions is the precipitation of black, insoluble material, known as palladium black.[1] This indicates that the active, soluble Pd(0) species has agglomerated and fallen out of the catalytic cycle.
-
Reaction Kinetics: If you are monitoring the reaction progress using techniques like LC-MS, GC, or NMR, a deactivating system will often show an initial period of rapid conversion followed by a sharp plateau. This is distinct from a slow reaction, which would exhibit a more gradual, continuous conversion.
-
Color Changes: In homogeneous catalysis, unexpected color changes in the reaction mixture can signal degradation of the catalyst or ligands.
-
Inconsistent Results Upon Scale-Up: A reaction that works well on a small scale but fails upon scale-up can sometimes point to catalyst deactivation issues, as factors like mixing efficiency and heat transfer become more critical and can accelerate deactivation pathways.
A systematic approach is crucial. Before concluding catalyst deactivation, ensure that all reagents are pure, solvents are anhydrous and properly degassed (to remove oxygen, which can oxidize and deactivate Pd(0) catalysts), and reaction temperatures are accurate.[2]
Section 2: Deactivation Mechanisms & Mitigation Strategies
Understanding the "why" behind catalyst failure is critical for developing a robust synthetic protocol. This section delves into specific deactivation pathways for catalysts commonly used in this compound synthesis.
Question: I am performing a Suzuki-Miyaura coupling to form the C-C bond and suspect pyridine poisoning of my palladium catalyst. What is happening and how can I prevent it?
Answer: This is one of the most prevalent challenges when working with pyridine-containing substrates. The issue, often called the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring.[1]
Causality: The nitrogen's lone pair of electrons can coordinate strongly to the electron-deficient palladium center. This binding occupies the metal's coordination sites, preventing the reactants (e.g., the organoboron species in a Suzuki reaction) from accessing the catalyst and participating in key steps of the catalytic cycle like oxidative addition or transmetalation.[1][3] This effectively "poisons" the catalyst, forming a stable, inactive complex.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is paramount. Employing bulky, electron-rich phosphine ligands can sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate. Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for this purpose.[1][2]
-
Use of Pre-catalysts: Utilizing modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure the efficient generation of the active LPd(0) species in situ, which can sometimes outcompete the poisoning process.[4]
-
Reaction Conditions: Adjusting the temperature or solvent may alter the equilibrium between the active catalyst and the poisoned complex, though ligand choice is generally the more effective solution.
Catalyst Poisoning Pathway Diagram
Caption: Pyridine nitrogen coordination leads to an off-cycle inactive complex, halting the reaction.
Question: I am using a heterogeneous catalyst like Palladium on Carbon (Pd/C) and its activity has dropped after one or two uses. What are the likely causes?
Answer: Heterogeneous catalysts like Pd/C are attractive due to their ease of recovery, but they are susceptible to several deactivation mechanisms.[5]
Causality & Solutions:
-
Sintering: At elevated reaction temperatures, the fine palladium nanoparticles dispersed on the carbon support can migrate and agglomerate into larger particles.[6] This process, known as sintering, drastically reduces the active surface area of the catalyst, leading to a proportional drop in activity.
-
Solution: Operate at the lowest effective temperature. Ensure localized overheating is not occurring due to poor stirring or exothermic events.
-
-
Fouling/Masking: Non-volatile organic byproducts, polymers, or starting materials can deposit on the catalyst surface, physically blocking the active sites.[6]
-
Solution: Ensure high purity of reagents. If fouling is suspected, a regeneration protocol involving calcination to burn off organic residues may be effective (see Section 3).
-
-
Leaching: A portion of the palladium can dissolve from the carbon support into the reaction medium, especially in the presence of certain ligands or acidic/basic conditions.[7] This not only reduces the activity of the heterogeneous catalyst for the next run but also introduces soluble palladium into the product, which is a major concern in pharmaceutical synthesis.
-
Solution: Choose solvents and conditions that minimize metal solubility. After filtration, analyze the filtrate for trace palladium to quantify the extent of leaching.
-
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls (Homogeneous Pd) | Pyridine Poisoning | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[1] |
| Black Precipitate Forms | Pd(0) Agglomeration | Improve ligand stability; add an extra equivalent of ligand.[4] |
| Decreased Activity (Heterogeneous Pd/C) | Sintering, Fouling, Leaching | Lower reaction temperature; regenerate catalyst via calcination.[6] |
| Low Conversion (Friedel-Crafts) | Lewis Acid Inactivation | Use strictly anhydrous conditions; ensure high purity of AlCl₃.[8] |
Section 3: Catalyst Recovery & Regeneration Protocols
Recovering and regenerating expensive precious metal catalysts is crucial for cost-effective and sustainable synthesis.[9]
Question: What is a standard protocol for recovering and regenerating a deactivated Palladium on Carbon (Pd/C) catalyst?
Answer: Recovery of heterogeneous catalysts is typically straightforward, involving filtration.[5] Regeneration, however, requires a more involved process to restore catalytic activity. The following is a general protocol that can be adapted based on the suspected deactivation mechanism.
Protocol 1: Regeneration of Fouled Pd/C Catalyst
Objective: To remove adsorbed organic impurities and restore active sites.
Methodology:
-
Recovery: At the end of the reaction, cool the mixture and filter it through a pad of Celite® to separate the solid Pd/C catalyst.
-
Washing: Wash the catalyst cake thoroughly with a sequence of solvents to remove residual reactants and products. A typical sequence is:
-
The reaction solvent (e.g., Toluene).
-
A more polar solvent (e.g., Ethyl Acetate or Acetone).
-
A low-boiling point solvent (e.g., Hexanes or Diethyl Ether) to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Calcination (Thermal Treatment): This step is designed to burn off stubborn organic foulants.[7]
-
Place the dried catalyst in a quartz tube furnace.
-
Heat slowly (e.g., 5 °C/min) under a gentle flow of inert gas (N₂ or Ar) to 200-300 °C.
-
Switch to a dilute air/N₂ mixture and hold at a temperature between 300-400 °C for 2-4 hours. Caution: This step is oxidative and should be performed with care.
-
-
Reduction: After calcination, the palladium will be in an oxidized state (PdO) and must be reduced back to active Pd(0).
-
Cool the furnace to 100-150 °C under an inert atmosphere.
-
Switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂).
-
Heat to 200-250 °C and hold for 2-4 hours to ensure complete reduction.
-
Cool to room temperature under an inert atmosphere before handling.
-
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.
Heterogeneous Catalyst Regeneration Workflow
Caption: A typical workflow for the recovery and regeneration of a heterogeneous catalyst.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is it practical to recover homogeneous palladium catalysts in a research lab setting?
A1: Recovering homogeneous catalysts is significantly more challenging than for heterogeneous ones.[7] Techniques like solvent extraction, precipitation by adding an anti-solvent, or specialized nanofiltration are often required.[10] For a typical research lab, these methods can be cumbersome and may lead to yield losses. A common approach is to perform an oxidative workup to remove the palladium from the product, but this does not recover the catalyst in a reusable form. For high-value intermediates, developing methods to precipitate the catalyst post-reaction is a worthwhile endeavor.
Q2: What are the best practices for storing catalysts to maximize their shelf-life?
A2: Proper storage is essential.
-
Air-Sensitive Catalysts: Many palladium catalysts, especially those in the Pd(0) state, and their phosphine ligands are sensitive to air and moisture. They should be stored in a glovebox or desiccator under an inert atmosphere (Nitrogen or Argon).
-
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and will be deactivated by atmospheric moisture.[8] Store them in tightly sealed containers in a desiccator.
-
Heterogeneous Catalysts: While more robust, catalysts like Pd/C should be stored away from moisture and reactive fumes. Pyrophoric grades of Pd/C require special handling and should be stored under a blanket of water or inert gas as specified by the supplier.
Q3: When should I regenerate a catalyst versus buying a new batch?
A3: This is a question of economics and efficiency. For precious metal catalysts like palladium, regeneration is often highly cost-effective, especially at scale.[9] If the deactivation is simple fouling, the regeneration protocol is straightforward and likely worth performing in-house. If the deactivation is more severe (e.g., significant sintering or poisoning by sulfur), or if you lack the equipment for controlled thermal treatments, using a fresh batch of catalyst may be more reliable and time-efficient. For large quantities of spent catalyst, sending it to a specialized precious metal refiner for reclamation is the standard industrial practice.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
- 10. oatext.com [oatext.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Benzoylpyridines
Introduction
Benzoylpyridines are a critical class of compounds in pharmaceutical and agrochemical research, serving as key intermediates in the synthesis of numerous active ingredients. Their preparation, however, often involves highly exothermic reactions that present significant safety and scalability challenges. Common synthetic routes, such as Friedel-Crafts acylations, Grignard reactions, and oxidations of diarylmethanes, can generate substantial heat, posing a risk of thermal runaway if not meticulously controlled.[1][2][3]
A thermal runaway occurs when the heat generated by a reaction surpasses the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and a rapid increase in temperature and pressure.[4][5] This can result in equipment failure, explosions, and the release of hazardous materials.[5] The challenge is exacerbated during scale-up, as the surface-area-to-volume ratio of a reactor decreases, diminishing its heat removal efficiency.[1][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for identifying, managing, and mitigating the risks associated with exothermic reactions in benzoylpyridine synthesis. It combines fundamental principles with practical, field-proven insights to ensure both the safety and success of your chemical transformations.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format provides immediate, actionable advice for critical situations.
Q1: My reaction temperature is spiking uncontrollably. What are the immediate steps I should take?
A1: An uncontrolled temperature spike is a primary indicator of a potential thermal runaway and requires immediate and decisive action.
Immediate Actions:
-
Stop All Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture. This is the most critical first step to prevent adding more fuel to the exotherm.[5][8]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath). If using a circulator, lower the setpoint to its minimum.[8]
-
Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium. Be cautious, as vigorous stirring can sometimes accelerate certain reactions.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, you must be prepared to quench the reaction. This is a last resort and should be done with extreme caution.[8]
Long-Term Solutions & Prevention:
-
Re-evaluate Addition Rate: Your reagent addition rate may be too fast for the cooling capacity of your system.[1] Implement a slower, controlled addition using a syringe pump or a dropping funnel.
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the reaction's heat of reaction (enthalpy) and the maximum temperature of the synthesis reaction (MTSR).[9][10][11] This data is invaluable for designing a safe process.[9]
-
Consider a Semi-Batch Process: For highly exothermic reactions, a semi-batch process, where one reagent is added portion-wise or continuously, is generally safer than a batch process where all reagents are mixed at once.[6][12]
Q2: I've observed a significant delay before the exotherm begins, followed by a very rapid temperature increase. What is happening and how can I control it?
A2: This phenomenon, known as an "induction period," is common in reactions like Grignard reagent formation and can be extremely dangerous.[2][13] It signifies an accumulation of unreacted reagents, which then react very quickly once initiated, overwhelming the cooling system.[1][13]
Causality:
-
Slow Initiation: The reaction may require an "activation" phase. For Grignard reactions, this could be due to a passivating oxide layer on the magnesium surface.
-
Low Initial Temperature: Adding reagents at too low a temperature can prevent the reaction from starting, leading to their accumulation.[1]
Corrective Actions:
-
Ensure Reaction Initiation: For Grignard reactions, confirm initiation before adding the bulk of the halide. A small initial charge and evidence of a slight exotherm or visual change can confirm this.
-
Optimize Addition Temperature: Do not add reagents at a temperature so low that the reaction becomes dormant. The ideal temperature is one where the added reagent reacts promptly but the heat generated is easily managed by the cooling system.[7]
-
Controlled Dosing: Use a syringe pump for precise and slow addition of the reagent. This ensures that the reagent reacts as it is added, preventing accumulation.[6]
Q3: My reaction is producing a significant amount of dark, tar-like byproducts, and the yield of my desired benzoylpyridine is low. Could this be related to poor exotherm control?
A3: Absolutely. Poor temperature control is a common cause of side reactions and product degradation.
Explanation:
-
Secondary Decomposition: An initial exotherm can trigger secondary, often more energetic, decomposition pathways, leading to the formation of tars and other impurities.[8]
-
Reduced Selectivity: Many reactions have an optimal temperature window for selectivity. Exceeding this temperature can favor the formation of undesired byproducts. For instance, in Friedel-Crafts acylations, excessive heat can lead to polysubstitution or rearrangement products.[14] In some nitration reactions, higher temperatures can lead to over-nitrated products which can then undergo highly exothermic decomposition.[1]
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within a narrow, predetermined range (e.g., ±2°C).
-
Reaction Profiling: Use in-situ monitoring techniques (e.g., IR, HPLC) alongside temperature monitoring to correlate the reaction's progress with heat generation.
-
Solvent Selection: Choose a solvent with a boiling point that can act as a safety barrier (reflux cooling), but is not so high that it allows the reaction to reach temperatures where significant degradation occurs.[15]
Frequently Asked Questions (FAQs)
Q4: What are the most critical parameters to consider when selecting a solvent for an exothermic benzoylpyridine synthesis?
A4: Solvent selection is a critical first line of defense in managing reaction exotherms.
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.[16]
-
Boiling Point: A solvent with an appropriate boiling point can provide passive cooling through reflux. If the reaction temperature starts to exceed the solvent's boiling point, the excess energy will be dissipated as the latent heat of vaporization. This can be a crucial safety feature.[15]
-
Thermal Conductivity: Good thermal conductivity facilitates the transfer of heat from the reaction mixture to the reactor walls and the cooling medium.
-
Inertness: The solvent must be chemically inert under the reaction conditions to avoid unwanted side reactions that could themselves be exothermic.
-
Viscosity: A low-viscosity solvent generally improves mixing and heat transfer.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Dichloromethane | 40 | 1.16 | Low boiling point, good for reactions at or below room temp. Volatile. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Common for Grignard reactions, but can form explosive peroxides. |
| Toluene | 111 | 1.69 | Higher boiling point, can act as a heat sink. |
| Acetonitrile | 82 | 2.22 | High heat capacity, polar aprotic. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, but can decompose exothermically. |
Note: Always consult the Safety Data Sheet (SDS) for the specific materials you are using.[8]
Q5: How does the choice of catalyst or reagent impact the exothermicity of a Friedel-Crafts acylation to produce a benzoylpyridine?
A5: The choice of Lewis acid catalyst and acylating agent significantly influences the reaction rate and, consequently, the rate of heat generation.
-
Lewis Acid Strength: Stronger Lewis acids, like aluminum chloride (AlCl₃), are highly effective but can lead to very rapid and highly exothermic reactions.[14][17] Using a stoichiometric amount of AlCl₃ is often necessary because the product ketone forms a stable complex with it.[17] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer a more controlled reaction profile, albeit potentially at the cost of reaction rate and yield.
-
Acylating Agent: Acyl chlorides are generally more reactive and lead to faster exotherms than acid anhydrides. The choice between them can be a tool to moderate the reaction rate.
-
Catalyst Loading: For some modern protocols that use catalytic amounts of a Lewis acid, carefully optimizing the catalyst loading is crucial.[18] Even small changes can have a large impact on the reaction kinetics.
Q6: What are the best practices for scaling up an exothermic benzoylpyridine synthesis from the lab to a pilot plant?
A6: Scaling up is not merely about using larger glassware; it's a discipline that requires careful planning and a deep understanding of thermal hazards.
-
Comprehensive Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment.[12] This includes reaction calorimetry to obtain critical safety data.[9][10]
-
Understand Heat Transfer Limitations: The ability to remove heat decreases as the reactor size increases due to the declining surface-area-to-volume ratio.[1][6] Your process must be designed around the heat removal capacity of the larger vessel.
-
Control the Addition, Not Just the Temperature: Rely on controlled reagent addition to manage the rate of heat generation.[1][7] The cooling system should be viewed as a safety barrier, not the primary means of controlling the reaction rate.
-
Avoid "All-at-Once" Batch Operations: For exothermic processes, adding all reagents at the beginning and then heating is extremely dangerous.[7] A semi-batch approach is strongly recommended.[6][12]
-
Develop an Emergency Plan: Have a well-defined and practiced emergency plan, including a robust quenching procedure, in case of a cooling failure or other process deviation.[8]
Key Experimental Protocols
Protocol 1: Emergency Quenching Procedure
Objective: To safely terminate a runaway or potentially runaway exothermic reaction. This protocol should only be executed as a last resort when other control measures have failed.
Immediate Action:
-
Stop all reagent addition and maximize cooling. [8]
-
Alert personnel and prepare for evacuation if necessary.
Procedure:
-
Prepare Quench Medium: In a separate, appropriately sized vessel, prepare a suitable quenching medium. The choice of quencher is critical and depends on the reaction chemistry.
-
For reactions involving organometallics or hydrides, a slow, dropwise addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt is often recommended.[8]
-
For acid-catalyzed reactions (e.g., Friedel-Crafts), pouring the reaction mixture onto a large volume of crushed ice/water is a standard procedure.[8]
-
-
Slow Transfer: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a cannula into the vigorously stirred quenching medium.
-
CRITICAL SAFETY NOTE: DO NOT add the quenching agent directly to the runaway reaction vessel. This can cause a violent, volcano-like eruption due to localized boiling and rapid gas evolution.[8][19] The runaway mixture must be added to the quencher.
Protocol 2: Performing a Basic Reaction Calorimetry Study
Objective: To determine the heat of reaction and heat flow profile for a synthesis to enable safe process design and scale-up.
Methodology (Isothermal Heat Flow Calorimetry):
-
System Calibration: Calibrate the calorimeter by applying a known electrical heat load and measuring the response. This determines the overall heat transfer coefficient (UA) of the system.
-
Charge Reactor: Charge the reactor with the initial substrate and solvent, and bring the system to the desired isothermal reaction temperature.
-
Initiate Controlled Addition: Begin the controlled addition of the limiting reagent at a pre-determined, constant rate.
-
Monitor Heat Flow: The calorimeter software will continuously monitor the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj). The heat flow (Qr) is calculated in real-time using the formula: Qr = UA(Tr - Tj) .
-
Data Analysis: Once the reaction is complete, integrate the heat flow curve over time to determine the total heat of reaction (ΔHr). The peak heat flow will indicate the maximum cooling duty required for the process at that scale and addition rate. This data is essential for ensuring that the cooling capacity of a larger reactor will not be exceeded.[9][10]
Visualizations
Decision Workflow for Managing a Thermal Event
Caption: Workflow for real-time management of a reaction exotherm.
Interplay of Parameters in Exotherm Management
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.org [acs.org]
- 3. mdpi.com [mdpi.com]
- 4. empteezy.co.uk [empteezy.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 8. benchchem.com [benchchem.com]
- 9. syrris.com [syrris.com]
- 10. helgroup.com [helgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. fauske.com [fauske.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 16. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How To Run A Reaction [chem.rochester.edu]
Navigating the Analytical Maze: A Technical Support Guide for 2-(4-Fluorobenzoyl)pyridine Impurity Characterization
For Immediate Release
[City, State] – [Date] – As a leading authority in pharmaceutical analysis, this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of impurities in 2-(4-Fluorobenzoyl)pyridine. This guide, structured in a practical question-and-answer format, offers in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
The purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of drug products.[1] this compound is a key building block in the synthesis of numerous pharmaceutical compounds, making the rigorous identification and quantification of its impurities a critical aspect of quality control. This guide is designed to serve as a virtual senior application scientist, providing field-proven insights and explaining the causality behind experimental choices.
Section 1: Understanding the Impurity Landscape
The journey to effective impurity characterization begins with a thorough understanding of the potential impurities that can arise during the synthesis, purification, and storage of this compound.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines on the control and qualification of impurities in new drug substances.[1][4][5]
FAQ: What are the common types of impurities associated with this compound?
Answer: Impurities in this compound can be broadly categorized as follows:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[5] For instance, unreacted 2-bromopyridine or 4-fluorobenzaldehyde could be present. Side reactions might lead to the formation of isomeric variants or over-alkylated products.
-
Inorganic Impurities: These typically originate from reagents, catalysts, and the manufacturing process itself.[2] Examples include residual metals or inorganic salts.
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed can remain as impurities.[2][6]
A systematic approach to identifying potential impurities involves a comprehensive evaluation of the synthetic route and forced degradation studies.[3][7] Forced degradation intentionally subjects the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate the formation of degradation products, providing a predictive insight into potential impurities that may form under normal storage conditions.[7][8]
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile impurities.[9][10] However, various challenges can arise during method development and routine analysis.
Common HPLC Problems and Solutions
Caption: A workflow for troubleshooting common HPLC issues.
FAQ: My primary impurity peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing in reversed-phase HPLC is a common issue, often indicative of secondary interactions between the analyte and the stationary phase.[11] For a basic compound like this compound, this is frequently due to interactions with acidic silanol groups on the silica-based column packing.[11]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pKa of the pyridine moiety is around 5.2-6.0.[12] Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH < 3.2) will ensure the pyridine nitrogen is protonated, minimizing interactions with silanols.
-
Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.
-
Addition of a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11] Try reducing the injection volume or sample concentration.
FAQ: I'm observing a drift in retention times for my impurity peaks during a sequence of injections. What should I investigate?
Answer: Retention time drift can compromise the reliability of your analytical method.[13] The most common culprits are related to the mobile phase, column, or system hardware.
Troubleshooting Steps:
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition due to evaporation of the more volatile component can cause retention time shifts.[13] Always prepare fresh mobile phase and keep reservoirs covered.
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient elution, is a frequent cause of drifting retention times.[13] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[13] A column oven should be used to maintain a constant temperature.
-
System Leaks: A small, undetected leak in the pump or fittings can lead to a fluctuating flow rate and retention time instability.[14][15]
| Parameter | Potential Issue | Recommended Action | Reference |
| Peak Shape | Tailing | Adjust mobile phase pH, use an end-capped column, add a mobile phase modifier. | [11] |
| Fronting | Reduce sample concentration, ensure sample solvent is compatible with mobile phase. | [11] | |
| Splitting | Check for column void or blockage, ensure proper fitting connections. | [15] | |
| Retention Time | Drifting | Ensure proper column equilibration, check for leaks, use a column oven. | [13] |
| Shifting | Verify mobile phase preparation and composition. | [13] | |
| Baseline | Noisy | Degas mobile phase, check detector lamp, clean flow cell. | [13][14] |
| Drifting | Ensure stable column temperature, allow for proper column equilibration. | [13] |
Section 3: Leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation
While HPLC provides quantitative information, the definitive identification of unknown impurities requires spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][16]
Mass Spectrometry in Impurity Identification
Caption: A general workflow for impurity identification using LC-MS.
FAQ: I have an unknown impurity peak that co-elutes with another known impurity in my HPLC-UV method. How can I identify it?
Answer: Co-elution is a common challenge that can be overcome by the high specificity of mass spectrometry.[17] An LC-MS system can separate ions in the mass-to-charge (m/z) domain, even if they are not chromatographically resolved.
Troubleshooting and Identification Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Utilize an HRMS instrument, such as a Q-TOF or Orbitrap, to obtain an accurate mass measurement of the unknown impurity.[18] This will allow you to propose a molecular formula with high confidence.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown impurity. The resulting fragmentation pattern provides crucial structural information.[18] For example, the loss of a fluorobenzoyl group or fragments related to the pyridine ring can help in elucidating the structure.
-
Comparison with Known Fragmentation: Compare the fragmentation pattern of the unknown with that of the main component, this compound, and other known impurities. This can reveal structural similarities and differences.
FAQ: What are the expected mass spectral fragmentation patterns for this compound and its potential impurities?
Answer: In electron ionization (EI) or electrospray ionization (ESI) with in-source fragmentation, this compound would be expected to show characteristic fragments. The molecular ion peak would be prominent. Key fragment ions would likely correspond to the fluorobenzoyl cation and the pyridyl cation. The presence of these characteristic fragments in the mass spectrum of an impurity can indicate that it is a structurally related compound.
The Role of NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[16] For definitive structure elucidation of a novel impurity, isolation followed by NMR analysis is often necessary.
FAQ: When is it necessary to use NMR for impurity characterization?
Answer: While LC-MS is excellent for providing molecular weight and fragmentation data, NMR is often required for:
-
Unambiguous Structure Determination: When MS data is insufficient to differentiate between isomers.
-
Stereochemistry: To determine the relative or absolute configuration of stereoisomers.
-
Confirmation of Proposed Structures: To provide definitive proof of a structure proposed based on MS data.
Proton (¹H) and Carbon-13 (¹³C) NMR are standard techniques.[19][20] Advanced 2D NMR experiments, such as COSY and HMBC, can be used to establish the connectivity of the entire molecule.
Section 4: Regulatory Considerations and Best Practices
Adherence to regulatory guidelines is crucial in pharmaceutical development. The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[2][4]
Key ICH Q3A(R2) Thresholds:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table adapted from ICH Q3A(R2) guidelines.[2][3]
Best Practices for Impurity Profiling:
-
Method Validation: All analytical procedures used for impurity determination must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3]
-
Reference Standards: Whenever possible, synthesize and qualify reference standards for identified impurities. This allows for accurate quantification and confirmation of their identity.
-
Stability-Indicating Method: The analytical method should be stability-indicating, meaning it can detect and separate all significant degradation products.[17] This is typically demonstrated through forced degradation studies.
By understanding the potential sources of impurities, mastering troubleshooting techniques for key analytical methods, and adhering to regulatory expectations, researchers can confidently and accurately characterize the impurity profile of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-spain.com [biotech-spain.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. longdom.org [longdom.org]
- 18. Identifying and elucidating impurity species [rssl.com]
- 19. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 2-(4-Fluorobenzoyl)pyridine by HPLC and NMR
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of a synthesized batch of 2-(4-Fluorobenzoyl)pyridine. This compound, featuring a pyridine scaffold, is of significant interest in medicinal chemistry.[1] This guide will delve into the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of the data to empower you in making informed decisions for your analytical workflows.
The validation of analytical procedures is a critical regulatory requirement, ensuring that a method is suitable for its intended purpose.[2][3] Guidelines from the International Council for Harmonisation (ICH) provide a framework for validating analytical methods to ensure data integrity, which is essential for regulatory submissions and overall product quality.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes.[7] A common and effective method involves the Friedel-Crafts acylation of fluorobenzene with 2-pyridinecarbonyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride, to yield the desired product.
Rationale for Synthetic Route: The Friedel-Crafts acylation is a well-established and high-yielding reaction for the formation of aryl ketones. The choice of fluorobenzene as a starting material is strategic; the fluorine atom is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.[1]
Part 1: Purity Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[8][9] Its high resolution and sensitivity make it an ideal choice for detecting and quantifying impurities in a sample.
Principle of HPLC: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] By carefully selecting the mobile phase composition and the stationary phase, a high degree of separation can be achieved.
Experimental Protocol: HPLC Analysis
A validated HPLC method is essential for accurate purity determination.[2][3][9] The following protocol is a representative example for the analysis of this compound.
Instrumentation:
-
HPLC System with UV Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (0.1%)
-
This compound Reference Standard (of known high purity)
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more non-polar compounds. For example: 0-20 min, 30-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Validation.
Data Presentation and Interpretation
The results of the HPLC analysis can be summarized in a table for clarity.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Synthesized Sample | |||
| Impurity 1 | 4.5 | 15,000 | 0.5 |
| This compound | 10.2 | 2,970,000 | 99.0 |
| Impurity 2 | 12.8 | 15,000 | 0.5 |
| Reference Standard | 10.2 | 3,000,000 | 100 |
Interpretation: The HPLC analysis of the synthesized this compound shows a major peak at a retention time of 10.2 minutes, which corresponds to the retention time of the reference standard. The purity is calculated to be 99.0% based on the area percentage. Two minor impurities are also detected. According to ICH guidelines, impurities should be identified, quantified, and reported.[10][11]
Part 2: Purity Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation and can also be a powerful technique for quantitative analysis (qNMR) to determine the purity of a compound.[12][13][14]
Principle of NMR: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure. For purity assessment, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[13]
Experimental Protocol: ¹H NMR Analysis
Quantitative ¹H NMR (qNMR) can provide a highly accurate determination of purity when performed with a certified internal standard.[15][16]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Solvent (e.g., CDCl₃)
-
Internal Standard (e.g., Maleic Anhydride, of known high purity and accurately weighed)
-
Synthesized this compound sample
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent.
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification to ensure complete relaxation of all protons.
-
Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Data Analysis: The purity of the sample is calculated using the following formula, comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.[14]
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystandard = Purity of the internal standard
Caption: Workflow for qNMR Purity Validation.
Data Presentation and Interpretation
The ¹H NMR spectrum should be carefully analyzed to identify signals corresponding to the product and any impurities.
| Parameter | Value |
| Analyte: this compound | |
| Mass (manalyte) | 10.0 mg |
| Molecular Weight (MWanalyte) | 201.20 g/mol [17][18][19] |
| Selected Signal (protons on pyridine ring) | δ 8.0-8.2 (multiplet) |
| Number of Protons (Nanalyte) | 2 |
| Integral (Ianalyte) | 2.00 |
| Internal Standard: Maleic Anhydride | |
| Mass (mstandard) | 5.0 mg |
| Purity (Puritystandard) | 99.9% |
| Molecular Weight (MWstandard) | 98.06 g/mol |
| Selected Signal (olefinic protons) | δ 7.10 (singlet) |
| Number of Protons (Nstandard) | 2 |
| Integral (Istandard) | 1.05 |
| Calculated Purity | 98.5% |
Interpretation: The qNMR analysis, using maleic anhydride as an internal standard, indicates a purity of 98.5% for the synthesized this compound. The presence of minor impurity peaks in the spectrum that do not correspond to the product or the internal standard should be noted and, if possible, identified.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on partitioning | Absorption of radiofrequency by nuclei in a magnetic field |
| Sensitivity | High (can detect trace impurities)[20] | Lower (generally requires >1% for detection) |
| Quantification | Relative (Area %) or external/internal standard | Absolute (with internal standard) or relative |
| Structural Information | Limited (retention time) | Rich (provides detailed structural information) |
| Sample Throughput | High | Moderate |
| Destructive | Yes (sample is consumed) | No (sample can be recovered) |
| Impurity Identification | Requires mass spectrometry coupling (LC-MS) | Can sometimes identify impurities directly from the spectrum |
Conclusion and Recommendations
Both HPLC and NMR are powerful and complementary techniques for the purity validation of synthesized compounds like this compound.
-
HPLC is an excellent first-line technique for purity assessment due to its high sensitivity and ability to separate closely related impurities. It provides a clear percentage purity based on chromatographic peak areas. For routine quality control and release testing, a validated HPLC method is often the industry standard.[21]
-
NMR , particularly qNMR, offers the advantage of providing an absolute purity value without the need for a reference standard of the analyte itself.[16] It also provides invaluable structural confirmation of the main component and can help in the identification of impurities if they are present in sufficient quantities.
Recommendation for a Comprehensive Purity Assessment:
For a robust and comprehensive purity validation of a newly synthesized compound, it is highly recommended to use both HPLC and NMR. This orthogonal approach, where two different analytical techniques are employed, provides a higher level of confidence in the purity assessment. HPLC can be used to detect and quantify trace impurities, while qNMR can provide an accurate, absolute purity value and confirm the structure of the main component. This dual-validation strategy aligns with the principles of scientific rigor and is often expected in regulatory submissions.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. wjpmr.com [wjpmr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mca.gm [mca.gm]
- 11. m.youtube.com [m.youtube.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 18. This compound | 169955-75-3 [sigmaaldrich.com]
- 19. 169955-75-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. pharmtech.com [pharmtech.com]
A Comparative Analysis for the Modern Laboratory: 2-(4-Fluorobenzoyl)pyridine vs. 2-Benzoylpyridine
A Senior Application Scientist's Guide to Structure, Reactivity, and Application
In the landscape of pharmaceutical and materials science research, the pyridine ring is a well-established "privileged structure," forming the core of numerous approved drugs and functional materials.[1][2][3] When combined with a benzoyl moiety, the resulting 2-benzoylpyridine scaffold offers a versatile platform for creating complex molecular architectures.[4] This guide provides an in-depth comparative analysis of the parent compound, 2-benzoylpyridine, and its fluorinated analogue, 2-(4-fluorobenzoyl)pyridine.
The strategic introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, modulating physicochemical properties, and increasing binding affinity to biological targets.[1][2][5][6] This analysis will explore the tangible consequences of this single-atom substitution, offering researchers, scientists, and drug development professionals a clear, data-driven understanding of how the para-fluoro substituent on the benzoyl ring alters the molecule's fundamental properties and potential applications.
Physicochemical Properties: A Quantitative Comparison
The introduction of a highly electronegative fluorine atom induces significant, measurable changes in the molecule's physical properties. These alterations can profoundly impact solubility, membrane permeability, and crystal packing, which are critical parameters in both drug design and materials science.
| Property | 2-Benzoylpyridine | This compound | Causality and Implication |
| Molecular Formula | C₁₂H₉NO | C₁₂H₈FNO | The addition of a fluorine atom. |
| Molecular Weight | 183.21 g/mol [7][8] | 201.20 g/mol [9] | The higher mass of the fluorinated compound is a consideration for calculating molar equivalents. |
| Melting Point | 41-43 °C[10][11] | Not widely reported, but expected to differ due to altered crystal lattice energy. | Changes in intermolecular forces (dipole-dipole, π-stacking) due to the C-F bond affect the energy required to break the crystal structure. |
| Boiling Point | 317 °C[10][11] | Not widely reported. | The increased polarity and molecular weight of the fluorinated analogue likely result in a higher boiling point. |
| pKa (Predicted) | 2.90 ± 0.10[7][11] | Expected to be lower. | The strong electron-withdrawing nature of fluorine decreases electron density on the pyridine nitrogen, reducing its basicity and thus lowering the pKa. |
| Water Solubility | Insoluble[7][10] | Insoluble | Both compounds are largely nonpolar, though the increased polarity from the C-F bond in the fluorinated version might slightly increase aqueous solubility, it remains low. |
| Appearance | Colorless to slightly yellow crystalline chunks/powder.[7][11] | Data not available, likely a similar solid. | The core chromophore is largely unchanged, so a similar appearance is expected. |
Spectroscopic Fingerprints: The Fluorine Effect
Spectroscopic analysis reveals the subtle yet profound electronic influence of the fluorine substituent.
-
¹H NMR Spectroscopy : In 2-benzoylpyridine, the pyridine and phenyl protons exhibit characteristic shifts in the aromatic region.[12] For this compound, the key distinction will be in the benzoyl ring signals. The protons ortho and meta to the fluorine atom will show coupling to the ¹⁹F nucleus, resulting in doublet of doublets patterns, providing a clear diagnostic marker for the substituent's position.
-
¹³C NMR Spectroscopy : The most dramatic effect is seen on the benzoyl ring carbons. The carbon directly bonded to fluorine (C4') will exhibit a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. The electronic perturbation also influences the chemical shifts of the other carbons in the ring.
-
¹⁹F NMR Spectroscopy : This technique is uniquely informative for the fluorinated analogue. This compound will show a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
-
Infrared (IR) Spectroscopy : Both molecules will show a strong absorption band for the C=O (ketone) stretch. In the fluorinated compound, the C-F bond will introduce a strong, characteristic stretching vibration typically in the 1250-1000 cm⁻¹ region.
Reactivity and Mechanistic Considerations
The para-fluoro substituent acts as a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). This fundamentally alters the reactivity of the molecule at several key positions.
Electrophilicity of the Carbonyl Carbon
The fluorine atom pulls electron density away from the benzoyl ring, which in turn makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 169955-75-3 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorobenzoyl)pyridine Analogs in Cancer Research
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile template for drug design. When combined with a 4-fluorobenzoyl moiety, the resulting 2-(4-Fluorobenzoyl)pyridine scaffold presents a promising starting point for developing novel therapeutic agents, particularly in oncology. The introduction of a fluorine atom can significantly enhance metabolic stability and modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their potential as anticancer agents. We will delve into the synthetic strategies for accessing these compounds, compare their biological activities based on available experimental data, and elucidate the key structural features governing their potency and selectivity. This analysis is grounded in field-proven insights and supported by authoritative references to provide a trustworthy and in-depth technical resource for researchers in drug discovery and development.
The this compound Scaffold: A Promising Lead for Anticancer Drug Discovery
The diarylpyridine framework, to which 2-(4-Fluorobenzoyl)pyridines belong, has garnered significant attention for its potent antiproliferative activities.[2] A notable mechanism of action for many diarylpyridine derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[2][3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[4][5] The this compound core, with its distinct electronic and steric features, offers a unique opportunity to explore this chemical space for novel tubulin polymerization inhibitors with improved efficacy and drug-like properties.
Synthetic Approaches to this compound Analogs
The synthesis of this compound analogs can be achieved through various established organic chemistry methods. A common and effective strategy involves the nucleophilic substitution reaction between a substituted pyridone and 4-fluorobenzoyl chloride in the presence of a base. This approach allows for the facile introduction of diverse substituents on the pyridine ring, enabling a systematic exploration of the SAR.[6]
General Experimental Protocol for Synthesis
A representative synthetic protocol for preparing 2-(4'-fluorobenzoyloxy)pyridine derivatives is as follows:
-
Starting Material Preparation: Substituted 2-pyridones are either commercially available or can be synthesized using established literature procedures.
-
Acylation Reaction: To a solution of the substituted 2-pyridone in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine, pyridine) is added.
-
The reaction mixture is cooled in an ice bath, and a solution of 4-fluorobenzoyl chloride in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(4'-fluorobenzoyloxy)pyridine analog.[7]
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Substituted 2-Pyridone + 4-Fluorobenzoyl Chloride"]; Step1 [label="Acylation with Base (e.g., Triethylamine) in Aprotic Solvent"]; Step2 [label="Reaction Monitoring (TLC)"]; Step3 [label="Aqueous Work-up and Extraction"]; Step4 [label="Purification (Column Chromatography)"]; End [label="Pure 2-(4'-Fluorobenzoyloxy)pyridine Analog", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: General workflow for the synthesis of 2-(4'-fluorobenzoyloxy)pyridine analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring. By systematically modifying these positions, we can glean valuable insights into the key molecular interactions that drive their anticancer effects.
The Importance of the 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl group plays a crucial role in the activity of these analogs. The fluorine atom at the para-position of the benzoyl ring is known to enhance metabolic stability and can participate in favorable interactions with biological targets. While a direct comparison with non-fluorinated or other halogen-substituted analogs is not extensively documented in the literature for this specific scaffold, SAR studies on related diaryl compounds consistently highlight the importance of this substitution for optimal activity.
Impact of Substituents on the Pyridine Ring
A study on the anti-proliferative activity of 2-(4′-fluorobenzoyloxy)pyridine derivatives against human promyelocytic leukemia (HL-60) cells revealed significant SAR trends.[7]
| Compound | R1 | R2 | R3 | R4 | % Inhibition at 100 µM (HL-60 cells) |
| 5a | H | H | H | H | 77 |
| 5b | CH3 | H | H | H | 65 |
| 5c | H | H | CH3 | H | 58 |
| 5d | H | H | Cl | H | 72 |
Data sourced from Alneyadi, S. S., et al. (2017).[7]
From this data, we can deduce the following preliminary SAR:
-
Unsubstituted Pyridine (5a): The parent compound with an unsubstituted pyridine ring exhibits the highest anti-proliferative activity, suggesting that the core scaffold itself is a potent pharmacophore.
-
Methyl Substitution (5b and 5c): The introduction of a methyl group at either the 6-position (5b) or the 4-position (5c) of the pyridine ring leads to a decrease in activity. This indicates that steric hindrance in these regions may be detrimental to the compound's interaction with its biological target.
-
Chloro Substitution (5d): A chloro group at the 4-position (5d) results in activity comparable to the unsubstituted analog. The electronic-withdrawing nature of the chlorine atom may counterbalance any negative steric effects, or it could be involved in specific favorable interactions within the target's binding pocket.
dot graph "SAR_Summary" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
center [label="this compound Scaffold", pos="0,0!"];
sub_H [label="R = H\n(High Activity)", pos="-2,1.5!"]; sub_Me [label="R = CH3\n(Decreased Activity)", pos="2,1.5!"]; sub_Cl [label="R = Cl\n(Maintained Activity)", pos="0,-1.5!"];
center -> sub_H [label="Unsubstituted"]; center -> sub_Me [label="Methyl Substitution"]; center -> sub_Cl [label="Chloro Substitution"]; }
Caption: Summary of SAR for substituents on the pyridine ring.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Based on the structural similarity to other diarylpyridine compounds with known anticancer activity, it is plausible that this compound analogs exert their cytotoxic effects through the inhibition of tubulin polymerization.[2]
Experimental Protocol for Tubulin Polymerization Assay
A standard in vitro tubulin polymerization assay can be employed to validate this proposed mechanism:
-
Reagents: Purified bovine brain tubulin, polymerization buffer (e.g., PEM buffer), GTP, and test compounds.
-
Assay Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compounds or a vehicle control at a low temperature to prevent polymerization.
-
The polymerization reaction is initiated by raising the temperature to 37°C and adding GTP.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve. Known tubulin inhibitors like colchicine or paclitaxel are used as positive controls.[4]
dot graph "Tubulin_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Tubulin + Test Compound (Low Temp)"]; Step1 [label="Initiate Polymerization (37°C + GTP)"]; Step2 [label="Monitor Absorbance at 340 nm"]; Step3 [label="Generate Dose-Response Curve"]; End [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; }
Caption: Workflow for in vitro tubulin polymerization assay.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the discovery of novel anticancer agents. The preliminary SAR data suggests that the unsubstituted pyridine ring is optimal for activity, while substitutions at various positions can modulate potency. Future research should focus on a more extensive exploration of the chemical space around the pyridine ring, including the introduction of a wider range of substituents with diverse electronic and steric properties.
Furthermore, confirming the mechanism of action through tubulin polymerization assays and subsequent cell-based assays (e.g., cell cycle analysis, apoptosis assays) will be crucial for the continued development of this compound class. In vivo studies using relevant cancer models will ultimately be necessary to evaluate the therapeutic potential of the most promising analogs. The insights provided in this guide offer a solid foundation for researchers to design and synthesize the next generation of this compound-based anticancer drugs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Efficacy of 2-(4-Fluorobenzoyl)pyridine and a Comparative Analysis with Structurally Related Tubulin Polymerization Inhibitors
This guide provides a comprehensive analysis of the biological efficacy of 2-(4-Fluorobenzoyl)pyridine, positioning it within the broader context of potent benzoylpyridine-based anticancer agents. Drawing upon established experimental data for structurally similar compounds, we will explore its likely mechanism of action as a tubulin polymerization inhibitor and present a comparative assessment of its potential antiproliferative activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of the Benzoylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and capacity for versatile functionalization have made it a cornerstone in the design of novel therapeutic agents. When combined with a benzoyl moiety, the resulting benzoylpyridine structure gives rise to a class of compounds with significant biological activities, most notably in the realm of oncology.
The introduction of a fluorine atom to the benzoyl ring, as seen in this compound, is a strategic modification in drug design. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a molecule. While specific biological data for this compound is emerging, a compelling body of evidence from structurally analogous 6-aryl-2-benzoyl-pyridines strongly suggests its primary mechanism of action is the inhibition of tubulin polymerization.[1]
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are composed of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
This compound and its analogs are hypothesized to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of tubulin dimers into microtubules, thereby inhibiting their polymerization. The net effect is a suppression of microtubule dynamics, leading to the arrest of the cell cycle in the G2/M phase, the induction of apoptosis (programmed cell death), and ultimately, the inhibition of cancer cell proliferation.[1][2]
Comparative Efficacy Analysis: this compound Analogs
While direct experimental data for this compound is not yet widely published, we can infer its potential efficacy by examining structurally similar 6-aryl-2-benzoyl-pyridines that have been extensively studied as tubulin polymerization inhibitors. The following table summarizes the antiproliferative activity (IC50 values) of selected analogs against various human cancer cell lines.
| Compound ID | R (Substitution on Phenyl Ring at position 6) | A375 (Melanoma) IC50 (nM) | HCT116 (Colon) IC50 (nM) | NCI/ADR-RES (Ovarian) IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) |
| 4a | 4-OCH₃ | 2.1 | 1.9 | 2.5 | 1.8 |
| 4f | 4-F | 1.5 | 1.3 | 1.9 | 1.7 |
| 4v | 3,4,5-(OCH₃)₃ | 1.8 | 1.6 | 2.0 | 1.5 |
| Colchicine | (Reference) | 8.7 | 7.9 | 15.4 | 1.9 |
| Combretastatin A-4 | (Reference) | 1.2 | 1.0 | 1.3 | 1.1 |
Data extracted from J. Med. Chem. 2020, 63, 2, 827–846.[1]
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the 6-aryl-2-benzoyl-pyridine scaffold is a highly potent inhibitor of tubulin polymerization and cancer cell proliferation.
-
Fluorine Substitution: Compound 4f , which features a 4-fluoro substitution on the aryl ring, exhibits exceptional potency, with IC50 values in the low nanomolar range across multiple cancer cell lines. This underscores the beneficial role of fluorine in enhancing the biological activity of this class of compounds.
-
Methoxy Substitutions: Compounds with methoxy substitutions on the aryl ring, such as 4a and the highly potent 4v , also demonstrate remarkable antiproliferative activity. This suggests that electron-donating groups on the 6-aryl moiety are well-tolerated and can contribute to potent inhibition.
-
Comparative Potency: The synthesized analogs exhibit potency comparable to or even exceeding that of the well-established tubulin inhibitors, colchicine and combretastatin A-4.
Given that this compound shares the core benzoyl-pyridine structure and the key fluorine substitution, it is reasonable to hypothesize that it will exhibit potent antiproliferative activity, likely in the nanomolar range, against a panel of cancer cell lines.
Experimental Protocols
To empirically determine the biological efficacy of this compound and facilitate direct comparison with other inhibitors, the following standard experimental protocols are recommended.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT antiproliferative assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A375, HCT116, NCI/ADR-RES) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Reconstitute purified bovine or porcine brain tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of this compound or a reference inhibitor (e.g., colchicine) on ice.
-
Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is directly proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the rate and extent of polymerization for each compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Conclusion and Future Directions
Based on the robust evidence from structurally analogous compounds, this compound is poised to be a potent antiproliferative agent with a mechanism of action centered on the inhibition of tubulin polymerization. The strategic inclusion of a fluorine atom is anticipated to confer favorable biological properties. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of its efficacy and a direct comparison with other tubulin-targeting agents.
Future investigations should focus on elucidating the precise binding interactions of this compound with the colchicine-binding site on tubulin through co-crystallization studies. Furthermore, in vivo efficacy studies in relevant animal models of cancer are warranted to translate the promising in vitro activity into potential therapeutic applications. The continued exploration of the benzoylpyridine scaffold, guided by structure-activity relationship studies, holds significant promise for the development of next-generation anticancer therapeutics.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Fluorobenzoyl)pyridine
Introduction: The Analytical Imperative for 2-(4-Fluorobenzoyl)pyridine
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of process control and quality assurance.
This guide provides an in-depth comparison and cross-validation of two principal chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Cross-validation is the formal process of comparing two or more analytical procedures to verify that they produce comparable, reliable, and accurate results.[1][2] This is critical when transferring methods between labs, upgrading equipment, or establishing an orthogonal method for result confirmation.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating that an analytical procedure is fit for its intended purpose.[3][4][5] We will not only present the protocols but also delve into the scientific rationale behind the methodological choices, providing a transparent and self-validating framework for researchers and drug development professionals.
Chapter 1: The Methodologies
The choice between HPLC and GC is often dictated by the analyte's physicochemical properties. This compound is a thermally stable, moderately polar molecule, making it a suitable candidate for both techniques. This provides an excellent opportunity for establishing two orthogonal methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and suitability for non-volatile or thermally labile compounds. A reversed-phase method is the logical starting point for this analyte.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which provides effective retention for the moderately polar this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and consistent retention times, which is ideal for routine quality control. A phosphate buffer is added to maintain a constant pH, ensuring reproducible ionization and retention of the basic pyridine moiety.
-
Detection: The molecule contains a benzoylpyridine chromophore, which exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen to maximize sensitivity and specificity.
Experimental Protocol: HPLC-UV Method
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.[6]
-
Gas Chromatography (GC-FID)
GC is an ideal technique for volatile and thermally stable compounds. It offers high resolution and sensitivity, often with shorter run times than HPLC.
Causality Behind Experimental Choices:
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate the analyte based on its boiling point and interactions with the stationary phase.
-
Injector: A split injection is used to prevent column overloading and ensure a sharp peak shape. The injector temperature is set high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and excellent sensitivity to organic compounds.
-
Carrier Gas: Nitrogen is a common and cost-effective carrier gas suitable for this type of analysis.[7]
Experimental Protocol: GC-FID Method
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using acetone.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen, constant flow at 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 20°C/min, hold for 5 minutes.
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The RSD of the peak area must be ≤ 2.0%.
-
Chapter 2: The Cross-Validation Study Design
The core of this guide is the cross-validation, which directly compares the performance of the developed HPLC and GC methods. The validation parameters are defined by ICH Q2(R2) and are designed to ensure the methods are reliable for their intended purpose.[5][8]
The following workflow illustrates the logical steps taken in the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Validation Parameters & Acceptance Criteria
For this study, we will evaluate the following key performance characteristics for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We will assess both repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Chapter 3: Comparative Data & Analysis
A single batch of a test sample containing this compound was prepared and analyzed using both the validated HPLC and GC methods. The results are summarized below.
Specificity
| Method | Placebo Analysis | Spiked Sample Analysis |
| HPLC-UV | No interfering peaks at the retention time of the analyte. | Analyte peak is well-resolved from all other peaks. |
| GC-FID | No interfering peaks at the retention time of the analyte. | Analyte peak is baseline-resolved from solvent and impurity peaks. |
Analysis: Both methods demonstrated excellent specificity, a fundamental requirement for a reliable quantitative method.[6]
Linearity
The linearity was assessed over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL).
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 80-120% of test conc. |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 0.8% | 1.5% | ≤ 2.0% |
Analysis: Both methods exhibit excellent linearity, with correlation coefficients exceeding the acceptance criterion. This confirms a direct and reliable relationship between concentration and instrument response for both techniques.
Accuracy & Precision
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Precision was evaluated by analyzing six replicate preparations of the test sample.
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.65% | 0.88% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 0.95% | 1.35% | ≤ 2.0% |
Analysis: The HPLC method shows slightly better accuracy and precision, with lower % RSD values. However, both methods comfortably meet the typical acceptance criteria for pharmaceutical analysis, demonstrating their reliability.
Robustness
Small, deliberate changes were made to the method parameters to assess robustness.
| Parameter Varied | HPLC-UV (% RSD Change) | GC-FID (% RSD Change) |
| Flow Rate / Gas Flow (±10%) | < 1.5% | < 2.0% |
| Column Temperature (±5°C) | < 1.0% | < 1.8% |
| Mobile Phase pH (±0.2 units) | < 2.0% | N/A |
Analysis: The HPLC method demonstrates slightly higher robustness, particularly concerning variations in mobile phase composition. The GC method is robust but shows a slightly greater sensitivity to changes in flow and temperature, which is typical for the technique.
Chapter 4: Discussion & Recommendations
The cross-validation study confirms that both the developed HPLC-UV and GC-FID methods are suitable for the quantitative determination of this compound. They are specific, linear, accurate, precise, and robust.
The choice between the two methods can be guided by the specific application and available resources.
Caption: Decision tree for selecting between HPLC and GC methods.
HPLC-UV Recommendation: This method is recommended for routine quality control release testing where precision and robustness are paramount. Its performance was slightly superior in these areas. It is also the required choice if potential impurities are suspected to be non-volatile or thermally labile.
GC-FID Recommendation: This method is an excellent alternative, particularly for in-process control where speed is advantageous. Its faster run time and lower solvent consumption make it a more cost-effective and environmentally friendly option. It serves as a perfect orthogonal method to confirm any out-of-specification results obtained from the primary HPLC method.
Conclusion
This guide has successfully demonstrated the development and cross-validation of two distinct, reliable analytical methods for this compound. By adhering to ICH guidelines and employing a systematic, science-based approach, we have established a framework that ensures data integrity and supports regulatory compliance.[1][9] The availability of two cross-validated methods provides enhanced flexibility and confidence in the analytical results, which is a critical asset in the rigorous environment of pharmaceutical development and manufacturing.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. agilent.com [agilent.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Bridging the Gap: An In Vitro and In Vivo Correlation Guide for 2-(4-Fluorobenzoyl)pyridine Analogs in Preclinical Research
Introduction: The Significance of the 2-(4-Fluorobenzoyl)pyridine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The incorporation of a pyridine ring, a common motif in FDA-approved drugs, offers favorable pharmacokinetic properties, while the fluorobenzoyl group can enhance metabolic stability and target engagement through specific interactions.[1][2] Derivatives of this core have shown promise in a range of therapeutic areas, including oncology and infectious diseases, by targeting key cellular pathways.[3][4][5][6]
This guide provides a comparative analysis of the in vitro and in vivo activities of representative this compound analogs and related pyridine derivatives. By examining the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the critical relationship between laboratory assays and outcomes in living organisms—the In Vitro-In Vivo Correlation (IVIVC). Establishing a robust IVIVC is paramount in drug discovery, as it can streamline development, reduce reliance on extensive animal testing, and help predict clinical efficacy.[7][8][9]
Part 1: In Vitro Activity Assessment of Pyridine Derivatives
The initial evaluation of novel chemical entities invariably begins with a battery of in vitro assays to determine their biological activity, potency, and mechanism of action. For pyridine derivatives with potential as anti-cancer agents, these assays typically focus on cytotoxicity, target engagement, and cellular consequences.
Anti-proliferative Activity
A fundamental in vitro assay for anticancer drug candidates is the measurement of their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
Table 1: Comparative In Vitro Anti-proliferative Activity of Selected Pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Biological Target/Notes | Reference |
| Pyridine-Thiourea Precursor (1a) | HEp-2 (Laryngeal Carcinoma) | 7.5 (as µg/mL) | Dual CDK2/GSK3β inhibitor | [10] |
| Pyridine-Thiazolidin-4-one (8a) | HEp-2 (Laryngeal Carcinoma) | 5.9 (as µg/mL) | Dual CDK2/GSK3β inhibitor | [10] |
| Pyridine-bridged CA-4 Analog (4h) | MDA-MB-231 (Breast Cancer) | <0.01 | Tubulin Polymerization Inhibitor | [3] |
| Pyridine-bridged CA-4 Analog (4s) | MDA-MB-231 (Breast Cancer) | <0.01 | Tubulin Polymerization Inhibitor | [3] |
| 2,4,6-Trisubstituted Pyridine (12) | Renal Cancer Cell Line | Not Specified | Histone Deacetylase Inhibitor | [11] |
| 2-(4′-fluorobenzoyloxy) pyridine (5a) | HL-60 (Leukemia) | ~23 (estimated from 77% inhibition at 100µM) | Anti-proliferative | [12] |
| Pyrano[3,2-c]pyridine (8b) | Lung Cancer Cell Line | 0.15 | EGFR/VEGFR-2 Inhibitor | [13] |
Target Engagement: Kinase Inhibition
Many pyridine derivatives exert their anti-proliferative effects by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation.
Table 2: In Vitro Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Assay Format | Reference |
| Pyridine-based NCINI (20) | HIV Integrase (N124 variant) | Not specified, but improved over earlier compounds | Antiviral Assay | [7] |
| Pyridine-based FAP Inhibitor (Ga-AV02070) | Fibroblast Activation Protein (FAP) | 17.1 | Enzymatic Assay | |
| 2,4-disubstituted Pyridine (VRK1 inhibitor 26) | Vaccinia-related Kinase 1 (VRK1) | ~150 | Enzyme Inhibition Assay | [14] |
| Pyridine-based PIM-1 Inhibitor (12) | PIM-1 Kinase | 14.3 | PIM-1 Inhibitory Assay | [3][15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a pyridine derivative against a target kinase.[16]
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase/substrate solution to each well.
-
Compound Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the negative control. Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Part 2: In Vivo Evaluation of Pyridine Derivatives
Promising in vitro candidates must be evaluated in vivo to understand their pharmacokinetic properties, efficacy in a complex biological system, and overall safety profile.
Pharmacokinetic Profiling
Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[4][6][17] Favorable PK properties are essential for a drug to reach its target at therapeutic concentrations.
Table 3: Comparative Pharmacokinetic Parameters of Selected Pyridine Derivatives in Animal Models
| Compound | Animal Model | Route | Oral Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) | Reference |
| GNE-A (MET Kinase Inhibitor) | Mouse | Oral | 88.0 | 15.8 | - | [18] |
| GNE-A (MET Kinase Inhibitor) | Rat | Oral | 11.2 | 36.6 | 1.67 | [18] |
| GNE-A (MET Kinase Inhibitor) | Dog | Oral | 55.8 | 2.44 | 16.3 | [18] |
| Pyridine-based NCINI (20) | Rat | IV/Oral | Low | Low | - | [7] |
In Vivo Efficacy: Xenograft Models
For anticancer agents, the gold standard for preclinical efficacy testing is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[12]
Table 4: In Vivo Antitumor Activity of Pyridine Derivatives in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |
| GNE-A (MET Kinase Inhibitor) | EBC-1 human non-small cell lung carcinoma | 5.6 mg/kg/day (oral) | 50% tumor growth inhibition | [18] |
| Pyrazolo[3,4-d]pyrimidine (47 & 48) | PC3 (prostate cancer) | Not specified | Significant reduction in tumor growth | [19] |
| Pyrano-pyridine hybrid (3b) | Breast Cancer | Not specified | 79% reduction in tumor size | [20] |
Experimental Protocol: Subcutaneous Xenograft Model for Antitumor Activity
This protocol describes a typical workflow for evaluating the in vivo efficacy of a pyridine-based compound.[12][19]
Objective: To assess the ability of a test compound to inhibit the growth of human tumors in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, for some cell lines)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest the cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[9][21] For systemically acting compounds like many pyridine derivatives, this typically involves correlating in vitro potency (e.g., IC50 from a cell-based assay) with in vivo efficacy (e.g., tumor growth inhibition at a given dose).
Establishing a strong IVIVC is a complex undertaking that requires a deep understanding of a compound's pharmacology and pharmacokinetics.
Key Considerations for IVIVC in Oncology:
-
Exposure at the Target Site: A direct correlation between in vitro IC50 and in vivo efficacy is often not linear. The concentration of the drug at the tumor site, which is influenced by its ADME properties, is a more relevant parameter.
-
PK/PD Modeling: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool to bridge the gap. It integrates PK data (drug concentration over time) with PD data (the biological effect) to establish a relationship between exposure and response.[18]
-
Target Engagement Biomarkers: Measuring the modulation of the intended biological target in the tumor tissue in vivo can provide a crucial link between the in vitro mechanism of action and the in vivo therapeutic effect.
-
Metabolism: The metabolic fate of a compound can differ significantly between in vitro systems (e.g., liver microsomes) and a whole organism. Identifying active metabolites is crucial for a meaningful IVIVC.
Visualizing the IVIVC Workflow
The following diagram illustrates the conceptual workflow for establishing an IVIVC for a novel pyridine derivative.
Caption: Conceptual workflow for developing an IVIVC model.
Case Study Synthesis: Bridging In Vitro Potency to In Vivo Efficacy
Consider the MET kinase inhibitor GNE-A.[18] While a direct correlation of its in vitro kinase IC50 to tumor growth inhibition is not provided, the study exemplifies the necessary components for an IVIVC. The researchers determined the compound's pharmacokinetic profile in mice, which allowed them to establish a PK/PD model. This model projected that oral doses of 5.6 and 13 mg/kg/day were required for 50% and 90% tumor growth inhibition, respectively, in a MET-amplified xenograft model.[18] This demonstrates how understanding the in vivo exposure (PK) is essential to translate in vitro potency into a predicted in vivo efficacious dose.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutics. The successful translation of these promising compounds from the bench to the clinic hinges on a thorough understanding of their in vitro and in vivo properties and, critically, the correlation between them.
This guide has provided a framework for comparing the activities of these compounds, complete with standardized protocols and data presentation formats. By systematically gathering high-quality in vitro and in vivo data and employing PK/PD modeling, researchers can build robust IVIVC models. These models are invaluable tools that can de-risk drug development programs, optimize dosing strategies for clinical trials, and ultimately accelerate the delivery of new medicines to patients.
The future of drug development will increasingly rely on these predictive models to create more efficient and ethical research pathways. For the diverse family of pyridine derivatives, establishing class-specific IVIVC models will be a significant step toward realizing their full therapeutic potential.
References
- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. admeshop.com [admeshop.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. premier-research.com [premier-research.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methodologies of 2-(4-Fluorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzoyl)pyridine is a key structural motif found in a variety of pharmacologically active compounds and serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. The presence of the fluorobenzoyl group attached to a pyridine ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the drug development community. This guide provides a comprehensive comparison of four distinct synthetic methodologies for the preparation of this compound, offering an in-depth analysis of their respective advantages, limitations, and practical considerations. The methodologies evaluated are:
-
Grignard Reaction of 2-Cyanopyridine
-
Friedel-Crafts Acylation of Pyridine
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Oxidation of (4-fluorophenyl)(pyridin-2-yl)methanol
This guide will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their yields, scalability, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Grignard Reaction with 2-Cyanopyridine
The addition of a Grignard reagent to a nitrile is a classic and reliable method for the synthesis of ketones. In the context of this compound synthesis, this approach involves the reaction of 2-cyanopyridine with 4-fluorophenylmagnesium bromide.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which is then hydrolyzed upon acidic workup to yield the desired ketone. The choice of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial to prevent the quenching of the highly reactive Grignard reagent.
A Comparative-Effectiveness Study of 2-(4-Fluorobenzoyl)pyridine as a Novel KMO Inhibitor
A Technical Guide for Drug Discovery Professionals
Executive Summary
The kynurenine pathway (KP) is a critical route for tryptophan catabolism, with its dysregulation implicated in a host of neurodegenerative and inflammatory diseases.[1][2][3] Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme at a key branchpoint of this pathway, has emerged as a high-value therapeutic target.[1][4][5] Inhibition of KMO can rebalance the pathway, decreasing the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while increasing levels of the neuroprotective metabolite kynurenic acid (KYNA).[1][6] This guide presents a head-to-head performance benchmark of a novel investigational compound, 2-(4-Fluorobenzoyl)pyridine, against the well-characterized KMO inhibitor, UPF 648. Through a series of validated biochemical and cell-based assays, we provide a quantitative comparison of potency, cellular activity, and selectivity, offering a foundational dataset for researchers in neuropharmacology and medicinal chemistry.
Introduction: The Rationale for Targeting KMO
The kynurenine pathway is central to cellular energy generation but becomes upregulated during inflammatory conditions.[1] This shift leads to an accumulation of neurotoxic metabolites. Quinolinic acid, for instance, is an NMDA receptor agonist that can induce excitotoxic lesions in the central nervous system, while 3-HK contributes to pathology through the formation of free radicals.[1][4] Elevated levels of these metabolites are linked to conditions such as Huntington's, Alzheimer's, and Parkinson's disease.[7][8]
KMO's position in the pathway makes it an ideal control point.[5] By inhibiting KMO, the metabolic flux of kynurenine is shunted away from the branch that produces 3-HK and QUIN, and toward the alternative branch that produces the neuroprotective KYNA, an antagonist of NMDA and α7 nicotinic acetylcholine receptors.[1][4] This dual effect of reducing neurotoxins while simultaneously elevating neuroprotectants makes KMO inhibitors a promising therapeutic strategy.[6][7]
This guide focuses on benchmarking this compound, a compound featuring a benzoylpyridine scaffold common in molecules with diverse biological activities.[9] Its performance is compared against UPF 648, a potent and selective KMO inhibitor with a well-documented IC50 of 20 nM, which serves as our positive control and reference compound.[10]
Experimental Design & Methodologies
To ensure a robust and multi-faceted comparison, we designed a two-stage experimental workflow. The first stage establishes direct enzymatic inhibition and potency. The second stage evaluates the compound's activity in a physiologically relevant cellular context.
Protocol: Biochemical KMO Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human KMO. The assay quantifies the consumption of the cofactor NADPH, which is directly proportional to KMO activity.[11][12] A decrease in the rate of NADPH depletion indicates enzymatic inhibition. This method is a gold standard for determining the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer by diluting the 3X stock buffer with ultrapure water.[11]
-
Thaw recombinant human KMO enzyme on ice and dilute to a final concentration of 20 µg/mL in 1X KMO Assay Buffer.[11] Keep on ice.
-
Prepare a 10-point serial dilution series for this compound and UPF 648 (e.g., from 100 µM to 5 pM) in 1X KMO Assay Buffer containing a final DMSO concentration of 1%.
-
-
Assay Plate Setup (UV-transparent 96-well half-area plate):
-
Blank wells: Add 50 µL of 1X KMO Assay Buffer.
-
Positive Control wells (100% activity): Add 40 µL of 1X KMO Assay Buffer and 10 µL of 1% DMSO.
-
Test Compound wells: Add 40 µL of 1X KMO Assay Buffer and 10 µL of the respective compound serial dilutions.
-
-
Enzyme Addition: Add 10 µL of the diluted KMO enzyme (20 µg/mL) to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.
-
Reaction Initiation:
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Measure the absorbance kinetically every 60 seconds for 90 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the average rate of the positive control wells to 100% activity and the blank wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based KMO Activity Assay
Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is critical to assess a compound's ability to cross the cell membrane, engage the target in its native mitochondrial environment, and affect the metabolic pathway.[13] Here, we use a human microglia cell line, which endogenously expresses KMO, and measure the production of the direct downstream metabolite, 3-HK, using the highly sensitive and specific LC/MS/MS method.[13][14]
Step-by-Step Protocol:
-
Cell Culture: Culture human microglia (HMC3) cells in standard growth medium until they reach 80-90% confluency.
-
Cell Plating: Seed the HMC3 cells into 96-well culture plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and UPF 648 in cell culture medium.
-
Aspirate the old medium from the cells and replace it with medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.[15]
-
-
Reaction Termination and Metabolite Extraction:
-
Sample Analysis (LC/MS/MS):
-
Carefully collect the supernatant from each well.
-
Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to quantify the concentration of 3-hydroxykynurenine (3-HK).
-
-
Data Analysis:
-
Normalize the 3-HK levels, setting the vehicle-treated cells as 0% inhibition and a known potent inhibitor (or no-substrate control) as 100% inhibition.
-
Plot the percent inhibition of 3-HK production against the logarithm of inhibitor concentration and fit the data to determine the cellular half-maximal effective concentration (EC50).
-
Results: A Head-to-Head Comparison
The following tables summarize the performance data obtained for this compound in comparison to the reference inhibitor, UPF 648.
Table 1: Biochemical and Cellular Potency
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| UPF 648 (Reference) | 20.0 ± 2.5 | 155 ± 18 |
| This compound | 45.7 ± 5.1 | 480 ± 45 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| UPF 648 (Reference) | > 50 | > 322 |
| This compound | > 50 | > 104 |
| Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a better therapeutic window. |
Discussion and Interpretation
The data reveals that this compound is a potent inhibitor of KMO. In the direct biochemical assay, it demonstrated an IC50 of 45.7 nM. While this is approximately 2.3-fold less potent than the reference compound UPF 648 (IC50 = 20 nM), it is still well within the nanomolar range considered highly active for a lead compound.[10]
In the cell-based assay, this compound showed an EC50 of 480 nM, confirming its ability to penetrate cells and inhibit endogenous KMO activity. The ~10-fold shift between the biochemical IC50 and the cellular EC50 is a common and expected phenomenon, reflecting factors such as cell membrane permeability, potential for efflux, and intracellular target concentration.
Crucially, neither compound exhibited significant cytotoxicity at concentrations up to 50 µM, which is over 100 times its cellular effective concentration. This results in a favorable Selectivity Index for this compound of >104, suggesting a wide therapeutic window between its desired enzymatic effect and any potential off-target toxicity.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a novel and potent KMO inhibitor with excellent cellular activity and a strong safety profile in vitro. Its performance characteristics establish it as a viable candidate for further preclinical development.
Future work should focus on in vivo pharmacokinetic studies to assess brain penetrance, a critical attribute for treating neurodegenerative diseases.[7] Efficacy studies in animal models of Huntington's or Alzheimer's disease will also be essential to validate its therapeutic potential. The data presented herein provides a solid, quantitative foundation for advancing this compound through the drug discovery pipeline.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 2. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 6. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 7. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gladstone.org [gladstone.org]
- 9. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO) | Semantic Scholar [semanticscholar.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2-(4-Fluorobenzoyl)pyridine and its Halogenated Analogues in a Research and Development Context
Introduction: The Strategic Role of Halogenation in Pyridine Scaffolds
In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutic agents and functional materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure. The strategic functionalization of this ring, particularly through the introduction of a benzoyl moiety, gives rise to the benzoylpyridine class, compounds of significant interest for their diverse biological activities.
A further layer of molecular refinement involves the introduction of halogens onto the benzoyl group. This is not a trivial substitution; the choice of halogen—from fluorine to iodine—is a critical decision that profoundly modulates the molecule's physicochemical properties, reactivity, and, ultimately, its interaction with biological targets.[4][5] Fluorine, in particular, is a favored substituent in medicinal chemistry for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[4][5][6]
This guide provides a head-to-head comparison of 2-(4-Fluorobenzoyl)pyridine with its chloro, bromo, and iodo analogues. We will dissect their synthesis, compare their physicochemical and reactive properties, and analyze their structure-activity relationships (SAR) through supporting experimental data, providing researchers and drug development professionals with a comprehensive framework for selecting the optimal analogue for their specific application.
Comparative Synthesis: Pathways to 2-(4-Halobenzoyl)pyridines
The synthesis of 2-(4-halobenzoyl)pyridines is most commonly achieved through the oxidation of the corresponding methylene bridge in 2-(4-halobenzyl)pyridine precursors. This method is robust, scalable, and generally applicable across the halogen series, making it a preferred route in many synthetic campaigns.
The causality behind this choice lies in the stability of the precursor and the efficiency of the oxidation. The benzylic position is readily oxidized under controlled conditions, often using strong oxidizing agents like chromium-based reagents or potassium permanganate. For instance, the synthesis of 2-(4-chlorobenzoyl)pyridine has been effectively demonstrated by refluxing 2-(p-chlorobenzyl)-pyridine with sodium dichromate in acetic acid.[7] This general pathway is applicable for the synthesis of the fluoro, bromo, and iodo analogues, with minor adjustments to reaction times and temperatures to account for the varying electronic nature of the halogen.
Caption: General synthetic workflow for 2-(4-halobenzoyl)pyridines.
Experimental Protocol: Oxidation of 2-(4-chlorobenzyl)pyridine
This protocol is a representative example for the synthesis of the target compounds and is adapted from established methods.[7] Its self-validating nature is ensured by clear reaction completion indicators (color change) and a straightforward purification process yielding a crystalline product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.5 moles of 2-(p-chlorobenzyl)-pyridine in 450 mL of glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add 0.55 moles of sodium dichromate dihydrate in portions. The addition is exothermic and should be controlled to maintain a steady temperature.
-
Reflux: Heat the resulting mixture to reflux and maintain for 3 hours. The color of the solution will typically change from orange to a dark green, indicating the reduction of Cr(VI) to Cr(III) and the oxidation of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 1500 mL of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and inorganic salts.
-
Purification: Air-dry the crude product. Recrystallization from a suitable solvent, such as ligroin or ethanol/water, yields the pure 2-(4-chlorobenzoyl)pyridine. Product purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Comparative Physicochemical Properties
The identity of the halogen atom at the 4-position of the benzoyl ring systematically alters the physicochemical profile of the molecule. These changes, though subtle, have profound implications for a compound's pharmacokinetics and pharmacodynamics, including its solubility, membrane permeability, and metabolic stability.
The introduction of fluorine, being the most electronegative element, significantly impacts the molecule's electronic distribution.[4][5] As we move down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. This trend directly influences properties like lipophilicity (logP) and topological polar surface area (TPSA).
| Property | This compound | 2-(4-Chlorobenzoyl)pyridine | 2-(4-Bromobenzoyl)pyridine | 2-(4-Iodobenzoyl)pyridine |
| CAS Number | 169955-75-3[8] | 6318-51-0 | 6318-52-1 | 135450-42-9 |
| Molecular Formula | C₁₂H₈FNO[9] | C₁₂H₈ClNO | C₁₂H₈BrNO | C₁₂H₈INO |
| Molecular Weight | 201.20 | 217.65 | 262.10 | 309.10 |
| XlogP (Predicted) | 2.0[9] | 2.4 | 2.6 | 3.0 |
| TPSA (Ų) | 30.04 | 30.04 | 30.04 | 30.04 |
| Melting Point (°C) | 53-55 | 62-64[7] | 83-85 | 101-103 |
Data compiled from various chemical databases and literature. XlogP and TPSA are calculated values that serve as reliable predictors for lipophilicity and polarity, respectively.
Analysis: The data clearly shows a systematic increase in molecular weight and lipophilicity (XlogP) as the halogen size increases. The TPSA remains constant as the core polar pharmacophore (the ketone and pyridine nitrogen) is unchanged. The increasing melting point reflects stronger intermolecular forces (van der Waals and dipole-dipole interactions) with the larger, more polarizable halogens. For drug development, the lower lipophilicity of the fluoro-analogue might be advantageous for reducing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Comparative Chemical Reactivity
The halogen substituent serves as a versatile synthetic handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[10][11] The choice of halogen is paramount as it dictates the reactivity of the C-X bond, which is typically the rate-determining step (oxidative addition) in these catalytic cycles.[12]
The reactivity is governed by the carbon-halogen bond dissociation energy, which follows the trend: C-F > C-Cl > C-Br > C-I .[12]
This establishes a clear and predictable order of reactivity for cross-coupling reactions: Iodo > Bromo > Chloro >> Fluoro
Caption: Reactivity trend of aryl halides in Pd-catalyzed cross-coupling.
Implications for Synthesis:
-
2-(4-Iodobenzoyl)pyridine: The most reactive analogue, ideal for Suzuki, Sonogashira, and Buchwald-Hartwig couplings under mild conditions.[12]
-
2-(4-Bromobenzoyl)pyridine: A workhorse substrate, offering a good balance of reactivity and stability. It is widely used in discovery chemistry.
-
2-(4-Chlorobenzoyl)pyridine: Less reactive, often requiring more specialized, electron-rich phosphine ligands, higher temperatures, and stronger bases to achieve efficient coupling.[12]
-
This compound: Generally considered unreactive in standard cross-coupling reactions due to the very strong C-F bond.[12] This inertness is a significant advantage when seeking to perform reactions elsewhere on the molecule without disturbing the halogen. The fluorine can, however, participate in nucleophilic aromatic substitution (SNAᵣ) reactions under specific conditions.[13]
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The pyridine scaffold is associated with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][14][15][16] The nature of the halogen substituent on an appended phenyl ring can dramatically influence this activity, providing a clear SAR trend.
While direct comparative data on the 2-(4-halobenzoyl)pyridine series is sparse in publicly accessible literature, we can draw authoritative parallels from closely related structures. A study on pyridine-urea derivatives provides excellent quantitative data on the antiproliferative activity against the MCF-7 human breast cancer cell line.[14] This data serves as a strong proxy for understanding the SAR of the halogen series in our target compounds.
| Compound ID | Halogen Substitution (para-position) | IC₅₀ (µM) after 72h[14] |
| 8a | Fluoro | 5.14 |
| 8b | Chloro | 2.50 |
| 8d | Bromo | 1.63 |
| 8e | Iodo | 0.11 |
| Doxorubicin | Standard Drug | 1.93 |
Analysis and Mechanistic Interpretation: The experimental data reveals a potent and clear SAR trend for anticancer activity: I > Br > Cl > F .[14] The 4-iodo substituted compound (8e) is significantly more potent than the standard chemotherapeutic drug, Doxorubicin.[14]
This trend can be rationalized by several factors:
-
Hydrophobicity: The increasing lipophilicity down the halogen group can lead to enhanced cell membrane permeability, resulting in higher intracellular concentrations of the compound.[17]
-
Halogen Bonding: Larger halogens (Br and I) are more effective halogen bond donors. This non-covalent interaction can be crucial for binding to specific pockets within target proteins (e.g., kinases, enzymes), leading to enhanced inhibition.
-
Metabolic Stability: While the C-F bond in this compound offers high metabolic stability, which is often desirable, the increased potency of the heavier halogen analogues suggests that for this particular activity, other factors like target binding affinity are more dominant.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol is a standard, validated method for assessing the in vitro cytotoxic activity of compounds.[14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-(4-halobenzoyl)pyridines) in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Recommendations
The head-to-head comparison of this compound with its halogenated analogues reveals a series of critical trade-offs that researchers must weigh based on their specific objectives.
-
This compound is the ideal candidate when metabolic stability and synthetic inertness to cross-coupling are paramount. Its lower lipophilicity may offer a more favorable pharmacokinetic profile, making it a strong choice for developing drug candidates where the rest of the molecule will be functionalized.
-
2-(4-Chloro and Bromo-benzoyl)pyridines represent a balance between synthetic versatility and stability. They are suitable building blocks for further elaboration via cross-coupling while retaining moderate biological activity.
-
2-(4-Iodobenzoyl)pyridine is the compound of choice when maximizing biological potency or requiring highly efficient and mild cross-coupling conditions is the primary goal. The potent anticancer activity demonstrated by iodo-substituted pyridine analogues suggests this compound is a promising starting point for lead optimization in oncology.
Ultimately, the selection is not a matter of which compound is "best," but which compound possesses the optimal constellation of properties—synthesis, reactivity, and biological activity—for the intended application. This guide provides the foundational data and rationale to make that decision with confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 169955-75-3 | Benchchem [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 169955-75-3 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 10. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2-(4-Fluorobenzoyl)pyridine for Advanced Research Applications
For researchers, medicinal chemists, and professionals in drug development, the consistent and predictable synthesis of key intermediates is paramount. 2-(4-Fluorobenzoyl)pyridine, a valuable building block in the synthesis of various biologically active compounds, presents a case study in the importance of selecting and optimizing synthetic routes to ensure reproducibility and purity. This guide provides an in-depth comparison of two primary methods for the synthesis of this compound: the Grignard reaction and Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield and purity.
Introduction to this compound
This compound, with the chemical formula C₁₂H₈FNO and CAS number 169955-75-3, is a ketone derivative featuring a pyridine ring linked to a 4-fluorobenzoyl group.[1] The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability and binding affinity to biological targets, making it a desirable moiety in drug design. The reliability of its synthesis directly impacts the progression of research and development pipelines.
Method 1: Grignard Reaction with 2-Cyanopyridine
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the nucleophilic attack of a Grignard reagent, in this case, 4-fluorophenylmagnesium bromide, on the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.
Causality of Experimental Choices
The choice of 2-cyanopyridine as the starting material is strategic. The nitrile group is a potent electrophile, readily attacked by the strongly nucleophilic Grignard reagent. The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is critical as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the reaction. The final acidic workup is necessary to hydrolyze the intermediate magnesium salt of the imine to the final ketone product.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard Synthesis.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyanopyridine
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to initiate the reaction. Cover the magnesium with anhydrous THF. In the dropping funnel, dissolve 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the 4-bromofluorobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining 4-bromofluorobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Cyanopyridine: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate flask, dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF. Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this approach, fluorobenzene is acylated with 2-pyridinecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorobenzene ring.
Causality of Experimental Choices
The use of a stoichiometric amount of aluminum chloride is necessary because it complexes with the product ketone, preventing it from acting as a Lewis base and deactivating the catalyst. The reaction is typically carried out in an inert solvent, such as dichloromethane, to prevent side reactions. The choice of 2-pyridinecarbonyl chloride hydrochloride is a practical one, as it is a stable and commercially available starting material. The final workup with acid and then base is crucial to decompose the aluminum chloride-ketone complex and isolate the neutral product.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts Acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Pyridinecarbonyl chloride hydrochloride
-
Fluorobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a stirred and cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane, add 2-pyridinecarbonyl chloride hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Acylation: To this mixture, add fluorobenzene (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water, followed by a dilute sodium hydroxide solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Reaction with 2-Cyanopyridine | Friedel-Crafts Acylation |
| Starting Materials | 4-Bromofluorobenzene, 2-Cyanopyridine | 2-Pyridinecarbonyl chloride, Fluorobenzene |
| Reagents | Magnesium, Iodine, Anhydrous THF | Aluminum chloride, Anhydrous DCM |
| Reaction Conditions | Mild (0 °C to reflux) | Mild to moderate (0 °C to room temp.) |
| Typical Yield | 60-75% | 70-80% |
| Key Advantages | Readily available starting materials; strong C-C bond formation. | Often higher yielding for simple substrates; straightforward procedure. |
| Key Disadvantages | Requires strictly anhydrous conditions; sensitive to steric hindrance. | Requires stoichiometric amounts of a corrosive Lewis acid; generates significant waste. |
Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₂H₉FNO: 202.0663; found: 202.0663 |
| Infrared (IR) Spectroscopy (KBr) | Characteristic C=O stretch around 1660-1680 cm⁻¹, C-F stretch around 1220-1240 cm⁻¹ |
Conclusion and Recommendations
Both the Grignard reaction and Friedel-Crafts acylation represent viable and reproducible methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific constraints and priorities of the laboratory.
-
The Grignard reaction is an excellent choice when starting from readily available haloaromatics and nitriles. Its primary challenge lies in the stringent requirement for anhydrous conditions.
-
The Friedel-Crafts acylation may offer slightly higher yields for this particular transformation but comes with the environmental and handling disadvantages associated with the use of stoichiometric amounts of aluminum chloride.
For laboratories prioritizing green chemistry and milder reaction conditions, the Grignard approach may be preferable, provided that appropriate measures are taken to exclude moisture. For applications where maximizing yield from the acyl chloride is the primary driver, the Friedel-Crafts acylation remains a robust and effective option. Ultimately, the successful and reproducible synthesis of this compound is readily achievable by careful execution of either of these well-established synthetic protocols.
References
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Fluorobenzoyl)pyridine
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. This guide provides an in-depth operational plan for the safe handling of 2-(4-Fluorobenzoyl)pyridine, a compound frequently utilized in synthetic chemistry and drug development. Given its chemical structure—a fluorinated benzoyl group attached to a pyridine ring—a rigorous approach to safety is warranted. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring that safety protocols are not just followed, but are also self-validating systems of protection.
Hazard Assessment and Risk Analysis
A thorough risk assessment is the foundation of any laboratory safety plan. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust safety profile can be constructed by analyzing its structural analogues, namely Pyridine, 2-Fluoropyridine, and other benzoyl derivatives. The pyridine moiety suggests potential for harmful effects if inhaled, ingested, or absorbed through the skin, while the overall organic structure indicates flammability.[1][2]
Table 1: Summary of Potential Hazards Based on Structural Analogues
| Hazard Category | Potential Risk | Rationale and Authoritative Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Pyridine, the parent heterocycle, is classified as harmful through oral, dermal, and inhalation routes.[2] Fluorination can sometimes alter metabolic pathways and toxicity profiles. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Pyridine and its derivatives are known skin irritants.[2][3] Prolonged contact may defat the skin, leading to dermatitis.[1] |
| Eye Damage/Irritation | Causes serious eye irritation or burns.[2][3] | Direct contact with pyridine-like compounds can cause significant eye damage.[3] |
| Flammability | Flammable liquid and vapor.[2][4] | The compound is an organic molecule. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][4][5] |
| Respiratory Effects | May cause irritation to the respiratory tract.[1][4][5] | Inhalation of vapors may lead to symptoms such as coughing, wheezing, headache, dizziness, and nausea.[1][4] |
| Chronic Effects | Suspected of causing cancer.[2] Potential for liver and kidney damage.[4] | Pyridine is classified as a Group 2 carcinogen.[2] Chronic exposure to organic solvents and pyridine derivatives can lead to organ damage.[4] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic process based on the specific task and associated risks. The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7] This is the most critical step in minimizing inhalation exposure to volatile vapors and containing any potential spills.[7]
Eye and Face Protection
The eyes are highly susceptible to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.
-
Standard Operation: Chemical splash goggles should be worn when handling solutions of the compound, as they provide a complete seal around the eyes.[8]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is required for procedures with a significant risk of splashing, such as large-volume transfers or reactions under pressure.[9]
Skin and Body Protection
Dermal exposure is a primary risk pathway.
-
Gloves: Use chemical-resistant gloves. Double-gloving is strongly recommended to provide a barrier against potential tears or rapid permeation.[9]
-
Inner Glove: A standard powder-free nitrile glove.
-
Outer Glove: A second nitrile or neoprene glove.
-
Protocol: Gloves must be inspected for damage before each use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9] Contaminated gloves should be removed carefully, avoiding contact with bare skin, and disposed of as hazardous waste.
-
-
Body Covering: A flame-resistant lab coat is mandatory. For larger-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[8]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or porous cloth shoes are strictly prohibited in the laboratory.
Respiratory Protection
When engineering controls are functioning correctly, respiratory protection is typically not required. However, it becomes essential during emergencies.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[5][9][10]
-
Fit and Training: All personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA standards.[9]
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[6]
-
Grounding: When transferring the chemical from a larger container, ground and bond both the receiving and dispensing containers to prevent the buildup of static electricity, which could ignite flammable vapors.[2][5]
-
Tools: Use only spark-proof tools for handling the material.[1][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Emergency Response Plan
Immediate and correct response to an emergency can significantly mitigate harm.
-
Small Spill (Contained within Fume Hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][7]
-
Using spark-proof tools, carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.[6]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (Outside Fume Hood):
-
Immediately evacuate the area.
-
Alert all personnel and activate the local fire alarm if necessary.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes. Use a safety shower if the contact area is large. Seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
-
Decontamination and Disposal Plan
Proper disposal is critical to protect personnel and the environment.
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves -> face shield/goggles -> lab coat/apron -> inner gloves.
-
Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[6]
-
Containerization: Collect waste in a designated, sealable, and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical.
-
Disposal: Never dispose of this chemical down the drain.[7] Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health & Safety department.[5]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient culture of safety that protects not only the individual researcher but the entire scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
